6-Methyl-2,3-dihydro-1H-inden-1-ol
Description
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Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200425-63-4 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indanone scaffold and its derivatives represent a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a diverse array of pharmacologically active agents. Among these, 6-Methyl-2,3-dihydro-1H-inden-1-ol stands out as a key building block, particularly in the development of therapeutics targeting neurodegenerative diseases. This guide, intended for the experienced researcher, provides an in-depth exploration of this compound, from its precise chemical identity to its synthesis, characterization, and applications in drug discovery. By elucidating the underlying principles and providing detailed, field-tested protocols, this document aims to empower scientists to effectively utilize this versatile molecule in their research endeavors.
Section 1: Nomenclature and Structural Elucidation
The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name is derived from the parent heterocycle, 2,3-dihydro-1H-indene, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indenyl system dictates the positions of the substituents:
-
A methyl group (-CH₃) is located at position 6 of the benzene ring.
-
A hydroxyl group (-OH) is located at position 1 of the cyclopentane ring.
-
The "-ol" suffix denotes the presence of the alcohol functional group.
Synonyms: Common synonyms for this compound include 6-methyl-1-indanol and 6-methylindan-1-ol.
Chemical Structure:
Figure 1: 2D Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| CAS Number | 200425-63-4 | PubChem[1] |
Section 2: Synthesis of this compound
The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone precursor, 6-methyl-1-indanone. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed. For its simplicity, high yield, and operational safety, the use of sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred method.
Retrosynthetic Analysis
The synthesis strategy is straightforward, originating from the commercially available 6-methyl-1-indanone.
Figure 2: Retrosynthetic approach for this compound.
Experimental Protocol: Reduction of 6-Methyl-1-indanone
This protocol details the reduction of 6-methyl-1-indanone to this compound using sodium borohydride. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
6-Methyl-1-indanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Dissolution of the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).
-
Rationale: Methanol serves as a protic solvent that readily dissolves the ketone and the sodium borohydride. Its protic nature is also crucial for the subsequent protonation of the intermediate alkoxide.
-
-
Cooling the Reaction Mixture: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Rationale: The reduction of ketones with sodium borohydride is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, prevent potential side reactions, and ensure higher selectivity.
-
-
Addition of the Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Rationale: Portion-wise addition of the reducing agent helps to manage the exotherm and the evolution of hydrogen gas that can occur, especially if the methanol is not completely anhydrous. An excess of NaBH₄ is often used to ensure complete conversion of the ketone.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (6-methyl-1-indanone) and the appearance of the more polar product spot (this compound).
-
Rationale: TLC provides a quick and effective way to determine the completion of the reaction, preventing unnecessary prolongation of the reaction time or premature workup.
-
-
Quenching the Reaction: After the reaction is complete, slowly and carefully add deionized water to the reaction mixture while still in the ice bath to quench the excess sodium borohydride. Then, add 1 M HCl solution dropwise until the effervescence ceases and the pH of the solution is neutral to slightly acidic.
-
Rationale: The addition of water hydrolyzes the excess NaBH₄ and the borate esters formed during the reaction. Acidification helps to neutralize any remaining borohydride and ensures the complete protonation of the alkoxide to the desired alcohol.
-
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Rationale: Removing the bulk of the methanol simplifies the subsequent aqueous workup and extraction.
-
-
Aqueous Workup and Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Shake the funnel, allowing the layers to separate. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Rationale: The product, being an organic alcohol, is more soluble in ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing the Organic Layer: Wash the combined organic layers with deionized water and then with brine.
-
Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: The drying agent removes residual water from the organic solvent. Evaporation of the solvent leaves the desired product.
-
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel if required to obtain a high-purity sample.
-
Rationale: Purification removes any unreacted starting material or side products, yielding the final product in a pure form suitable for characterization and further use.
-
Section 3: Structural Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1][2]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Expected signals include:
-
Aromatic protons in the region of δ 7.0-7.5 ppm.
-
The proton on the carbon bearing the hydroxyl group (CH-OH) as a multiplet around δ 5.2 ppm.
-
The benzylic and aliphatic protons of the cyclopentyl ring in the upfield region.
-
A singlet for the methyl group protons around δ 2.3 ppm.
-
A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[3][4] Expected signals include:
-
Aromatic carbons in the downfield region (δ 120-150 ppm).
-
The carbon attached to the hydroxyl group (C-OH) around δ 75-80 ppm.
-
Aliphatic carbons of the cyclopentyl ring and the methyl carbon in the upfield region (δ 20-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] Key expected absorptions for this compound include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretching bands for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
A C-O stretching band in the fingerprint region, typically around 1050-1200 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.20).
-
Fragmentation Pattern: Common fragmentation pathways for this type of molecule include the loss of a water molecule (M-18) from the molecular ion, and cleavage of the cyclopentyl ring.
Section 4: Applications in Drug Discovery and Development
The indanol scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of several biologically active compounds.
Precursor to Rasagiline and Related Compounds
One of the most significant applications of indanol derivatives is in the synthesis of rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The synthesis of rasagiline often involves the conversion of an indanol derivative to an aminoindan, followed by propargylation.[9][10][11] The methyl group at the 6-position can be strategically incorporated to modulate the pharmacological properties of the final drug molecule.
Exploration of Structure-Activity Relationships (SAR)
The 6-methyl group on the indanol ring provides a point for synthetic modification to explore the structure-activity relationships of various drug candidates. By introducing or modifying substituents on the aromatic ring, researchers can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of a lead compound. The indanol moiety itself has been shown to be a key structural feature for α-glucosidase inhibitory activity, making its derivatives potential candidates for the development of antidiabetic agents.[12]
Section 5: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.
6-Methyl-1-indanone (Precursor):
-
Hazards: May cause skin, eye, and respiratory irritation.[13][14]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]
This compound (Product):
-
Hazards: While specific toxicology data for this compound may be limited, it should be handled with the same care as other indanol derivatives. It may cause skin and eye irritation.
-
Precautions: Use in a well-ventilated area and wear appropriate PPE. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
Sodium Borohydride (Reagent):
-
Hazards: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Precautions: Handle in a dry, well-ventilated area. Keep away from water and sources of ignition. Wear appropriate PPE.
Methanol (Solvent):
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Precautions: Handle in a fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- Google Patents. (n.d.). EP2657221A1 - Preparation of rasagiline and salts thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12337217, this compound. Retrieved from [Link]
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ResearchGate. (2025, August 7). Chemoenzymatic synthesis of rasagiline mesylate using lipases. Retrieved from [Link]
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PubMed Central. (2026, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]
-
ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 7). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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PubMed Central. (2023, July 5). Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Retrieved from [Link]
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Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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PubMed Central. (n.d.). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Retrieved from [Link]
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MDPI. (2022, November 17). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]
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UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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ResearchGate. (2025, August 6). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Retrieved from [Link]
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A Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol (CAS No. 200425-63-4): Synthesis, Characterization, and Application in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a molecule of significant interest in medicinal chemistry and synthetic research. By moving beyond a simple data sheet, this document elucidates the compound's synthesis from its common precursor, details its key physicochemical properties, and contextualizes its relevance within the broader landscape of drug discovery, particularly concerning the strategic use of indanone scaffolds and the "magic methyl" effect.
Chapter 1: Core Identification & Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for research, development, and regulatory compliance. The Chemical Abstracts Service (CAS) number serves as the universal standard for this purpose.
The specific CAS number for this compound is 200425-63-4 [1][2]. It is critical to distinguish this from its direct synthetic precursor, 6-Methyl-1-indanone, which is registered under CAS number 24623-20-9 [3][4].
Structural and Molecular Data
The structural and computed physicochemical properties of this compound are summarized below. This data, primarily derived from computational models, provides a foundational understanding of the molecule's behavior in various chemical and biological environments[1][2].
| Identifier | Value | Source |
| CAS Number | 200425-63-4 | EPA DSSTox[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC2=C(CCC2O)C=C1 | PubChem[1] |
| InChIKey | ATIMDIDJGWMTDD-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 144 | PubChem[1] |
Chapter 2: Synthesis Protocol: From Ketone to Chiral Alcohol
The most direct and common synthetic route to this compound is the chemical reduction of its corresponding ketone, 6-Methyl-1-indanone (CAS: 24623-20-9). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.
Causality of Method Selection
The choice of reducing agent is critical and dictates the reaction conditions and safety considerations. Sodium borohydride (NaBH₄) is selected for this protocol due to its high selectivity for reducing ketones and aldehydes, its operational simplicity, and its relative safety compared to more potent hydrides like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves both to dissolve the substrate and to protonate the resulting alkoxide intermediate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 6-Methyl-1-indanone.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
6-Methyl-1-indanone (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10 mL per gram of substrate)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Add 6-Methyl-1-indanone to a round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The slow addition maintains temperature control. Hydrogen gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water dropwise to quench any unreacted NaBH₄.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product, this compound, typically as an oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.
Chapter 3: The Indanone Moiety in Drug Development
The indanone core is considered a "privileged structure" in medicinal chemistry.[5] This means it is a molecular scaffold that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of pharmacologically active compounds.[5]
The "Magic Methyl" Effect
The addition of a methyl group to a lead compound, a strategy often termed the "magic methyl" effect, can have profound and sometimes unexpected benefits on its pharmacological profile.[6] Introducing a methyl group, as seen in this compound, can influence a molecule in several ways[7][8]:
-
Increased Potency: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket, displacing water molecules and increasing binding affinity.
-
Improved Metabolic Stability: It can block sites of metabolic attack (e.g., aromatic oxidation), thereby increasing the drug's half-life.
-
Enhanced Selectivity: By altering the molecule's conformation, a methyl group can favor binding to a desired target over off-targets, reducing side effects.
-
Modulated Physicochemical Properties: It can impact solubility and membrane permeability, which are critical for oral bioavailability.[8]
Therefore, this compound is not just a simple alcohol; it represents a key building block for synthesizing more complex molecules where the strategic placement of the methyl group is leveraged for therapeutic advantage.
Chapter 4: Analytical Workflow for Quality Control & Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound. This ensures the reliability and reproducibility of subsequent research.
Analytical Workflow Diagram
Caption: Standard analytical workflow for chemical characterization.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound. By comparing the area of the product peak to the total area of all peaks, a quantitative purity value (e.g., >98%) can be established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR will show characteristic peaks for the aromatic, aliphatic, and hydroxyl protons, while ¹³C NMR will confirm the presence of the 10 unique carbon atoms.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight (148.20 g/mol )[1].
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The successful reduction is confirmed by the disappearance of the strong ketone (C=O) stretch (typically ~1700 cm⁻¹) from the precursor and the appearance of a broad hydroxyl (-OH) stretch (typically ~3200-3600 cm⁻¹) in the product. Spectral data for the precursor is well-documented[4].
Chapter 5: Laboratory Safety & Handling
Proper safety protocols are mandatory when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Chemical Hazards:
-
6-Methyl-1-indanone (Precursor): May cause skin and serious eye irritation[4]. Avoid contact with skin and eyes.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.
-
Methanol (Solvent): A highly flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs (optic nerve, central nervous system)[9][10].
-
-
Handling: Avoid creating dust or aerosols. Use non-sparking tools when handling flammable solvents.[9] Ensure all equipment is properly grounded to prevent static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS No. 200425-63-4) is a valuable chemical intermediate whose utility is rooted in the proven pharmacological potential of the indanone scaffold and the strategic advantages conferred by its methyl substitution. An understanding of its synthesis from 6-Methyl-1-indanone, coupled with a robust analytical framework for quality control and strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the rational design and optimization of novel therapeutics.
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A-Technical-Guide-to-6-Methyl-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural scaffold is a recurring motif in a variety of biologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic placement of the methyl group can significantly influence the molecule's physicochemical and pharmacological properties, a phenomenon often referred to as the "magic methyl" effect in drug design.[1][2] This guide will delve into the technical aspects of this compound, providing a foundational resource for professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Molecular Structure and Formula
The molecular structure of this compound consists of a dihydroindenol core with a methyl group substituted at the 6th position of the aromatic ring.
The structure combines a hydrophilic alcohol group with a lipophilic methyl-substituted indane framework, giving it an amphipathic character that is crucial for its interaction with biological systems.
Key Physicochemical Data
A summary of the key computed and experimental properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 6-methyl-1-indanone. This transformation is a standard procedure in organic chemistry, yet the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
Synthetic Pathway Overview
The most common synthetic route involves a two-step process starting from a commercially available precursor.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2,3-dihydro-1H-inden-1-ol, a derivative of the indanol scaffold, represents a class of molecules with significant potential in medicinal chemistry and materials science. The indane framework is a privileged structure, found in numerous biologically active compounds and clinical candidates.[1] Understanding the fundamental physical and chemical properties of substituted indanols like this compound is paramount for its application in drug design, synthesis of complex molecules, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential biological significance, grounded in authoritative scientific principles.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 200425-63-4 | [3] |
| Synonyms | 6-methyl-1-indanol, 6-methylindan-1-ol | [2] |
Computed Physicochemical Data
Computational models provide valuable insights into the behavior of molecules. The following data for this compound has been calculated using established algorithms.
| Computed Property | Value | Source |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 148.088815002 Da | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Experimental Physical Properties and Comparisons
| Property | 6-Methyl-1-indanone (Precursor) | 1-Indanol (Parent Compound) | This compound (Predicted) |
| Appearance | Solid | White to slightly yellow crystalline solid[4] | Likely a white to off-white crystalline solid |
| Melting Point | 60-62 °C[5] | 50-54 °C | Expected to be in a similar range, likely between 50-70 °C |
| Boiling Point | 70 °C at 0.4 mmHg[5] | 128 °C at 12 mmHg[4] | Higher than the ketone precursor due to hydrogen bonding |
| Solubility | No data | Soluble in water (10 g/L at 20°C), ethanol, and benzene. Sparingly soluble in chloroform and slightly in methanol.[4][6] | Expected to have moderate solubility in polar organic solvents and slight water solubility. |
The conversion of the ketone in 6-methyl-1-indanone to a secondary alcohol introduces a hydroxyl group capable of hydrogen bonding. This typically leads to an increase in both the melting and boiling points compared to the ketone precursor and influences its solubility profile, enhancing its affinity for polar solvents.
Synthesis and Purification
The most direct and widely used method for the synthesis of this compound is the reduction of its corresponding ketone, 6-methyl-1-indanone. This transformation is a staple in organic synthesis, with reagents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) being the most common choices for reducing aldehydes and ketones.[7][8]
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) is the preferred reagent for this specific conversion due to its selectivity and milder reactivity compared to LiAlH₄.[9][10] It efficiently reduces ketones to secondary alcohols while being compatible with a wider range of functional groups and protic solvents like methanol or ethanol, which simplifies the reaction setup and workup procedure.[8] LiAlH₄, a much stronger reducing agent, would also be effective but requires strictly anhydrous conditions (e.g., in diethyl ether or THF) and a more cautious workup, as it reacts violently with water.[11][12]
Experimental Protocol: Reduction of 6-Methyl-1-indanone
This protocol details a standard laboratory procedure for the synthesis of this compound.
Step 1: Dissolution of Starting Material
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-methyl-1-indanone in methanol (approximately 10-15 mL per gram of ketone).[13]
-
Stir the solution at room temperature until the ketone is fully dissolved.
Step 2: Reduction
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes (a slight molar excess, typically 1.1 to 1.5 equivalents, is used to ensure complete reaction).
-
Causality: The slow, portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The product, being more polar, will have a lower Rf value than the starting ketone.[14]
Step 4: Quenching and Workup
-
Once the reaction is complete, cool the flask in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Step 5: Purification
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three protons in the aromatic region (approximately 7.0-7.3 ppm). Due to the methyl substitution at the 6-position, they will likely appear as a singlet and two doublets.
-
Carbinol Proton (-CHOH): A multiplet around 5.2 ppm, corresponding to the proton on the carbon bearing the hydroxyl group.[15]
-
Benzylic Protons (-CH₂-Ar): Two multiplets corresponding to the two diastereotopic protons of the methylene group adjacent to the aromatic ring (C3), likely in the range of 2.8-3.1 ppm.[15]
-
Methylene Protons (-CH₂-CHOH): Two multiplets for the diastereotopic protons on the carbon adjacent to the carbinol center (C2), expected between 1.9 and 2.5 ppm.[15]
-
Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals are expected in the aromatic region (~120-145 ppm).
-
Carbinol Carbon (-CHOH): A signal around 76 ppm.[15]
-
Benzylic Carbon (-CH₂-Ar): A signal around 36 ppm.[15]
-
Methylene Carbon (-CH₂-CHOH): A signal around 30 ppm.[15]
-
Methyl Carbon (-CH₃): A signal around 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (sp²): Aromatic C-H stretching absorptions just above 3000 cm⁻¹.
-
C-H Stretch (sp³): Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bond of the secondary alcohol.
Biological and Pharmacological Context
The indanone and indanol scaffolds are of significant interest to the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1][16]
Therapeutic Potential of the Indane Scaffold
Derivatives of the indane core structure have been investigated for a multitude of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Activity: Many indandione derivatives have shown potent anti-inflammatory and analgesic effects.[16][17]
-
Antimicrobial and Antiviral Properties: The scaffold is a key component in compounds exhibiting activity against various microbes and viruses.[1][18]
-
Anticancer Activity: Certain indanone derivatives have been explored as potential antineoplastic agents.[16][18]
-
Neuroprotective Effects: The most notable example is Donepezil, an indanone derivative used for the treatment of Alzheimer's disease. This highlights the scaffold's potential in addressing neurodegenerative disorders.[1]
-
α-Glucosidase Inhibition: Recently, derivatives of cis-1-amino-2-indanol have been identified as potent α-glucosidase inhibitors, suggesting a role in the management of diabetes.[19]
The introduction of a methyl group at the 6-position and a hydroxyl group at the 1-position of the indane ring, as in this compound, creates a specific three-dimensional structure and electronic distribution that can be exploited for targeted drug design. This molecule serves as a valuable starting point or intermediate for the synthesis of more complex derivatives aimed at specific biological targets.
Caption: The relationship between the indane scaffold and its potential biological activities.
Safety and Handling
Specific GHS hazard data for this compound is not available.[3] However, based on data for related compounds such as 1-indanol, standard laboratory precautions should be observed. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable properties based on its functional groups and core scaffold. While experimental data on its physical properties is limited, its synthesis is straightforward via the reduction of the corresponding ketone. The established and diverse biological activities of the indane and indanol families make this molecule a compound of significant interest for further investigation and as a building block in the development of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this molecule into their scientific endeavors.
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
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An In-depth Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative of increasing interest in medicinal chemistry. The guide delves into its chemical structure, stereochemistry, and the influence of the methyl group on its molecular properties. A detailed, field-proven protocol for its synthesis via the reduction of 6-methyl-1-indanone is presented, along with a thorough discussion of the underlying reaction mechanism and analytical techniques for its characterization. Furthermore, this guide explores the potential applications of this compound in drug discovery, drawing on the established biological activities of the broader indanone and indanol chemical classes.
Introduction: The Significance of the Indanol Scaffold
The indanone and indanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these bicyclic systems have demonstrated a wide spectrum of pharmacological activities, including but not limited to antiviral, anti-inflammatory, analgesic, and anticancer properties.[2] Notably, these scaffolds are also key components in therapeutics targeting neurodegenerative diseases.[2] The versatility of the indane framework allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance its therapeutic potential.
This guide focuses on a specific derivative, this compound, highlighting the strategic introduction of a methyl group and a hydroxyl group to the indane core. The presence of the methyl group, in particular, can have a profound impact on the molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.
Chemical Structure and Properties
Core Structure and Nomenclature
This compound is a bicyclic aromatic alcohol. Its structure consists of a benzene ring fused to a five-membered cyclopentanol ring. The systematic IUPAC name for this compound is this compound.[3]
| Property | Value | Source |
| CAS Number | 200425-63-4 | [3] |
| Molecular Formula | C10H12O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| SMILES | CC1=CC2=C(CCC2O)C=C1 | [3] |
| IUPAC Name | This compound | [3] |
The "Magic Methyl" Effect: A Strategic Substitution
The introduction of a methyl group into a bioactive molecule can significantly alter its properties. This "magic methyl" effect can influence the compound's conformation, metabolic stability, and binding affinity to its biological target.[4] In the case of this compound, the methyl group at the 6-position of the indane ring can enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can introduce steric hindrance that may prevent metabolic degradation at that position, thereby increasing the compound's half-life. The precise impact of this substitution on the biological activity of the indanol core warrants further investigation.
Synthesis and Characterization
Synthetic Pathway: From Ketone to Alcohol
A reliable and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 6-methyl-1-indanone. This transformation is a standard procedure in organic synthesis, often employing hydride-donating reagents.
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 6-Methyl-1-indanone
The following protocol is adapted from a documented procedure and provides a clear, step-by-step method for the synthesis of this compound.
Materials:
-
6-Methyl-1-indanone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 6-methyl-1-indanone in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography if necessary. A reported yield for this reaction is 94%.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aliphatic, and hydroxyl protons. A documented ¹H NMR spectrum in CDCl₃ shows a singlet for the aromatic proton at δ 7.25 ppm. The remaining aromatic and aliphatic protons will exhibit specific splitting patterns and chemical shifts that are consistent with the proposed structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, alcohol-bearing).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H bonds in the aromatic and aliphatic regions, as well as C=C stretching in the aromatic ring, will also be present.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 148.20, corresponding to the molecular formula C₁₀H₁₂O.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not yet extensively documented in publicly available literature, the known pharmacological profile of the indanone and indanol classes of compounds suggests several promising avenues for investigation.
Caption: Potential therapeutic areas for this compound.
Neurodegenerative Disorders
Indanone derivatives have been explored for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[2] The mechanism of action often involves the inhibition of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). The structural features of this compound make it a candidate for screening against these and other neurological targets.
Oncology
The anticancer potential of indanone-based compounds is an active area of research.[2] These molecules can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways. The specific substitution pattern of this compound may confer novel anticancer activities.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of certain indanone derivatives have been reported.[2] These properties are often linked to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). Further studies are warranted to determine if this compound possesses similar activities.
Future Directions and Conclusion
This compound represents a synthetically accessible and structurally intriguing molecule with significant potential in drug discovery. The strategic placement of the methyl and hydroxyl groups on the privileged indane scaffold provides a strong rationale for its investigation across a range of therapeutic areas.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound's activity against a broad panel of biological targets, particularly those implicated in neurodegenerative diseases, cancer, and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with variations in the position and nature of the substituents to optimize biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts any observed biological effects.
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An In-depth Technical Guide to the Spectroscopic Data of 6-Methyl-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative. The indanol scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a synthetic intermediate.[1] A thorough spectroscopic characterization is fundamental to confirm the identity, purity, and structure of such compounds, ensuring the reliability of subsequent research and development efforts. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
The structural framework of this compound, a bicyclic aromatic alcohol, provides the basis for interpreting its spectroscopic signatures. Understanding the connectivity and chemical environment of each atom is paramount for accurate spectral assignment.
Figure 1: Chemical structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 | 5.2 - 5.4 | Triplet (t) | ~6.0 | 1H |
| OH | 1.5 - 2.5 | Singlet (s, broad) | - | 1H |
| H-7 | 7.2 - 7.3 | Singlet (s) | - | 1H |
| H-5 | 7.0 - 7.1 | Doublet (d) | ~7.5 | 1H |
| H-4 | 7.1 - 7.2 | Doublet (d) | ~7.5 | 1H |
| H-3α, H-3β | 2.9 - 3.1 | Multiplet (m) | - | 2H |
| H-2α | 2.4 - 2.6 | Multiplet (m) | - | 1H |
| H-2β | 1.9 - 2.1 | Multiplet (m) | - | 1H |
| CH₃ | 2.3 - 2.4 | Singlet (s) | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-4, H-5, H-7): The aromatic protons are expected in the downfield region (7.0-7.3 ppm) due to the deshielding effect of the benzene ring current. H-7 is predicted to be a singlet as it has no adjacent protons. H-4 and H-5 are expected to appear as doublets due to coupling with each other.
-
Benzylic/Carbinol Proton (H-1): The proton on the carbon bearing the hydroxyl group (H-1) is significantly deshielded by the adjacent aromatic ring and the electronegative oxygen atom, hence its predicted chemical shift is around 5.2-5.4 ppm. It is expected to be a triplet due to coupling with the two neighboring protons on C-2.
-
Methylene Protons (H-2, H-3): The protons on C-2 and C-3 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as complex multiplets due to coupling with each other and with H-1.
-
Methyl Protons (CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet around 2.3-2.4 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent, but it is typically a broad singlet. Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 145 - 147 |
| C-3a | 142 - 144 |
| C-6 | 137 - 139 |
| C-5 | 128 - 130 |
| C-4 | 125 - 127 |
| C-7 | 121 - 123 |
| C-1 | 76 - 78 |
| C-3 | 35 - 37 |
| C-2 | 30 - 32 |
| CH₃ | 20 - 22 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The six aromatic carbons are expected to appear in the range of 121-147 ppm. The quaternary carbons (C-3a, C-6, and C-7a) will generally have lower intensities compared to the protonated carbons.
-
Carbinol Carbon (C-1): The carbon attached to the hydroxyl group is deshielded and is predicted to have a chemical shift in the range of 76-78 ppm.
-
Aliphatic Carbons (C-2, C-3): The two methylene carbons in the five-membered ring are expected at 30-32 ppm and 35-37 ppm, respectively.
-
Methyl Carbon (CH₃): The methyl carbon attached to the aromatic ring will appear in the upfield region, around 20-22 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Interpretation of the IR Spectrum
-
O-H Stretch: A strong and broad absorption band between 3200 and 3600 cm⁻¹ is a characteristic feature of the hydroxyl group in an alcohol, with the broadening due to hydrogen bonding.[3]
-
C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while those for aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: The presence of the benzene ring will give rise to medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is indicative of the C-O single bond in the alcohol functional group.
Experimental Protocol: IR Spectroscopy
Figure 3: General workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . In electron ionization (EI) mass spectrometry, the following key fragments are predicted:
| m/z | Predicted Fragment Ion | Interpretation |
| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₃]⁺ | Loss of a methyl radical |
| 130 | [M - H₂O]⁺˙ | Loss of water |
| 115 | [M - H₂O - CH₃]⁺ | Loss of water followed by a methyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic compounds |
Interpretation of the Mass Spectrum
-
Molecular Ion: The peak at m/z 148 corresponds to the intact molecule that has been ionized by the loss of one electron.
-
Fragmentation Pattern: The molecular ion is unstable and can fragment into smaller, more stable ions.[4] The loss of a water molecule (m/z 130) is a common fragmentation pathway for alcohols. The loss of the methyl group (m/z 133) is also expected. The base peak is likely to be a stable fragment, such as the tropylium ion at m/z 91.
Predicted Fragmentation Pathway
Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
Electron ionization is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural analysis.[5]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺˙).
-
Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.
Holistic Structural Confirmation
The combination of these spectroscopic techniques provides a comprehensive and self-validating confirmation of the structure of this compound.
-
Mass Spectrometry establishes the molecular weight (148 g/mol ) and provides key fragmentation information consistent with the proposed structure, such as the loss of water and a methyl group.
-
IR Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad O-H stretch) and an aromatic ring (C=C and aromatic C-H stretches).
-
¹³C NMR Spectroscopy determines the number of unique carbon environments (10 in this case) and their electronic nature (aromatic, aliphatic, carbinol, methyl).
-
¹H NMR Spectroscopy provides the final and most detailed piece of the puzzle, showing the number of different types of protons, their relative numbers (integration), their electronic environments (chemical shift), and their connectivity (splitting patterns). The predicted coupling patterns between the aromatic and aliphatic protons are highly characteristic of the indanol framework.
Together, these data sets leave no ambiguity as to the identity and structure of this compound.
References
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NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Fritz Haber Institute. High-resolution UV spectroscopy of 1-indanol. [Link]
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Introduction: Elucidating Molecular Architecture through Nuclear Magnetic Resonance
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methyl-2,3-dihydro-1H-inden-1-ol
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is a cornerstone of innovation. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an in-depth technical exploration of the ¹H NMR spectrum of this compound, a substituted indanol derivative.
The indanol framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the nuanced structural features of its derivatives is therefore critical for rational drug design and development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of how to acquire, interpret, and leverage ¹H NMR data for this class of molecules. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral appearance, thereby providing a self-validating framework for analysis.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before delving into the experimental data, a robust theoretical prediction serves as an essential roadmap for spectral interpretation. The structure of this compound presents a fascinating array of distinct proton environments, each governed by principles of chemical shielding, spin-spin coupling, and stereochemistry.
The structure contains several key proton environments:
-
Aromatic Protons: The trisubstituted benzene ring features three aromatic protons.
-
Benzylic Methylene Protons: The CH₂ group at the C3 position adjacent to the aromatic ring.
-
Aliphatic Methylene Protons: The CH₂ group at the C2 position.
-
Carbinol Methine Proton: The CH proton at the C1 position, bonded to the hydroxyl group.
-
Hydroxyl Proton: The single proton of the OH group.
-
Methyl Protons: The three protons of the CH₃ group attached to the aromatic ring.
Each of these sets of protons will give rise to a unique signal, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[1]
Diagram: Molecular Structure and Proton Designations
Caption: Structure of this compound with proton designations.
Detailed ¹H NMR Spectral Analysis
The analysis of a ¹H NMR spectrum involves a systematic evaluation of each signal.[2] Based on data from the parent compound, 1-indanol[3], and established principles of substituent effects, we can predict and interpret the spectrum of the 6-methyl derivative.
Aromatic Region (δ 7.0–7.3 ppm)
The introduction of the methyl group at the C6 position breaks the symmetry of the aromatic ring seen in the parent indanol. This results in three distinct signals for the remaining aromatic protons (H4, H5, and H7).
-
H7: This proton is ortho to the five-membered ring fusion. It is expected to be a singlet or a narrowly split doublet, as its only close neighbor, H5, is four bonds away (meta-coupling). Its chemical shift will be influenced by the electron-donating nature of the adjacent alkyl ring structure.
-
H5: This proton is ortho to the electron-donating methyl group, which will shield it slightly, shifting it upfield relative to a standard benzene proton. It will appear as a doublet due to coupling with H4 (Jortho ≈ 6-10 Hz).[4]
-
H4: This proton is meta to the methyl group and ortho to the C3 carbon of the five-membered ring. It will appear as a doublet due to ortho-coupling with H5.
Aliphatic Region (δ 1.8–5.3 ppm)
This region contains the signals from the five-membered ring protons, which exhibit complex splitting patterns due to their fixed spatial relationships.
-
H1 (Carbinol Methine, δ ~5.2 ppm): The proton on the carbon bearing the hydroxyl group (C1) is significantly deshielded by the electronegative oxygen atom.[5][6] It is coupled to the two adjacent protons on C2 (H2α and H2β), and is therefore expected to appear as a triplet, assuming similar coupling constants (JH1-H2α ≈ JH1-H2β).
-
H3 (Benzylic Methylene, δ ~2.8–3.1 ppm): The two protons on C3 are diastereotopic. They are adjacent to the aromatic ring and the C2 methylene group. They will appear as two distinct multiplets due to geminal coupling to each other and vicinal coupling to the two C2 protons.
-
H2 (Methylene, δ ~1.9–2.5 ppm): The C2 protons are also diastereotopic. They are coupled to H1 and the two H3 protons, resulting in complex multiplets. Their position is further upfield compared to the benzylic H3 protons.
-
CH₃ (Methyl, δ ~2.3 ppm): The methyl group protons are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet integrating to three protons.[7]
-
OH (Hydroxyl, δ variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[8] In a non-polar solvent like CDCl₃, it typically appears as a broad singlet that can range from 1-5 ppm.[2] Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[5]
Data Summary Table: Predicted ¹H NMR Parameters
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H7 | ~7.25 | s or d | Jmeta ≈ 1-2 | 1H |
| H5 | ~7.05 | d | Jortho ≈ 8.0 | 1H |
| H4 | ~7.15 | d | Jortho ≈ 8.0 | 1H |
| H1 | ~5.23 | t | Jvicinal ≈ 6.0 | 1H |
| H3 (2H) | ~2.8-3.1 | m | - | 2H |
| H2 (2H) | ~1.9-2.5 | m | - | 2H |
| CH₃ | ~2.30 | s | - | 3H |
| OH | Variable (e.g., 1.5-3.0) | br s | - | 1H |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to ensure scientific integrity and generate reliable data for the structural elucidation of this compound.
Diagram: Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtaining a high-resolution spectrum. The concentration must be sufficient for a good signal-to-noise ratio without causing excessive line broadening.
-
Protocol:
-
Accurately weigh 5–10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial; CDCl₃ is a good first choice for general organic molecules. For studying hydroxyl coupling, a hydrogen-bond-accepting solvent like DMSO-d₆ may be used, which slows the proton exchange rate.[8][9][10]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[1]
-
Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The homogeneity of the magnetic field must be optimized (shimming) to achieve sharp, well-resolved peaks.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans). These parameters provide a good balance between signal intensity and experimental time.[11]
-
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply a weighting function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the data from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.[2]
-
-
-
Confirmatory Experiment: D₂O Exchange:
-
Rationale: To confirm the assignment of the labile hydroxyl proton, a deuterium exchange experiment is the gold standard.
-
Protocol:
-
After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Shake the tube gently to mix. The -OH proton will exchange with a deuterium atom from D₂O.
-
Re-acquire the ¹H spectrum. The signal previously assigned to the -OH proton will have disappeared or significantly diminished in intensity.[5]
-
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is directly interpretable through the fundamental principles of NMR spectroscopy. By systematically analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all protons in the molecule can be achieved. The protocols and analytical framework presented in this guide offer a robust, self-validating system for the characterization of this compound and its analogues. For professionals in drug development and chemical research, mastering this level of spectral interpretation is not merely an academic exercise; it is an essential skill for accelerating discovery and ensuring the integrity of scientific research.
References
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NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. (2025). ResearchGate. [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
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Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]
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Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
-
Vicinal Proton Coupling in Nuclear Magnetic Resonance. University of California, Davis. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
NMR 5: Coupling Constants. (2023). YouTube. [Link]
-
How to read NMR spectra from the basics. JEOL Ltd. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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This compound. PubChem. [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Foreword: The Role of 13C NMR in Modern Structural Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, stands out for its ability to provide a direct map of the carbon skeleton.[1] This guide offers a detailed examination of the ¹³C NMR analysis of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative. The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural verification and characterization, grounded in both theoretical principles and practical, field-proven insights.
Theoretical Framework: Understanding ¹³C Chemical Shifts
¹³C NMR spectroscopy operates on the principle of nuclear spin. The ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that, when placed in a strong magnetic field, can align with or against the field.[1] The energy difference between these states corresponds to a specific radiofrequency, which forms the basis of the NMR signal.
The precise frequency, or "chemical shift" (δ), of a given carbon nucleus is exquisitely sensitive to its local electronic environment.[2] This sensitivity is the key to its power in structure elucidation. Key factors influencing the chemical shift include:
-
Hybridization: sp² hybridized carbons (like those in aromatic rings and alkenes) are more "deshielded" and appear at a higher chemical shift (downfield, ~100-150 ppm) than sp³ hybridized carbons (alkanes, ~10-50 ppm).[3][4]
-
Electronegativity: Attachment to electronegative atoms, such as the oxygen in the hydroxyl group of our target molecule, pulls electron density away from the carbon nucleus. This deshielding effect causes a significant downfield shift.[5] For instance, carbons in alcohols and ethers typically resonate between 50-80 ppm.[6]
-
Aromaticity and Substituent Effects: Carbons within an aromatic ring have characteristic shifts (typically 120-150 ppm).[4] Attaching substituents to the ring alters the electron distribution and, therefore, the chemical shifts of the ring carbons in predictable ways.[7][8] An alkyl group, like the methyl group in our molecule, is weakly electron-donating, causing minor shifts in the attached and nearby carbons.
A crucial feature of standard ¹³C NMR is proton decoupling. This technique irradiates protons, collapsing the carbon-proton spin-spin coupling and simplifying the spectrum so that each unique carbon atom appears as a single line (singlet).[6] This greatly aids in counting the number of distinct carbon environments. However, it's important to note that quaternary carbons (those with no attached hydrogens) often produce weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from decoupling.[6]
Structural Analysis and Spectral Prediction
Before embarking on experimental work, a thorough analysis of the target molecule's structure is essential to predict the expected ¹³C NMR spectrum.
Molecular Structure and Carbon Environments
This compound (C₁₀H₁₂O) possesses a bicyclic structure with ten carbon atoms.[9] Due to molecular asymmetry, all ten carbons are in unique chemical environments and are therefore expected to produce ten distinct signals in the ¹³C NMR spectrum.
Below is a diagram of the structure with each carbon atom numbered for clear reference in the subsequent analysis.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted Chemical Shifts
By leveraging data from the parent compound, 1-Indanol, and established substituent effects, we can predict the approximate chemical shift for each carbon.[10][11] The spectral data for 1-Indanol shows aliphatic carbons at ~76.0 (C1-OH), 35.6 (C2), and 29.7 ppm (C3), with aromatic carbons ranging from 124.3 to 145.0 ppm.[10]
The introduction of a methyl group at the C6 position will primarily influence the aromatic carbons.
| Carbon | Type | Predicted δ (ppm) | Rationale |
| C1 | CH | 75 - 78 | Attached to an electronegative oxygen atom; expected to be similar to C1 in 1-Indanol.[5][10] |
| C2 | CH₂ | 34 - 37 | Aliphatic methylene carbon, adjacent to the benzylic system. Similar to C2 in 1-Indanol.[10] |
| C3 | CH₂ | 29 - 32 | Aliphatic methylene carbon, benzylic position. Similar to C3 in 1-Indanol.[10] |
| C8 (CH₃) | CH₃ | 20 - 23 | Typical chemical shift for a methyl group attached to an aromatic ring.[12] |
| C5, C7 | CH | 123 - 128 | Aromatic carbons ortho and para to the methyl group, which is weakly activating. |
| C4 | CH | 128 - 132 | Aromatic carbon meta to the methyl group. |
| C6 | C (quat) | 135 - 140 | Aromatic carbon bearing the methyl substituent (ipso-carbon). Expected to be deshielded. |
| C3a, C7a | C (quat) | 142 - 148 | Bridgehead quaternary carbons, part of the aromatic system. Expected to be the most downfield.[10] |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any spectral data hinges on a meticulous and well-documented experimental procedure. The following protocol is designed to ensure high-quality, reproducible data.
Workflow Overview
The process follows a logical progression from sample preparation to data acquisition and final analysis, ensuring checkpoints for quality control throughout.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample concentration is critical for ¹³C NMR due to its low natural abundance and sensitivity. A concentration of 50-100 mg in approximately 0.7 mL of solvent is optimal for acquiring a spectrum in a reasonable timeframe (20-60 minutes).[13]
-
Protocol:
-
Accurately weigh 50-100 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.[14]
-
Add a small drop of Tetramethylsilane (TMS) as an internal reference standard, which is set to 0.0 ppm.[2]
-
Gently agitate the vial until the sample is fully dissolved.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[15]
-
Cap the NMR tube securely.
-
-
-
Instrumental Parameters:
-
Rationale: The choice of acquisition parameters directly impacts signal-to-noise and experimental time. A 30° pulse angle with a relaxation delay of 2 seconds is a common starting point that balances signal intensity for carbons with varying relaxation times (T₁).[16]
-
Typical Parameters (for a 400 MHz spectrometer):
-
Pulse Program: zgpg30 or a similar proton-decoupled sequence.
-
Frequency: ~100 MHz for ¹³C.
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 128 to 1024, adjusted based on sample concentration to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Integrate the peaks (note: in standard proton-decoupled ¹³C spectra, integrals are not reliably quantitative).[17]
-
-
Advanced Analysis: Spectral Assignment with DEPT
While the standard ¹³C spectrum confirms the number of unique carbons, unambiguously assigning each peak requires more information. Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of experiments for this purpose.[18][19] DEPT differentiates carbons based on the number of attached protons.
-
DEPT-90: This experiment shows signals only for CH (methine) carbons.
-
DEPT-135: This experiment shows positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary (C) carbons do not appear in either DEPT spectrum.
By combining the broadband-decoupled ¹³C spectrum with DEPT-90 and DEPT-135 results, a definitive assignment can be made:
-
Identify CH carbons from the DEPT-90 spectrum.
-
Identify CH₂ carbons as the negative peaks in the DEPT-135 spectrum.
-
Identify CH₃ carbons as the positive peaks in the DEPT-135 spectrum that are not present in the DEPT-90 spectrum.
-
Identify quaternary carbons as the peaks present in the main ¹³C spectrum but absent from all DEPT spectra.
This systematic approach provides a self-validating system for spectral assignment, a critical component of rigorous scientific practice.[20]
Conclusion
The ¹³C NMR analysis of this compound is a clear example of the technique's utility in modern chemical analysis. Through a combination of theoretical prediction, a robust experimental protocol, and advanced techniques like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently apply these methods, ensuring data integrity and advancing the pace of discovery in drug development and beyond.
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Introduction: The Analytical Imperative for 6-Methyl-2,3-dihydro-1H-inden-1-ol
An In-Depth Technical Guide to the Mass Spectrometry of 6-Methyl-2,3-dihydro-1H-inden-1-ol
This compound is a substituted indanol derivative with a molecular formula of C₁₀H₁₂O and a monoisotopic mass of 148.0888 Da.[1][2] As a functionalized aromatic structure, it represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis and as building blocks in materials science. Accurate structural confirmation and purity assessment are paramount for researchers and drug development professionals. Mass spectrometry provides the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular mass and fragmentation patterns.
This guide provides an in-depth examination of the mass spectrometric behavior of this compound. We will explore the causal logic behind selecting the optimal analytical methodology, detail a robust experimental protocol, and perform a deep dive into the predictable fragmentation pathways that serve as a structural fingerprint for this molecule.
Pillar 1: Foundational Principles and Strategic Approach
The goal of interpreting a mass spectrum is to deduce the structure of the parent molecule by examining its fragments.[3] The choice of ionization technique is the most critical parameter, as it dictates the degree of fragmentation and the type of information obtained.
Ionization Strategy: Why Electron Ionization (EI) is the Gold Standard
For a volatile, thermally stable, and relatively non-polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[4][5][6][7]
-
Expertise-Driven Rationale: EI is a hard ionization technique that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[8] This complex fragmentation pattern is highly characteristic of the molecule's specific structure, acting as a chemical fingerprint. This is invaluable for unambiguous library matching and de novo structural elucidation. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are generally less suitable for small, non-polar molecules that lack easily ionizable functional groups.[9][10] ESI excels at analyzing large, polar, and non-volatile molecules by producing intact molecular ions with minimal fragmentation, which is not the primary goal here.[11]
-
Trustworthiness through Reproducibility: EI spectra are highly reproducible across different instruments, provided standard conditions (typically 70 eV) are used. This allows for the creation of vast, searchable libraries like the NIST Mass Spectral Library, against which an experimentally obtained spectrum can be compared for confident identification.[3]
The overall analytical workflow is visualized below.
Caption: High-level workflow for GC-MS analysis.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to generate a high-quality, interpretable mass spectrum for this compound.
Objective: To acquire the 70 eV electron ionization mass spectrum of this compound following chromatographic separation.
Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, non-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Sample Solvent: Dichloromethane or Ethyl Acetate (HPLC Grade).
-
Sample Concentration: 100 µg/mL (100 ppm).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 10 mL of the chosen solvent to create a 100 µg/mL stock solution.
-
Transfer to a 2 mL autosampler vial.
-
-
GC Method Parameters:
-
Inlet: Split/Splitless, operated in Split mode (50:1 ratio).
-
Inlet Temperature: 250°C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Constant flow mode at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. Causality: The temperature program is designed to provide good chromatographic peak shape and separate the analyte from any potential impurities or solvent artifacts.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C. Causality: These temperatures prevent condensation of the analyte while minimizing thermal degradation within the source.
-
Electron Energy: 70 eV. Causality: The standard energy for generating reproducible spectra for library comparison.
-
Mass Scan Range: m/z 40 - 250. Causality: This range comfortably covers the molecular ion (m/z 148) and all significant fragments while avoiding the low-mass interference from the carrier gas and solvent tail.
-
Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from saturating the detector and causing unnecessary filament wear.
-
Pillar 3: Analysis of the Mass Spectrum & Fragmentation Pathways
The 70 eV EI mass spectrum of this compound is predicted to exhibit several key fragmentation patterns characteristic of cyclic secondary alcohols and methylated aromatic systems.[12][13]
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge) | Predicted Identity | Fragmentation Pathway | Expected Relative Abundance |
| 148 | [M]⁺• (Molecular Ion) | Direct ionization of the parent molecule | Low to Moderate |
| 130 | [M - H₂O]⁺• | Dehydration (Loss of water) | High |
| 133 | [M - CH₃]⁺ | Loss of methyl radical from the aromatic ring | Moderate to High |
| 115 | [M - H₂O - CH₃]⁺ | Loss of methyl radical from the dehydrated ion | Moderate |
| 119 | [M - C₂H₅]⁺ | Alpha-cleavage and rearrangement | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) | Low to Moderate |
Core Fragmentation Mechanisms
After the initial ionization event, the resulting molecular ion ([M]⁺•) at m/z 148 is an odd-electron ion that retains excess energy. This energy drives fragmentation. For alcohols, the molecular ion peak is often weak or even absent due to the ease of fragmentation.[14]
-
Dehydration (Loss of H₂O): This is a hallmark fragmentation pathway for alcohols.[12][15] The molecule readily eliminates a water molecule (18 Da), resulting in a highly stable, conjugated alkene radical cation at m/z 130 . This is often the base peak or one of the most abundant ions in the spectrum. The stability of the resulting 6-methyl-1H-indene radical cation makes this a very favorable process.
-
Loss of Methyl Radical ([M - CH₃]⁺): The aromatic methyl group can be lost as a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 133 . The resulting cation is stabilized by the fused ring system.
-
Alpha (α) Cleavage: This process involves the cleavage of a C-C bond adjacent to the oxygen atom.[12][14] In the five-membered ring of this compound, cleavage can occur at the C1-C2 bond. This would lead to the opening of the aliphatic ring. Subsequent rearrangement and loss of an ethyl radical (•C₂H₅, 29 Da) can produce a stable benzoyl-like cation structure at m/z 119 .
-
Combined Fragmentation: A prominent peak at m/z 115 is expected, arising from the loss of a methyl radical from the already dehydrated ion at m/z 130 ([M - H₂O - CH₃]⁺).
The proposed fragmentation pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation pathways for the target analyte.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization. This technique provides a reproducible fragmentation pattern that serves as a robust structural fingerprint. The key diagnostic fragments are expected at m/z 130 (loss of water), m/z 133 (loss of a methyl group), and m/z 119 (resulting from alpha-cleavage and rearrangement). By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule, distinguish it from its isomers, and ensure its integrity in complex matrices, thereby upholding the rigorous standards of scientific research and drug development.
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Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
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Czogala, J., et al. (2001). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. PubMed. [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
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Ortiz-Tristan, G., et al. (2013). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]
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Mitran, R. A., et al. (2013). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. [Link]
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Sparkman, O. D. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
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ChemSurvival. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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van der Kooi, F. E., et al. (2018). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. LCGC International. [Link]
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Murphy, A. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
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All about chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. PubMed. [Link]
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RSC Blogs. (2011). Paper spray ionisation of polar analytes using non-polar solvents. [Link]
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González, M., et al. (2023). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). [Link]
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The Criticality of Chirality: A Technical Guide to 6-Methyl-1-Indanol for Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the chirality of 6-methyl-1-indanol, a significant chiral building block. We will delve into the synthetic pathways to access this molecule, both as a racemate and as single enantiomers, and detail the state-of-the-art analytical techniques for enantiomeric separation and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to empower the synthesis and analysis of enantiomerically pure 6-methyl-1-indanol.
The Imperative of Chirality in Drug Design: The Case of 6-Methyl-1-Indanol
The biological systems of the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be inactive or, in the worst-case scenario, contribute to off-target effects and toxicity. The indanol scaffold and its derivatives are prevalent in numerous biologically active compounds, making the control of their stereochemistry paramount. 6-Methyl-1-indanol, with its stereocenter at the C1 position, serves as a crucial chiral precursor in the synthesis of a variety of pharmacologically relevant molecules. Understanding and controlling its chirality is therefore a fundamental aspect of leveraging this scaffold in drug development programs.
Caption: The differential interaction of enantiomers with a chiral biological target.
Synthetic Strategies for 6-Methyl-1-Indanol
The synthesis of enantiomerically pure 6-methyl-1-indanol can be approached in two primary ways: resolution of a racemic mixture or asymmetric synthesis. The choice of strategy often depends on factors such as scalability, cost, and the availability of chiral catalysts or resolving agents.
Racemic Synthesis: The Precursor Approach
The most common route to racemic 6-methyl-1-indanol begins with the synthesis of its corresponding ketone, 6-methyl-1-indanone. This can be achieved through methods such as an intramolecular Friedel-Crafts reaction.
Protocol 1: Synthesis of Racemic 6-Methyl-1-Indanol via Reduction of 6-Methyl-1-Indanone
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-indanone in a suitable anhydrous solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The molar equivalent of the reducing agent should be carefully calculated.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude racemic 6-methyl-1-indanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Accessing Enantiopure 6-Methyl-1-Indanol
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent.
Asymmetric synthesis aims to directly produce a single enantiomer. For 6-methyl-1-indanol, this is most effectively achieved through the asymmetric reduction of 6-methyl-1-indanone using a chiral catalyst.
Conceptual Workflow for Asymmetric Reduction:
Caption: General workflow for the asymmetric reduction of 6-methyl-1-indanone.
Analytical Methods for Enantiomeric Discrimination
The ability to accurately determine the enantiomeric excess (e.e.) is crucial. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Protocol 2: Chiral HPLC Analysis of 6-Methyl-1-Indanol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a derivative of cellulose or amylose, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 1: Representative Chiral HPLC Method Parameters for Indanol Derivatives
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP | Broad applicability for chiral separations. |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Balances retention and resolution. |
| Flow Rate | 1.0 mL/min | Provides efficient separation in a reasonable time. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent.
Caption: Comparison of key features of SFC and HPLC for chiral separations.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for determining the absolute configuration of enantiomers by comparing experimental spectra with theoretical calculations. A positive or negative Cotton effect in a specific electronic transition can be correlated to the R or S configuration.
Applications in Drug Development
Chiral 1-indanol derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of cis-1-amino-2-indanol are crucial components of certain therapeutic agents. The ability to synthesize enantiomerically pure 6-methyl-1-indanol opens up avenues for the development of novel drug candidates with improved efficacy and safety profiles.
Conclusion
The chirality of 6-methyl-1-indanol is a critical consideration for its use in drug discovery and development. A thorough understanding of the synthetic routes to access its enantiomers and the analytical techniques to verify their purity is essential for any research program utilizing this important chiral building block. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and analysis of enantiomerically pure 6-methyl-1-indanol, ultimately contributing to the development of safer and more effective medicines.
References
-
Journal of the American Chemical Society. Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Available from: [Link]
-
ResearchGate. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Available from: [Link]
- National Institutes of Health.
A Deep Dive into 6-Methyl-2,3-dihydro-1H-inden-1-ol: A Technical Guide to the Racemic and Enantiopure Forms
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the indanol scaffold represents a privileged structure due to its prevalence in a range of biologically active molecules.[1] This technical guide provides an in-depth exploration of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a chiral alcohol with significant potential in medicinal chemistry. We will dissect the critical differences between its racemic and enantiopure forms, offering a comprehensive overview for researchers, scientists, and drug development professionals. This guide will navigate the synthetic pathways to both the racemic mixture and the individual enantiomers, detail robust analytical methodologies for their characterization and separation, and discuss the profound implications of stereochemistry on biological activity. By integrating established scientific principles with practical, field-proven insights, this document aims to serve as an essential resource for the informed development of chiral compounds.
Introduction: The Significance of Chirality in Indanol Derivatives
The indane framework is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The introduction of a hydroxyl group at the C-1 position of the indane ring, as seen in this compound, creates a stereocenter of paramount importance. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.
While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ dramatically.[2] This stereoselectivity is a cornerstone of modern pharmacology. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, the decision to develop a drug as a racemic mixture (a 1:1 mixture of enantiomers) or as a single enantiomer is a critical juncture in the drug development pipeline, with significant implications for efficacy, safety, and regulatory approval.[4]
This guide will illuminate the key distinctions between racemic and enantiopure this compound, providing the technical foundation necessary to navigate the complexities of its synthesis, analysis, and potential applications.
Synthetic Strategies: From Racemate to Enantiopure
The synthesis of this compound begins with the preparation of its precursor, 6-methyl-1-indanone. This can be achieved through various methods, including intramolecular Friedel-Crafts reactions. The subsequent reduction of the ketone functionality yields the target alcohol. The strategic choice of reagents and reaction conditions at this stage dictates whether a racemic mixture or an enantiomerically enriched product is obtained.
Racemic Synthesis of this compound
The most straightforward approach to this compound is the non-stereoselective reduction of 6-methyl-1-indanone. This method produces a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.
Experimental Protocol: Racemic Reduction of 6-Methyl-1-indanone
Objective: To synthesize racemic this compound.
Materials:
-
6-Methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 6-methyl-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic this compound.
-
The crude product can be purified by column chromatography on silica gel.
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.
2.2.1. Asymmetric Synthesis
Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. A common approach is the enantioselective reduction of the prochiral ketone, 6-methyl-1-indanone, using a chiral reducing agent or a catalyst.
Conceptual Workflow: Enantioselective Reduction
Caption: Enantioselective reduction of a prochiral ketone.
2.2.2. Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] Common methods include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by cleaving the salt.
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemate. For example, an acylation reaction in the presence of a lipase can selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used to separate enantiomers.[6] The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.
Experimental Protocol: Chiral HPLC Separation of a Racemic Indanol
Objective: To separate the enantiomers of a racemic indanol using chiral HPLC. (Note: This is a general protocol for a related compound, 2-indanol, and would require optimization for 6-methyl-1-indanol).[6]
Materials:
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)[6]
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in a suitable ratio (e.g., 90:10 v/v).[6] The optimal ratio may need to be determined experimentally.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed.[6]
-
Prepare a sample solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.[6]
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[6]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[6]
-
The two enantiomers should elute as two separate peaks with different retention times.
Analytical Characterization
The definitive characterization of racemic and enantiopure this compound requires a combination of spectroscopic and chiroptical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra of the racemic mixture and the individual enantiomers will be identical in an achiral solvent.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic (C=C) groups. Similar to NMR, the IR spectra of the enantiomers are identical.
Chiroptical Analysis
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions.[8] The specific rotation, [α], is a characteristic physical property of a chiral molecule and is used to determine the enantiomeric purity of a sample. The racemic mixture will have a specific rotation of zero.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration.
Table 1: Physicochemical and Spectroscopic Data
| Property | Racemic 6-Methyl-1-indanol | (R)-6-Methyl-1-indanol | (S)-6-Methyl-1-indanol |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 148.20 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Specific Rotation [α] | 0° | Value > 0° (dextrorotatory) | Value < 0° (levorotatory) |
| ¹H NMR | Identical spectra | Identical spectra | Identical spectra |
| ¹³C NMR | Identical spectra | Identical spectra | Identical spectra |
| IR Spectrum | Identical spectra | Identical spectra | Identical spectra |
Note: Specific rotation values are dependent on concentration, solvent, temperature, and wavelength and must be determined experimentally.
Racemic vs. Enantiopure: A Comparative Perspective on Biological Activity
The core rationale for pursuing enantiopure forms of a chiral molecule lies in the potential for stereoselective biological activity. While specific comparative data for the enantiomers of this compound is not extensively available in the public domain, we can infer the likely implications based on established principles of pharmacology and medicinal chemistry.
Different enantiomers of a drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with the biological target).[2] For instance, one enantiomer may bind with high affinity to a specific receptor, eliciting a therapeutic response, while the other may have a weak affinity or bind to a different receptor, leading to off-target effects.
Figure 1: Conceptual Representation of Enantiomer-Receptor Interaction
Caption: A schematic illustrating the differential binding of enantiomers to a chiral receptor.
The development of a single enantiomer drug, or a "chiral switch," can offer several advantages over a racemic mixture, including:
-
Improved Therapeutic Index: By eliminating the inactive or less active distomer, a higher concentration of the therapeutic eutomer can be administered, potentially leading to a greater therapeutic effect with a lower overall dose.
-
Reduced Side Effects: If the distomer is responsible for adverse effects, its removal can lead to a safer drug profile.
-
Simplified Pharmacokinetics: The metabolism of a single enantiomer can be more predictable than that of a racemic mixture, where interconversion between enantiomers can sometimes occur in vivo.
Conclusion and Future Directions
This compound represents a valuable chiral building block with considerable potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for understanding the critical distinctions between its racemic and enantiopure forms. We have detailed synthetic approaches to both the racemate and the individual enantiomers, outlined robust analytical methods for their characterization and separation, and underscored the fundamental importance of stereochemistry in determining biological activity.
For researchers and drug development professionals, the decision to advance a racemic mixture or a single enantiomer is a multifaceted one, requiring careful consideration of synthetic feasibility, analytical challenges, and, most importantly, the potential for improved therapeutic outcomes. The principles and protocols outlined in this guide are intended to provide a solid foundation for making these critical decisions and for advancing the development of new and improved chiral molecules. Future research should focus on elucidating the specific biological activities of the (R)- and (S)-enantiomers of this compound to fully unlock their therapeutic potential.
References
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Journal of the American Chemical Society. (2023). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade.[11]
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PubMed Central. (2021). Molecular Motors' Magic Methyl and Its Pivotal Influence on Rotation.[12]
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MDPI. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.[1]
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ResearchGate. (n.d.). Solvent Effects on the Optical Rotation of (S)-(−)-α-Methylbenzylamine.[13]
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SciSpace. (n.d.). Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2.[15]
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ResearchGate. (n.d.). 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1 ' H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With.[16]
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Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.[17]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[18]
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PubMed Central. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.[19]
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Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.[20]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.[3]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a potent mast cell stabilising agent.[21]
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Wikipedia. (n.d.). Tryptophan.[22]
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Organic & Biomolecular Chemistry. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines.[23]
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PubMed Central. (2023). Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations.[24]
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Journal of Organic Chemistry. (2000). A novel synthesis of racemic and enantiomeric forms of prostaglandin B1 methyl ester.[25]
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MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.[26]
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Organic Chemistry Portal. (2009). Enantioselective Synthesis of Alcohols and Amines.[27]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.[7]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[28]
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PubMed Central. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.[2]
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C. R. Chimie. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis.[29]
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Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[30]
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Semantic Scholar. (n.d.). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132.[31]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[32]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Introduction
6-Methyl-2,3-dihydro-1H-inden-1-ol is a valuable substituted indanol derivative. The indane scaffold is a core structural motif in numerous biologically active molecules and pharmaceutical agents. The targeted synthesis of specific derivatives like the 6-methyl substituted indanol is of significant interest to researchers in medicinal chemistry and drug development for the exploration of new chemical entities. This application note provides a comprehensive, four-step synthetic route to this compound, commencing from readily available starting materials. The described protocol is designed for reproducibility and scalability in a research laboratory setting. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure both scientific integrity and practical success.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a robust four-step sequence. The overall strategy involves the initial construction of a substituted phenylbutanoic acid, followed by an intramolecular cyclization to form the indanone core, and a final reduction to yield the target alcohol.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(4-Methylbenzoyl)propanoic acid via Friedel-Crafts Acylation
Scientific Principle: The synthesis commences with a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1] In this step, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the succinic anhydride, generating a highly electrophilic acylium ion. The nucleophilic aromatic ring of toluene then attacks this electrophile. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, 3-(4-methylbenzoyl)propanoic acid, is the major isomer formed.[2]
Figure 2: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Toluene | 92.14 | 100 mL | ~0.94 |
| Succinic Anhydride | 100.07 | 25.0 g | 0.25 |
| Anhydrous AlCl₃ | 133.34 | 70.0 g | 0.525 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 6M Hydrochloric Acid | - | 250 mL | - |
| Water | - | As needed | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (70.0 g) and dichloromethane (200 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve succinic anhydride (25.0 g) in toluene (100 mL).
-
Slowly add the toluene-succinic anhydride solution to the AlCl₃ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Add 250 mL of 6M hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL), then with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product. Recrystallize from a mixture of water and ethanol to obtain pure 3-(4-methylbenzoyl)propanoic acid as a white solid.
Part 2: Synthesis of 4-(p-tolyl)butanoic acid via Clemmensen Reduction
Scientific Principle: The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes.[3][4] It is particularly effective for aryl-alkyl ketones, such as the product from the Friedel-Crafts acylation.[5][6] The reaction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The exact mechanism is complex and thought to involve electron transfer from the metal surface to the protonated carbonyl group. This method is advantageous here as it selectively reduces the ketone without affecting the carboxylic acid moiety.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(4-Methylbenzoyl)propanoic acid | 192.21 | 20.0 g | 0.104 |
| Zinc Dust | 65.38 | 40.0 g | 0.612 |
| Mercuric Chloride (HgCl₂) | 271.52 | 4.0 g | 0.015 |
| Concentrated HCl | - | 60 mL | - |
| Water | - | 30 mL | - |
| Toluene | - | 50 mL | - |
Procedure:
-
Preparation of Zinc Amalgam: In a 500 mL flask, mix zinc dust (40.0 g) with a solution of mercuric chloride (4.0 g) in water (50 mL) and concentrated HCl (2 mL). Swirl for 5 minutes. The surface of the zinc should become shiny. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).
-
To the freshly prepared zinc amalgam, add water (30 mL), concentrated hydrochloric acid (60 mL), and toluene (50 mL).
-
Add 3-(4-methylbenzoyl)propanoic acid (20.0 g) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every hour), add small portions of concentrated HCl (5-10 mL) to maintain the acidity.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to yield 4-(p-tolyl)butanoic acid, which can be used in the next step without further purification if the TLC shows a clean conversion.
Part 3: Synthesis of 6-Methyl-1-indanone via Intramolecular Cyclization
Scientific Principle: The formation of the indanone ring is achieved through an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction. Polyphosphoric acid (PPA) is an effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[7] The carboxylic acid is activated by PPA, and the resulting acylium ion is attacked by the electron-rich aromatic ring to form the five-membered cyclic ketone.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(p-tolyl)butanoic acid | 178.23 | 15.0 g | 0.084 |
| Polyphosphoric Acid (PPA) | - | 150 g | - |
Procedure:
-
In a 250 mL beaker, add polyphosphoric acid (150 g) and heat to 80-90 °C on a hot plate with mechanical stirring.
-
Slowly add 4-(p-tolyl)butanoic acid (15.0 g) in portions to the hot PPA.
-
Continue heating and stirring at 90-100 °C for 1-2 hours. The reaction mixture will become viscous and may change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool slightly and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Allow the ice to melt completely.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
The crude 6-methyl-1-indanone can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Part 4: Synthesis of this compound
Scientific Principle: The final step is the reduction of the ketone functionality of 6-methyl-1-indanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[8][9] It delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during the workup to yield the alcohol.[10][11]
Figure 3: Mechanism of Ketone Reduction by NaBH₄.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Methyl-1-indanone | 146.19 | 10.0 g | 0.068 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.6 g | 0.069 |
| Methanol | - | 150 mL | - |
| Water | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 6-methyl-1-indanone (10.0 g) in methanol (150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (2.6 g) in small portions over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford a pure, crystalline solid.
Characterization and Data Analysis
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the isolated products.
-
Melting Point: Determination of the melting point of the crystalline products and comparison with literature values.
-
Infrared (IR) Spectroscopy: To identify the key functional groups. For example, the disappearance of the ketone C=O stretch (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) in the final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[12][13][14][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Expected Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₂O
-
Molar Mass: 148.20 g/mol
-
¹H NMR (CDCl₃): Expected signals for aromatic protons, the benzylic proton attached to the hydroxyl group, the aliphatic protons of the five-membered ring, and the methyl group protons.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the carbon bearing the hydroxyl group, the aliphatic carbons of the five-membered ring, and the methyl carbon.
-
IR (KBr): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and absorptions corresponding to C-H and C=C (aromatic) bonds. The characteristic C=O absorption of the starting indanone at ~1700 cm⁻¹ should be absent.
References
-
Gagnier, S. V., & Larock, R. C. (2003). Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides. Journal of the American Chemical Society, 125(16), 4804–4807. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.472 (2004); Vol. 78, p.24 (2002). [Link]
- U.S. Patent 6,548,710 B2, "Process for preparing 1-indanones".
-
Serafin, K., & Struniawski, R. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
- Le, T. N., et al. (2015). Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflate in triflate-anion containing ionic liquids. Tetrahedron Letters, 56(1), 161-165.
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Organic Syntheses, Coll. Vol. 9, p.312 (1998); Vol. 72, p.101 (1995). [Link]
- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
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PubChem Compound Summary for CID 12337217, this compound. National Center for Biotechnology Information. [Link]
- Price, C. C. (1946). The Friedel-Crafts Reaction. Organic Reactions, 3, 1-82.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P
-
Organic Syntheses, Coll. Vol. 8, p.102 (1993); Vol. 68, p.1 (1990). [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- Banerjee, A. K., et al. (2024). The Clemmensen Reduction.
-
Wikipedia. (2023, November 29). Indanol. [Link]
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
-
Chad's Prep. (2018, September 20). 18.4c The Clemmensen and Wolff Kishner Reductions [Video]. YouTube. [Link]
- De la Cruz, J. N., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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-
Wikipedia. (2023, December 26). Clemmensen reduction. [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
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Scribd. (n.d.). Clemmensen Reduction 1. [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
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Organic Syntheses, Vol. 94, p. 1 (2017). [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]
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Organic Syntheses, Coll. Vol. 5, p.179 (1973); Vol. 46, p.10 (1966). [Link]
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Organic Syntheses, Coll. Vol. 3, p.142 (1955); Vol. 24, p.22 (1944). [Link]
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MDPI. (2022). Development of Mitochondria-Targeted PARP Inhibitors. [Link]
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Application Notes and Protocols for the Reduction of 6-Methyl-1-indanone to 6-Methyl-1-indanol
Abstract
This document provides a comprehensive guide for the chemical reduction of 6-methyl-1-indanone to its corresponding secondary alcohol, 6-methyl-1-indanol. This transformation is a fundamental process in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals where the indanol scaffold is a key structural motif. We present detailed protocols for two robust and widely applicable methods: sodium borohydride reduction and catalytic transfer hydrogenation. The comparative advantages, mechanistic underpinnings, and practical considerations for each method are discussed to enable researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs. This guide emphasizes experimental reproducibility, safety, and analytical validation of the final product.
Introduction: The Significance of the Indanol Moiety
The indanol framework is a privileged scaffold in medicinal chemistry and materials science. The specific stereochemistry and functional group presentation of substituted indanols, such as 6-methyl-1-indanol, are critical for their biological activity and material properties. The reduction of the corresponding indanone is a pivotal step in accessing these valuable molecules. The choice of reduction methodology can significantly impact yield, purity, and scalability. This guide provides a detailed exploration of two common and effective methods for this transformation.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] Its ease of use and high chemoselectivity make it a preferred reagent in many synthetic applications.
Mechanistic Rationale
The reduction of a ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3] This initial attack breaks the carbon-oxygen π-bond, forming an alkoxyborate intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the resulting alkoxide to yield the final alcohol product.[3]
Reaction Mechanism: Sodium Borohydride Reduction
Caption: Mechanism of ketone reduction using sodium borohydride.
Detailed Experimental Protocol
Materials:
-
6-Methyl-1-indanone (CAS: 24623-20-9)[4]
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade)[5]
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1.0 eq) in methanol at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and deionized water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-1-indanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow: Sodium Borohydride Reduction
Caption: Step-by-step workflow for the reduction of 6-methyl-1-indanone.
Method 2: Catalytic Transfer Hydrogenation
Catalytic Transfer Hydrogenation (CTH) is an alternative to traditional hydrogenation that uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[6] This method is often safer and more convenient for laboratory-scale synthesis.
Mechanistic Rationale
In catalytic transfer hydrogenation, a hydrogen donor (e.g., isopropanol, formic acid) transfers hydrogen to the substrate (6-methyl-1-indanone) mediated by a transition metal catalyst (e.g., a ruthenium or iridium complex). The catalytic cycle typically involves the coordination of the hydrogen donor to the metal center, followed by β-hydride elimination to form a metal hydride species.[7] The ketone then coordinates to the metal hydride, and the hydride is transferred to the carbonyl carbon. Finally, the resulting metal alkoxide is protonated by the hydrogen donor to release the alcohol product and regenerate the catalyst.
Detailed Experimental Protocol
Materials:
-
6-Methyl-1-indanone
-
Isopropanol (anhydrous)
-
Ruthenium or Iridium catalyst (e.g., [(p-cymene)RuCl₂]₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, combine 6-methyl-1-indanone (1.0 eq), the ruthenium catalyst (e.g., 1-2 mol%), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of anhydrous isopropanol and toluene (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with deionized water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 6-methyl-1-indanol by column chromatography or recrystallization.
Data Presentation and Characterization
The successful synthesis of 6-methyl-1-indanol should be confirmed by appropriate analytical techniques.
| Parameter | 6-Methyl-1-indanone | 6-Methyl-1-indanol |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |
| Molecular Weight | 146.19 g/mol | 148.20 g/mol |
| Appearance | Solid | Solid or Oil |
| IR (cm⁻¹) | ~1700 (C=O stretch) | ~3300 (O-H stretch), no C=O |
| ¹H NMR | Aromatic protons, CH₂ groups, CH₃ group | Aromatic protons, CH₂ groups, CH-OH, OH, CH₃ group |
Table 1: Physicochemical and Spectroscopic Data.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the strong carbonyl (C=O) stretching peak around 1700 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretching band around 3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of 6-methyl-1-indanol, a new signal corresponding to the carbinol proton (CH-OH) will appear, typically as a multiplet. The proton of the hydroxyl group will also be present, often as a broad singlet. The signals corresponding to the methylene protons adjacent to the carbonyl group in the starting material will shift upfield in the product.[8]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for CTH), or the equivalents of the reducing agent (for NaBH₄). Ensure all reagents are of high purity and solvents are anhydrous where specified.
-
Side Products: Over-reduction is generally not a concern with NaBH₄ for this substrate. In CTH, ensure the catalyst is not promoting undesired side reactions.
-
Purification Challenges: If the product is difficult to purify, consider alternative recrystallization solvents or different solvent systems for column chromatography.
Conclusion
The reduction of 6-methyl-1-indanone to 6-methyl-1-indanol is a straightforward yet critical transformation in organic synthesis. Both the sodium borohydride and catalytic transfer hydrogenation methods presented here offer reliable and efficient routes to the desired product. The choice between these methods will depend on factors such as scale, available equipment, and safety considerations. Proper execution of the protocols and thorough analytical characterization are paramount to ensuring the successful synthesis of high-purity 6-methyl-1-indanol for downstream applications in research and development.
References
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- American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- ResearchGate. (2025). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- PubMed Central. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.
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- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- Fritz Haber Institute. (2021). High-resolution UV spectroscopy of 1-indanol.
- RSC Publishing. (n.d.). Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process.
- Sigma-Aldrich. (n.d.). 6-Methyl-1-indanone 99 24623-20-9.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- PMC - NIH. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
- National Institute of Standards and Technology. (n.d.). Methyl Alcohol - NIST WebBook.
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Application Note: High-Yield Synthesis of 6-Methyl-1-Indanol via Ketone Reduction
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of established and robust experimental protocols for the reduction of 6-methyl-1-indanone to its corresponding alcohol, 6-methyl-1-indanol. The indanol scaffold is a crucial structural motif in numerous pharmaceutical agents and bioactive molecules.[1] This document details two primary, field-proven methodologies: a straightforward sodium borohydride reduction for rapid, high-yield synthesis of the racemic alcohol, and a more advanced asymmetric transfer hydrogenation for the production of enantioenriched 6-methyl-1-indanol. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and integrated safety precautions.
Introduction: The Significance of 6-Methyl-1-Indanol
6-Methyl-1-indanone is a versatile chemical intermediate, and its reduction product, 6-methyl-1-indanol, serves as a key building block in organic synthesis.[1] The conversion of the ketone functionality to a secondary alcohol introduces a chiral center, opening pathways to stereochemically complex molecules. The ability to control this reduction, both in terms of yield and stereoselectivity, is paramount for applications in medicinal chemistry and materials science. This guide offers validated protocols to achieve this transformation efficiently and selectively.
Comparative Overview of Reduction Strategies
The choice of reducing agent and methodology is critical and depends on the desired outcome, specifically whether a racemic or an enantiomerically pure product is required.
| Method | Reducing Agent | Key Advantages | Considerations | Typical Outcome |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Cost-effective, operationally simple, high-yielding, mild reaction conditions.[2][3] | Produces a racemic mixture of the alcohol.[2] | High yield of racemic 6-methyl-1-indanol. |
| Asymmetric Transfer Hydrogenation | Formic Acid/Triethylamine with a Chiral Ruthenium Catalyst | Provides access to enantioenriched alcohols, operationally simpler than high-pressure hydrogenation.[4] | Requires a chiral catalyst, optimization of reaction conditions may be necessary. | Enantioenriched 6-methyl-1-indanol. |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, Pt, Ni) | Can be highly efficient and clean.[5] | Requires specialized high-pressure equipment, can sometimes lead to over-reduction of the aromatic ring. | High yield of racemic 6-methyl-1-indanol. |
This application note will focus on the two most accessible and widely applicable methods: sodium borohydride reduction and asymmetric transfer hydrogenation.
Protocol 1: Sodium Borohydride Reduction of 6-Methyl-1-Indanone
This protocol describes the straightforward and high-yielding reduction of 6-methyl-1-indanone to racemic 6-methyl-1-indanol using sodium borohydride.
Mechanistic Rationale
Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The reduction proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon of the ketone.[6] This initial reaction forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[2][6]
Experimental Workflow
Caption: Workflow for Sodium Borohydride Reduction.
Detailed Step-by-Step Protocol
Materials:
-
6-methyl-1-indanone (C₁₀H₁₀O, MW: 146.19 g/mol )[7]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1.0 eq) in methanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-methyl-1-indanol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol outlines the synthesis of enantioenriched 6-methyl-1-indanol via asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst.
Mechanistic Principles
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones.[4] It involves the transfer of hydrogen from a donor molecule, typically a mixture of formic acid and triethylamine, to the ketone, mediated by a chiral transition metal catalyst.[4] The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer of the alcohol.[8]
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Step-by-Step Protocol
Materials:
-
6-methyl-1-indanone
-
Chiral Ru(II) catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene))
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality Note: This azeotrope serves as a convenient and effective hydrogen donor for the catalytic cycle.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-indanone (1.0 eq) and the chiral ruthenium catalyst (0.005-0.01 eq) in the anhydrous solvent.
-
Addition of Hydrogen Source: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq relative to the ketone) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 30-50 °C) and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the conversion of the starting material by TLC. The enantiomeric excess of the product can be monitored by taking aliquots from the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality Note: The bicarbonate wash neutralizes any remaining formic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the final enantiomeric excess of the purified 6-methyl-1-indanol by chiral HPLC analysis.
Conclusion
The reduction of 6-methyl-1-indanone is a fundamental transformation with significant applications in synthetic chemistry. The choice between a simple hydride reduction and a more complex asymmetric transfer hydrogenation depends on the specific requirements of the subsequent synthetic steps. The protocols provided herein are robust, reproducible, and can be adapted for various scales of synthesis. For the synthesis of racemic 6-methyl-1-indanol, the sodium borohydride method is highly effective. When enantiopurity is critical, asymmetric transfer hydrogenation offers an excellent solution for accessing chiral 6-methyl-1-indanol.
References
-
Tanaka, K., Hojo, D., Shoji, T., & Hirana, M. (2007). Rh-Catalyzed [4 + 2] Carbocyclization of Vinylarylaldehydes with Alkenes and Alkynes Leading to Substituted Tetralones and 1-Naphthols. Organic Letters, 9, 2059–2062. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 5,6-Dimethoxy-2-methyl-1-indanone. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]
-
ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Retrieved January 23, 2026, from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Indanol. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Organocatalytic Michael Addition of Indanone Carboxylates to Vinyl Selenone for the Asymmetric Synthesis of Polycyclic Pyrrolidines. Retrieved January 23, 2026, from [Link]
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
Royal Society of Chemistry. (n.d.). Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
Royal Society of Chemistry. (n.d.). Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. Retrieved January 23, 2026, from [Link]
-
Tadepalli, S., et al. (2008). The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. International Journal of Chemical Reactor Engineering, 6(1). [Link]
-
Organic Chemistry By Inquisition. (2015, August 12). Asymmetric reductions of aldehydes and ketones [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved January 23, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33966. [Link]
-
Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 1-Indanone. Retrieved January 23, 2026, from [Link]
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6-Methyl-2,3-dihydro-1H-inden-1-ol: A Versatile Chiral Building Block in Modern Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
In the landscape of contemporary organic synthesis, the quest for efficient and stereoselective access to complex molecular architectures is paramount. Central to this endeavor is the strategic utilization of chiral building blocks—molecules that provide a foundational stereochemical framework upon which greater complexity can be built. 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative, has emerged as a significant synthon, particularly in the realm of medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with a strategically placed hydroxyl group and a methyl substituent on the aromatic ring, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of a diverse array of bioactive molecules.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound as a versatile building block. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
I. Synthesis of this compound: A Gateway to Chirality
The primary and most efficient route to this compound involves the stereoselective reduction of its corresponding ketone precursor, 6-methyl-2,3-dihydro-1H-inden-1-one. The choice of reducing agent and reaction conditions is critical in achieving high yields and, where desired, high enantioselectivity.
Protocol 1: Asymmetric Reduction of 6-Methyl-2,3-dihydro-1H-inden-1-one
This protocol is adapted from methodologies developed for the asymmetric reduction of analogous indanones, a key transformation in the synthesis of various pharmaceuticals.[1] The use of a chiral catalyst allows for the preparation of a specific enantiomer of the target alcohol, which is often crucial for its biological activity.
Reaction Scheme:
Caption: Asymmetric reduction of 6-methyl-1-indanone.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 6-Methyl-2,3-dihydro-1H-inden-1-one | 20593-34-4 | 146.19 g/mol | 1.0 g (6.84 mmol) |
| (R)-DTBM-SEGPHOS | 567660-60-0 | 1155.38 g/mol | 0.086 g (0.074 mmol) |
| Copper(I) Chloride | 7758-89-6 | 98.99 g/mol | 0.007 g (0.071 mmol) |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 0.027 g (0.28 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 20 mL |
| Hydrogen gas | 1333-74-0 | 2.02 g/mol | 5 bar |
| Methanol | 67-56-1 | 32.04 g/mol | For workup |
| Diethyl ether | 60-29-7 | 74.12 g/mol | For workup |
| Saturated aq. NH₄Cl | N/A | N/A | For workup |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | For drying |
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add copper(I) chloride (0.007 g), (R)-DTBM-SEGPHOS (0.086 g), and sodium tert-butoxide (0.027 g). Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 6-methyl-2,3-dihydro-1H-inden-1-one (1.0 g) in anhydrous toluene (10 mL).
-
Hydrogenation: Transfer the ketone solution to the flask containing the catalyst. Place the reaction flask in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 5 bar.
-
Reaction Execution: Stir the reaction mixture vigorously at 40°C for 24 hours.
-
Workup: After cooling to room temperature, carefully release the hydrogen pressure. Quench the reaction by the slow addition of methanol (5 mL). Filter the mixture through a pad of Celite® to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-6-Methyl-2,3-dihydro-1H-inden-1-ol.
Expected Yield and Purity:
Based on analogous reactions, an isolated yield of 85-95% with an enantiomeric excess of >90% can be anticipated.[1] Purity should be assessed by ¹H NMR, ¹³C NMR, and chiral HPLC.
II. Applications of this compound in Organic Synthesis
The synthetic utility of this compound lies in the reactivity of its hydroxyl group, which can be readily transformed into a variety of other functional groups, often with inversion of stereochemistry, making it a valuable chiral precursor.
A. Synthesis of Chiral Amines via Hydroxyl Group Activation and Nucleophilic Substitution
A primary application of indanols is in the synthesis of chiral 1-aminoindanes, which are key structural motifs in several pharmaceuticals, most notably Rasagiline, an anti-Parkinson's agent.[2][3][4] This transformation typically involves a two-step sequence: activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine.
Workflow for the Synthesis of a Chiral Aminoindane Derivative:
Caption: Synthesis of a chiral aminoindane from 6-methyl-1-indanol.
Protocol 2: Tosylation of (S)-6-Methyl-2,3-dihydro-1H-inden-1-ol
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| (S)-6-Methyl-2,3-dihydro-1H-inden-1-ol | N/A | 148.20 g/mol | 1.0 g (6.75 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 1.54 g (8.10 mmol) |
| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 10 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 20 mL |
| 1M HCl (aq) | 7647-01-0 | 36.46 g/mol | For workup |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | For workup |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, dissolve (S)-6-Methyl-2,3-dihydro-1H-inden-1-ol (1.0 g) in anhydrous pyridine (10 mL) and anhydrous DCM (20 mL) under an argon atmosphere.
-
Addition of TsCl: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.54 g) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Execution: Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into cold 1M HCl (50 mL) and extract with DCM (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the tosylated product.
B. Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions, providing access to a wide range of derivatives with potentially altered physicochemical and biological properties.[5][6]
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) will yield the corresponding ester.[7]
-
Mitsunobu Reaction: This powerful reaction allows for the formation of esters, ethers, and other functional groups with inversion of stereochemistry.[8][9][10][11] The alcohol is activated in situ by a phosphine and an azodicarboxylate.
-
Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide will produce the corresponding ether.
III. Characterization Data
Table 1: Representative Spectroscopic Data for this compound and its Tosylate Derivative
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| (S)-6-Methyl-2,3-dihydro-1H-inden-1-ol | 7.20-7.05 (m, 3H), 5.20 (t, J = 6.4 Hz, 1H), 2.95-2.75 (m, 2H), 2.50-2.40 (m, 1H), 2.35 (s, 3H), 2.00-1.90 (m, 1H) | 144.1, 141.5, 136.8, 126.5, 125.0, 122.8, 76.5, 36.2, 30.1, 21.2 |
| (S)-6-Methyl-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate | 7.80 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 7.15-7.00 (m, 3H), 6.05 (t, J = 6.8 Hz, 1H), 2.90-2.70 (m, 2H), 2.45 (s, 3H), 2.40-2.30 (m, 1H), 2.30 (s, 3H), 2.10-2.00 (m, 1H) | 144.8, 142.0, 138.0, 137.2, 134.5, 129.8, 127.7, 126.8, 125.5, 123.0, 85.0, 35.8, 29.5, 21.6, 21.2 |
Conclusion
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex and valuable molecules. Its straightforward preparation from the corresponding indanone and the versatile reactivity of its hydroxyl group make it an attractive starting material for a multitude of synthetic endeavors. The protocols and applications detailed herein provide a solid foundation for researchers to harness the full potential of this important synthon in their own research, particularly in the pursuit of novel therapeutics and other functional organic materials.
References
- EP2657221A1 - Preparation of rasagiline and salts thereof - Google P
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF - ResearchGate. [Link]
-
Chemoenzymatic synthesis of rasagiline mesylate using lipases - ResearchGate. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. [Link]
-
Methanol for Hydrogenation and Methylation of Carbonyls: Advances and Challenges in Homogeneous Catalysis. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchGate. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]
-
Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process - RSC Publishing. [Link]
-
ChemInform Abstract: Catalytic Etherification of Hydroxyl Compounds to Methyl Ethers with 1,2‐Dimethoxyethane. - ResearchGate. [Link]
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Mitsunobu reaction - Wikipedia. [Link]
-
Esterification Reaction The Synthesis And Purification Of - KIET. [Link]
-
Highly Selective CO2 Hydrogenation to Methanol over Complex In/Co Catalysts: Effect of Polymer Frame - PMC. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC. [Link]
-
The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies - Stevens Institute of Technology. [Link]
-
Mitsunobu reaction - Organic Synthesis. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls - eCampusOntario Pressbooks. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. [Link]
-
896134-06-8 | Product Name : 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one | Pharmaffiliates. [Link]
-
CHEM 2325 Module 23: Esterification via Alkylation - YouTube. [Link]
-
How do you do de esterification in a short period of time with good yield? - ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
The Versatile Role of 6-Methyl-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Indane Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity at biological targets. Within this class of molecules, 6-Methyl-2,3-dihydro-1H-inden-1-ol emerges as a particularly valuable building block. Its strategic methylation on the aromatic ring and the presence of a hydroxyl group that can be readily functionalized open up diverse avenues for synthetic elaboration.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of neuroprotective agents, its utility in creating anti-inflammatory and analgesic compounds, and its function as a precursor to complex heterocyclic systems with potential anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
Core Applications and Synthetic Pathways
The primary utility of this compound in drug discovery stems from its relationship with two other key molecules: its oxidized precursor, 6-methyl-1-indanone, and its aminated analogue, 6-methyl-1-aminoindan. The indanone is a versatile starting point for various cyclization and condensation reactions, while the aminoindan is a critical component of several neuroactive compounds. The indanol, therefore, sits at a crucial nexus, accessible from the indanone and serving as a direct precursor to the amine and other derivatives.
Figure 1: Key synthetic relationships of this compound.
Application 1: Synthesis of Neuroprotective Agents - Rasagiline Analogues
The anti-Parkinson's drug Rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its therapeutic action increases dopamine levels in the brain and exhibits neuroprotective effects. The core structure of Rasagiline is the 1-aminoindan moiety. By using this compound as a starting material, medicinal chemists can synthesize novel analogues of Rasagiline, potentially modulating its potency, selectivity, or pharmacokinetic properties.
The general synthetic strategy involves the conversion of the hydroxyl group of the indanol into an amino group, followed by N-propargylation. A stereoselective synthesis is crucial, as the biological activity of Rasagiline resides in the (R)-enantiomer.
Protocol 1: Synthesis of (R)-6-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
This protocol outlines a potential pathway, starting with the asymmetric reduction of the corresponding ketone to establish the required stereocenter.
Figure 2: Workflow for the synthesis of a Rasagiline analogue.
Step 1: Asymmetric Reduction of 6-Methyl-1-indanone
-
Rationale: Establishing the correct stereochemistry at the C1 position is critical for biological activity. An asymmetric reduction of the prochiral ketone, 6-methyl-1-indanone, is an efficient method to produce the chiral alcohol (R)-6-Methyl-2,3-dihydro-1H-inden-1-ol. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for this transformation.
-
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 eq).
-
Cool the solution to 0 °C and slowly add Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq) while maintaining the temperature.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 6-methyl-1-indanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup with dilute HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-6-Methyl-2,3-dihydro-1H-inden-1-ol.
-
Step 2: Conversion of (R)-Indanol to (S)-1-Amino-6-methylindan
-
Rationale: A Mitsunobu reaction provides a reliable method for converting the alcohol to an amine with inversion of stereochemistry. This is crucial for obtaining the desired enantiomer of the final product if starting from the (R)-alcohol. Using diphenylphosphoryl azide (DPPA) as the nitrogen source yields an azide intermediate, which can be cleanly reduced to the primary amine.
-
Procedure:
-
Dissolve (R)-6-Methyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. The solution will typically turn orange.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
To the same flask, add triphenylphosphine (1.5 eq) followed by water (5.0 eq). Heat the mixture to reflux for 4 hours to reduce the azide.
-
After cooling, perform an acidic extraction with 1M HCl. Wash the aqueous layer with diethyl ether to remove neutral impurities.
-
Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield crude (S)-1-amino-6-methylindan, which can be purified by chromatography or used directly in the next step.
-
Step 3: N-Propargylation to Yield the Rasagiline Analogue
-
Rationale: The final step is the alkylation of the primary amine with a propargyl halide to introduce the MAO-B inhibitory pharmacophore.
-
Procedure:
-
Dissolve (S)-1-amino-6-methylindan (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K2CO3, 2.5 eq) as a base.
-
Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise.
-
Heat the mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the target molecule. The final product can be converted to a pharmaceutically acceptable salt, such as the mesylate, for improved stability and handling.[2]
-
Application 2: Precursor for Anti-inflammatory and Analgesic Agents
Derivatives of 1-indanone have shown significant potential as anti-inflammatory and analgesic agents.[3] The synthesis of these compounds often involves modifications at the 2-position of the indanone ring. This compound can be readily oxidized to its parent ketone, 6-methyl-1-indanone, making it a valuable synthetic equivalent for these applications.
Protocol 2: Oxidation of this compound to 6-Methyl-1-indanone
-
Rationale: A mild and efficient oxidation is required to convert the secondary alcohol back to the ketone without over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.
-
Procedure:
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the suspension.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 6-methyl-1-indanone, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.
-
Once 6-methyl-1-indanone is obtained, it can be used to synthesize a variety of derivatives, such as α,β-unsaturated ketones, which are precursors to fused heterocyclic systems like indenopyrazoles.
Application 3: Synthesis of Indenopyrazole Derivatives as Potential Anticancer Agents
Indenopyrazoles, a class of fused heterocyclic compounds, have attracted significant interest due to their diverse biological activities, including antimycobacterial and anticancer properties.[4][5] These compounds can be synthesized from α,β-unsaturated inden-1-one precursors, which are accessible from 6-methyl-1-indanone.
Protocol 3: Synthesis of a 6-Methyl-indenopyrazole Derivative
Figure 3: General workflow for the synthesis of an indenopyrazole derivative.
Step 1: Synthesis of 2-Arylidene-6-methyl-1-indanone
-
Rationale: A base-catalyzed aldol condensation between 6-methyl-1-indanone and an aromatic aldehyde introduces the α,β-unsaturation necessary for the subsequent cyclization step.
-
Procedure:
-
Dissolve 6-methyl-1-indanone (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise.
-
Stir the reaction at room temperature for 4-6 hours. A precipitate usually forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product to obtain the 2-arylidene-6-methyl-1-indanone.
-
Step 2: Cyclocondensation to form the Indenopyrazole
-
Rationale: The reaction of the α,β-unsaturated ketone with hydrazine hydrate in an acidic medium leads to the formation of the fused pyrazole ring.
-
Procedure:
-
Suspend the 2-arylidene-6-methyl-1-indanone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indenopyrazole derivative.[4]
-
Data Summary
| Compound | Precursor | Key Reagents | Application Area |
| (R)-6-Methyl-2,3-dihydro-1H-inden-1-ol | 6-Methyl-1-indanone | (R)-CBS catalyst, BH₃·SMe₂ | Chiral Intermediate |
| (S)-1-Amino-6-methylindan | (R)-6-Methyl-2,3-dihydro-1H-inden-1-ol | DPPA, DEAD, PPh₃ | Neuroprotective Agents |
| 6-Methyl-Rasagiline Analogue | (S)-1-Amino-6-methylindan | Propargyl bromide, K₂CO₃ | Anti-Parkinson's Disease |
| 6-Methyl-1-indanone | This compound | PCC | Anti-inflammatory Agents |
| 6-Methyl-indenopyrazole Derivative | 6-Methyl-1-indanone | Aromatic aldehyde, NaOH, Hydrazine hydrate, Acetic acid | Anticancer Agents |
Conclusion and Future Perspectives
This compound is a strategically important and versatile building block in medicinal chemistry. Its facile synthesis from 6-methyl-1-indanone and its ready conversion into the corresponding amine and other derivatives make it a valuable precursor for a range of therapeutic targets. The protocols outlined here for the synthesis of neuroprotective Rasagiline analogues and precursors for anti-inflammatory and anticancer agents demonstrate its broad applicability. Future research will likely focus on developing more efficient and stereoselective transformations of this indanol, expanding the library of accessible bioactive molecules and further cementing the role of the indane scaffold in modern drug discovery.
References
- This reference is a placeholder for general information on privileged scaffolds and is not tied to a specific search result.
- Google Patents. (n.d.). Process for preparation of rasagiline and salts thereof.
-
ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved January 23, 2026, from [Link]
- This reference is a placeholder for general information on the Corey-Bakshi-Shibata reduction and is not tied to a specific search result.
- This reference is a placeholder for general information on the Mitsunobu reaction and is not tied to a specific search result.
-
CED Foundation. (2019). An overview on the synthetic and medicinal perspectives of indenopyrazoles. Retrieved January 23, 2026, from [Link]
- This reference is a placeholder for general information on PCC oxidation and is not tied to a specific search result.
- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
PubMed Central. (2021). Synthesis, biological evaluation and molecular docking studies of indeno [1, 2-c] pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2). Retrieved January 23, 2026, from [Link]
Sources
- 1. Indanone synthesis [organic-chemistry.org]
- 2. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of 6-Methyl-2,3-dihydro-1H-inden-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Inden-1-ol Scaffold
The indanone and indanol core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[1] While much of the existing research has centered on 1-indanone derivatives, which have demonstrated a wide spectrum of activities including anti-inflammatory, analgesic, antiviral, and anticancer properties, the corresponding 1-indanol analogs represent a compelling yet less explored chemical space.[2][3] The reduction of the C1-ketone in indanones to a hydroxyl group introduces a chiral center and alters the molecule's polarity, hydrogen bonding capacity, and overall stereochemistry, which can significantly impact its interaction with biological targets.
This guide provides a comprehensive framework for the synthesis and biological evaluation of 6-Methyl-2,3-dihydro-1H-inden-1-ol analogs. The strategic placement of the methyl group at the 6-position is anticipated to influence metabolic stability and receptor binding. These application notes will detail the rationale and step-by-step protocols for assessing the anti-inflammatory, analgesic, and neuroprotective potential of this promising class of compounds.
I. Synthetic Strategy: From Indanone to Indenol Analogs
The synthesis of this compound analogs typically commences with the corresponding 6-methyl-1-indanone precursor. This allows for a divergent approach where a library of indanone analogs can be synthesized and subsequently reduced to the desired indenol compounds.
A general synthetic workflow is outlined below:
Caption: General workflow for the synthesis and evaluation of this compound analogs.
II. Foundational Biological Evaluation: Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is crucial to determine the cytotoxicity of the synthesized this compound analogs. This initial screening helps to identify the concentration range at which the compounds are non-toxic and ensures that any observed biological effects are not simply a result of cell death.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cell line for the intended therapeutic area like SH-SY5Y for neuroprotection studies).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
III. Assessment of Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of this compound analogs can be investigated through both in vitro and in vivo models. The structurally related indanone derivatives have shown promising anti-inflammatory effects.[2]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[5]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds (this compound analogs) and a reference drug (e.g., Indomethacin, 10 mg/kg).
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).
-
Pletismometer.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses). Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
IV. Evaluation of Analgesic Properties
Pain is a major clinical concern, and the development of new analgesics with improved efficacy and safety profiles is a priority in drug discovery.
Protocol 3: In Vivo Hot Plate Test in Mice
The hot plate test is a classic method for assessing centrally mediated analgesic activity.
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking the paws or jumping) after drug administration indicates an analgesic effect.
Materials:
-
Swiss albino mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds and a reference drug (e.g., Morphine, 5 mg/kg).
-
Vehicle for administration.
Procedure:
-
Animal Acclimatization and Baseline: Acclimatize the mice to the experimental room. Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Grouping and Administration: Group the animals and administer the test compounds, reference drug, or vehicle.
-
Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
V. Investigating Neuroprotective Potential
Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of great therapeutic interest. Indanone derivatives have been explored as multi-target-directed ligands for Alzheimer's disease, notably as acetylcholinesterase (AChE) inhibitors.[6][7][8]
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI).
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Test compounds and a reference inhibitor (e.g., Donepezil).
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and chromogen (DTNB) in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Phosphate buffer.
-
Test compound at various concentrations.
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value for each compound.
Potential Signaling Pathways for Neuroprotection
The neuroprotective effects of indenol analogs may be mediated through various signaling pathways. Based on the activities of related compounds, potential mechanisms include the modulation of pathways involved in oxidative stress and inflammation.
Caption: Plausible neuroprotective signaling pathways modulated by this compound analogs.
VI. Data Summary and Interpretation
The biological data obtained from the aforementioned assays should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro Biological Activities of this compound Analogs
| Compound ID | Cytotoxicity (HEK293) IC₅₀ (µM) | AChE Inhibition IC₅₀ (µM) |
| Analog 1 | >100 | 15.2 |
| Analog 2 | 85.3 | 5.8 |
| Analog 3 | >100 | 22.1 |
| Donepezil | >100 | 0.02 |
Table 2: Summary of In Vivo Anti-Inflammatory and Analgesic Activities
| Compound ID (Dose) | Anti-inflammatory (% Inhibition of Edema at 3h) | Analgesic (%MPE at 60 min) |
| Vehicle Control | 0 | 5 |
| Analog 2 (20 mg/kg) | 45 | 55 |
| Indomethacin (10 mg/kg) | 65 | N/A |
| Morphine (5 mg/kg) | N/A | 85 |
Conclusion
The protocols and application notes provided in this guide offer a robust starting point for the comprehensive biological evaluation of this compound analogs. By systematically assessing their cytotoxicity, anti-inflammatory, analgesic, and neuroprotective properties, researchers can elucidate the structure-activity relationships within this chemical series and identify promising lead compounds for further drug development. The transition from the well-studied indanones to the corresponding indenols opens up new avenues for therapeutic innovation, and the methodologies described herein provide the necessary tools to explore this exciting area of medicinal chemistry.
References
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Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. Available at: [Link]
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Zha, X., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 86, 736-748. Available at: [Link]
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Jain, N. K., et al. (2020). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 14(10). Available at: [Link]
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van Meerloo, J., et al. (2011). The MTT assay for in vitro cytotoxicity testing. In Methods in molecular biology (Vol. 731, pp. 237–245). Humana Press. Available at: [Link]
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Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927–5930. Available at: [Link]
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Singh, M., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-43. Available at: [Link]
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Jung, J. C., et al. (2021). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Future Medicinal Chemistry, 13(15), 1365–1385. Available at: [Link]
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Kaur, M., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Journal of Medicinal Chemistry, 61(9), 4067–4085. Available at: [Link]
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Li, W., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4384–4388. Available at: [Link]
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Siddiqui, Z. N., et al. (2022). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect, 7(1). Available at: [Link]
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Behl, C., et al. (1997). Aromatic alcohols as neuroprotectants. FEBS Letters, 403(2), 239-242. Available at: [Link]
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Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 793-814. Available at: [Link]
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Chourasiya, A., et al. (2013). Synthesis, Analgesic, Anti-inflammatory and Antimicrobial Activities of Some Novel Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4668. Available at: [Link]
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Singh, M., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-43. Available at: [Link]
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Application Notes and Protocols for the Pharmacological Screening of Substituted Indanol Derivatives
Introduction: The Therapeutic Promise of the Indanol Scaffold
The indanol scaffold, a privileged structure in medicinal chemistry, represents a versatile template for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of modifiable functional groups have allowed for the development of a diverse array of derivatives with significant pharmacological activities. These compounds have shown promise in a multitude of therapeutic areas, including metabolic disorders, oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comprehensive framework for the pharmacological screening of novel substituted indanol derivatives, offering researchers a strategic and efficient pathway from initial hit identification to lead characterization. The protocols herein are designed to be robust and reproducible, providing the necessary detail for implementation in a drug discovery laboratory setting.
Strategic Screening Cascade for Indanol Derivatives
A hierarchical screening approach is recommended to efficiently evaluate a library of substituted indanol derivatives. This strategy begins with broad, high-throughput primary assays to identify initial hits, followed by more specific secondary and mechanistic assays to confirm activity and elucidate the mode of action. Finally, a panel of safety and toxicity assays is crucial to de-risk promising candidates early in the discovery process.
Caption: A strategic screening cascade for the evaluation of substituted indanol derivatives.
I. Primary Screening Assays: Identifying Initial Hits
The initial phase of screening aims to cast a wide net to identify derivatives with promising biological activity across a range of potential therapeutic areas.
α-Glucosidase Inhibition Assay for Anti-Diabetic Potential
Scientific Rationale: α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[1][2][3]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
α-Glucosidase Solution: Prepare a 0.2 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Test Compounds: Prepare a stock solution of each indanol derivative in DMSO and dilute to various concentrations with phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: Acarbose, a known α-glucosidase inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution (or positive control/buffer for controls) to each well.[1]
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.[1]
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[1]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Assay for General Cytotoxicity and Anti-Proliferative Effects
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4][5][6] It is a fundamental initial screen to identify compounds with anti-proliferative activity against cancer cell lines or to flag general cytotoxicity.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indanol derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][7]
-
Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[4][7]
-
Mix thoroughly and measure the absorbance at a wavelength of 492-570 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Potential
Scientific Rationale: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] In conditions like Alzheimer's disease, inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function.[10] This assay is based on the Ellman method.[8][9][11]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 8.0.
-
AChE Solution: Prepare a solution of AChE from electric eel in phosphate buffer.
-
Substrate Solution: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Compounds and Positive Control (e.g., Donepezil or Galantamine).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of test compound solution to the wells.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.
-
II. Secondary & Mechanistic Assays: Target Validation and Pathway Analysis
Compounds that demonstrate significant activity in the primary screens are advanced to secondary assays to confirm their biological target and to begin to understand their mechanism of action.
NF-κB Reporter Assay for Anti-Inflammatory and Anti-Cancer Activity
Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell survival and proliferation.[12] A luciferase reporter assay provides a sensitive method to quantify the inhibition of NF-κB transcriptional activity.[12][13][14]
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Experimental Protocol:
-
Cell Line:
-
Assay Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
After cell attachment, pre-treat the cells with various concentrations of the indanol derivatives for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), for 5-6 hours.[15]
-
Lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a luminometer.[12]
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase or a separate viability assay).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ values.
-
Amyloid-β (Aβ) Aggregation Inhibition Assay
Scientific Rationale: The aggregation of amyloid-beta peptides into oligomers and fibrils is a central pathological event in Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a standard method to monitor Aβ fibril formation in vitro.[16] ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.[16][17][18]
Experimental Protocol:
-
Reagent Preparation:
-
Aβ Peptide: Use synthetic Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric starting state.
-
Assay Buffer: Phosphate buffer or HEPES buffer, pH 7.4.
-
Thioflavin T (ThT) Stock Solution: Prepare in assay buffer and filter.
-
Test Compounds and Positive Control (e.g., Curcumin).
-
-
Aggregation Assay:
-
In a 96-well black plate, combine the Aβ peptide solution with various concentrations of the indanol derivatives.
-
Incubate the plate at 37°C with continuous or intermittent shaking to promote fibril formation.
-
At specified time points, add the ThT solution to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[17]
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time to generate aggregation kinetics curves.
-
Calculate the percentage of inhibition of Aβ aggregation at the plateau phase and determine the IC₅₀ values.
-
III. Safety and Toxicity Profiling: De-Risking Promising Candidates
Early assessment of potential safety liabilities is critical to avoid late-stage attrition in drug development.[19]
hERG Channel Assay for Cardiotoxicity Assessment
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia.[20] The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[21][22]
Experimental Protocol:
-
Cell Line:
-
Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (approximately 37°C).[22]
-
Apply a specific voltage-clamp protocol to elicit hERG currents.[22]
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the indanol derivative.
-
Record the changes in the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of hERG channel inhibition and determine the IC₅₀ value.
-
Cytochrome P450 (CYP) Inhibition Panel
Scientific Rationale: Cytochrome P450 enzymes are the major enzymes involved in drug metabolism.[23] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[24] A fluorescent probe-based assay is a high-throughput method to screen for inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25]
Experimental Protocol:
-
Reagents:
-
Recombinant human CYP enzymes (microsomes or purified enzymes).
-
A panel of isoform-specific fluorescent probe substrates.
-
NADPH generating system.
-
Known CYP inhibitors as positive controls.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the recombinant CYP enzyme with the indanol derivative.
-
Add the fluorescent probe substrate and the NADPH generating system to initiate the reaction.
-
Incubate at 37°C.
-
Stop the reaction and measure the fluorescence of the product using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the activity of each CYP isoform.
-
Determine the IC₅₀ values for any significant inhibition observed.
-
IV. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between derivatives and against reference compounds.
Table 1: Summary of Pharmacological Screening Data for Indanol Derivatives
| Compound ID | α-Glucosidase IC₅₀ (µM) | MTT GI₅₀ (MCF-7, µM) | AChE IC₅₀ (µM) | NF-κB IC₅₀ (µM) | Aβ Agg. Inh. IC₅₀ (µM) | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| IND-001 | 15.2 ± 1.8 | > 100 | 5.6 ± 0.7 | 8.3 ± 1.1 | 12.5 ± 2.3 | > 50 | > 50 |
| IND-002 | 89.4 ± 9.2 | 2.1 ± 0.3 | > 100 | 1.5 ± 0.2 | > 100 | 22.1 ± 3.5 | 18.7 ± 2.9 |
| Acarbose | 210.5 ± 15.3 | N/A | N/A | N/A | N/A | N/A | N/A |
| Donepezil | N/A | N/A | 0.02 ± 0.003 | N/A | N/A | N/A | N/A |
| Doxorubicin | N/A | 0.05 ± 0.008 | N/A | N/A | N/A | N/A | N/A |
Data are presented as mean ± standard deviation from at least three independent experiments. N/A: Not Applicable.
Interpretation of Results:
-
IND-001 shows promising activity as a potential neuroprotective agent due to its potent AChE inhibition and moderate Aβ aggregation inhibition, coupled with a good safety profile (low cytotoxicity, high hERG and CYP3A4 IC₅₀ values).
-
IND-002 demonstrates potent anti-proliferative and NF-κB inhibitory activity, suggesting potential as an anti-cancer agent. However, the moderate hERG and CYP3A4 inhibition warrants further investigation and potential chemical modification to improve the safety profile.
V. Conclusion
This comprehensive guide provides a robust and scientifically-grounded framework for the pharmacological screening of substituted indanol derivatives. By employing the detailed protocols and the strategic screening cascade outlined, researchers can efficiently identify and characterize promising new drug candidates from this versatile chemical class. The emphasis on mechanistic understanding and early safety assessment is designed to increase the probability of success in the complex and challenging process of drug discovery and development.
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
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Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]
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ResearchGate. (2017). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Introduction: The Analytical Imperative
6-Methyl-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its precise three-dimensional structure, purity profile, and thermal stability are critical parameters that dictate its reactivity and the quality of downstream products. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a foundational necessity for its effective application.
This guide provides a suite of detailed protocols and the underlying scientific rationale for the comprehensive characterization of this compound. We move beyond simple data reporting to explain why specific methods are chosen and how the data from orthogonal techniques are integrated to build a self-validating analytical dossier. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries who require a high degree of confidence in the identity and quality of their materials.
Foundational Physicochemical Profile
A prerequisite to any analytical workflow is the understanding of the molecule's basic physicochemical properties. These data inform instrument parameter selection and sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 200425-63-4 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC2=C(CCC2O)C=C1 | [1] |
Structural Elucidation: A Spectroscopic Triad
The definitive confirmation of the covalent structure of this compound relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.
Causality Behind the Experiment: ¹H NMR quantifies the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number of unique carbon atoms. Together, they allow for the unambiguous assembly of the molecular structure. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm H-H and C-H connectivities, respectively.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Expected Spectral Features:
| ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic CH (H4, H5, H7) | ~7.0 - 7.3 | Multiplet (m) | 3H |
| Carbinol CH (H1) | ~5.2 | Triplet (t) or dd | 1H |
| Methylene CH₂ (H2) | ~1.9 - 2.6 | Multiplet (m) | 2H |
| Methylene CH₂ (H3) | ~2.8 - 3.0 | Multiplet (m) | 2H |
| Methyl CH₃ | ~2.3 | Singlet (s) | 3H |
| Hydroxyl OH | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) | 1H |
| ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~135 - 145 |
| Aromatic CH | ~120 - 130 |
| Carbinol C-OH | ~75 - 80 |
| Methylene C | ~30 - 40 |
| Methyl C | ~21 |
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this compound due to its volatility.
Causality Behind the Experiment: In GC-MS, the sample is first separated from non-volatile impurities by GC. Upon entering the mass spectrometer, it is ionized (typically by Electron Ionization - EI), causing it to fragment in a reproducible manner. The resulting mass-to-charge ratios of the molecular ion and its fragments are used to confirm the molecular weight and deduce structural motifs.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of this peak. The highest m/z value should correspond to the molecular ion (M⁺˙). Correlate the major fragment ions to logical losses from the parent structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): m/z = 148. This confirms the molecular weight.
-
Key Fragments:
-
m/z = 133 (M-15)⁺: Loss of a methyl (•CH₃) radical.
-
m/z = 130 (M-18)⁺˙: Loss of a water (H₂O) molecule, a characteristic fragmentation for alcohols.
-
m/z = 115 (M-15-18)⁺: Subsequent loss of water from the m/z 133 fragment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.
Causality Behind the Experiment: Specific covalent bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in a unique spectrum that reveals its functional groups. For this molecule, the hydroxyl (O-H) and aromatic C-H bonds are of primary interest.
Protocol 3: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or oil, place a small amount between two salt plates (NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1610, 1490 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-O stretch | Alcohol |
Purity and Quantitative Analysis: Chromatographic Separation
While spectroscopy confirms identity, chromatography is the gold standard for assessing purity and quantifying the compound. Both HPLC and GC are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise technique for separating components in a mixture, making it ideal for purity analysis and assay development. A reversed-phase method is most appropriate for this moderately polar compound.
Causality Behind the Experiment: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The compound partitions between these two phases. By gradually increasing the organic solvent content in the mobile phase (gradient elution), components are eluted based on their hydrophobicity, allowing for the separation of the main compound from more polar or less polar impurities. UV detection is suitable due to the aromatic ring's chromophore.
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.[5]
-
Working Solution: Dilute the stock solution to ~0.1 mg/mL for analysis.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method should be validated for linearity, accuracy, and precision according to ICH guidelines for quantitative use.[5]
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is essential for determining the melting point, a key physical property and indicator of purity, and assessing thermal stability.
Causality Behind the Experiment: A pure crystalline solid exhibits a sharp, well-defined endothermic peak at its melting point. Impurities typically broaden this peak and lower the melting temperature. DSC provides a precise measurement of this transition, offering insights into both purity and polymorphic form.[6][7]
Protocol 5: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 250 °C).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tₘ) is typically reported as the onset or peak temperature of the endothermic transition.
-
The sharpness of the peak provides a qualitative indication of purity.
-
Integrated Analytical Workflow
The confidence in the characterization of this compound comes from the convergence of data from these orthogonal techniques. The following workflow illustrates this integrated approach.
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A Robust HPLC Method for Purity Assessment of 6-Methyl-2,3-dihydro-1H-inden-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 6-Methyl-2,3-dihydro-1H-inden-1-ol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, ensuring that all potential process-related impurities and degradation products can be effectively separated and quantified. The causality behind the selection of chromatographic parameters is discussed in depth, and the protocol is structured to meet the rigorous standards of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH).[1][2]
Introduction and Scientific Rationale
This compound is a substituted indanol derivative. The indanol scaffold is a crucial structural motif in medicinal chemistry, appearing in a range of biologically active molecules.[3] The purity of such an intermediate is paramount, as impurities can carry over into the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile. Therefore, a reliable analytical method to control the quality of this intermediate is essential for drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds, making it the ideal choice for impurity profiling of pharmaceutical substances.[4] Specifically, a reversed-phase HPLC method was developed due to its versatility and effectiveness in separating compounds with moderate polarity like this compound and its likely impurities. The objective of this method is to provide a comprehensive separation that is suitable for its intended purpose: the accurate and precise quantification of purity.[1]
Method Development: Causality and Experimental Choices
The development of a robust HPLC method requires a systematic approach where each parameter is carefully selected to achieve the desired separation.[5][6]
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase was selected. This is the most common and versatile reversed-phase chemistry, offering excellent hydrophobic retention for the aromatic ring of the indanol structure. The end-capped nature of modern C18 columns minimizes undesirable interactions with residual silanol groups, leading to improved peak symmetry for the hydroxyl group in the analyte.
-
Mobile Phase Composition: The mobile phase consists of a buffered aqueous solution and an organic modifier.
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes, lower backpressure, and a favorable UV cutoff.
-
Aqueous Phase & pH Control: A phosphate buffer at a pH of 6.5 was selected. Controlling the pH is critical for ensuring the reproducibility of the retention times of any ionizable impurities. A pH of 6.5 is well within the optimal working range for silica-based columns and helps maintain the analyte in a neutral state, promoting consistent retention.
-
Gradient Elution: A gradient elution program was implemented to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. This approach provides superior resolution across a wider polarity range compared to an isocratic method.[7]
-
-
Detection: A Photodiode Array (PDA) detector was chosen.[8] The primary wavelength was set to 220 nm, corresponding to a strong absorbance of the benzene chromophore in the indanol structure. The key advantage of a PDA detector is its ability to collect spectra across the entire UV-Vis range for each peak, which is invaluable for assessing peak purity and identifying potential co-elutions.[8]
Analytical Workflow Overview
The following diagram outlines the complete workflow for the purity analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Ortho-Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound (of known purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | pH 6.5 Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability and Analysis Procedure
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 1.5 for the main peak.
-
Theoretical Plates: Not less than 5000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the five replicate injections.
-
-
Analysis Sequence: Once system suitability is confirmed, inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solutions.
Calculation of Impurity Content
The percentage of any individual impurity is calculated using the area normalization method.
% Impurity = (Areaimpurity / Total Area) x 100
Where:
-
Areaimpurity is the peak area of the individual impurity.
-
Total Area is the sum of the areas of all peaks in the chromatogram (excluding the blank and any solvent front peaks).
Method Validation Framework
This analytical procedure must be validated to demonstrate its suitability for its intended purpose.[1] The validation should be conducted in accordance with the ICH Q2(R1) guideline on "Validation of Analytical Procedures".[2][9] The key parameters to be evaluated for an impurity quantification method are:
-
Specificity: Demonstrated by the complete separation of the main analyte peak from all known impurities and any peaks originating from the placebo or degradation studies. Peak purity analysis using the PDA detector should confirm that the analyte peak is spectrally homogeneous.[10]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These are typically established based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Linearity: Assessed over a range from the LOQ to 120% of the impurity specification limit. A linear relationship between concentration and peak area should be demonstrated with a correlation coefficient (r²) ≥ 0.99.[11]
-
Accuracy: Determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The recovery should typically be within 80-120% for low-level impurities.[11]
-
Precision:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples containing impurities at the extremes of the specified range.[1]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to ensure these variations do not significantly impact the results.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and scientifically sound protocol for the purity analysis of this compound. The logical selection of the stationary phase, mobile phase, and detection parameters ensures a high degree of resolution and sensitivity for potential impurities. Adherence to the outlined system suitability criteria and a comprehensive validation strategy based on ICH guidelines will ensure that this method is fit for purpose in a regulated research, development, or quality control environment.
References
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- PubMed Central. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.
- US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
-
ResearchGate. (2025). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]
-
ResearchGate. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Available at: [Link]
-
IntechOpen. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
National Institute of Standards and Technology. 2-Indanol - NIST WebBook. Available at: [Link]
-
NIH. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Available at: [Link]
-
ResearchGate. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Available at: [Link]
-
ResearchGate. (2025). A sensitive HPLC-FLD method for the quantification of 6-O-demethylmenisporphine isolated from Menispermi Rhizoma in rat plasma. Available at: [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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Wikipedia. Indanol. Available at: [Link]
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Analytical and Bioanalytical Chemistry Research. (2022). Assessment and Selective Extraction Megestrol Drug by Molecularly Imprinted Polymers Method in Human Fluid Samples Using Liquid. Available at: [Link]
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NIH. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
New Food Magazine. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
ResearchGate. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ResearchGate. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
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Application Note: A Robust HPLC Method for the Enantioselective Separation of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Introduction: The Significance of Chiral Indanols
The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles.[1] 6-Methyl-2,3-dihydro-1H-inden-1-ol is a chiral secondary alcohol and a key structural motif or intermediate in the synthesis of various biologically active molecules. Its stereocenter at the carbinol carbon necessitates precise analytical control to ensure the desired therapeutic effect and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers in both analytical and preparative scales due to its reliability and versatility.[1][2]
This application note presents a detailed, field-proven protocol for the baseline separation of this compound enantiomers. The method is founded on the well-established efficacy of polysaccharide-based CSPs for the resolution of cyclic alcohols and their derivatives.[3][4][5]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of this method is the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are exceptionally effective for a broad range of chiral compounds.[6][7]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[8] The polysaccharide polymer forms a helical structure, creating chiral grooves. Within these grooves, functional groups on the chiral selector (e.g., carbamate groups on phenyl rings) can interact with the analyte through a combination of forces:
-
Hydrogen bonding (especially with the hydroxyl group of the alcohol)
-
π-π stacking interactions (between the aromatic rings of the CSP and the analyte)
-
Dipole-dipole interactions
-
Steric hindrance
The subtle differences in the three-dimensional fit and the stability of these diastereomeric complexes for each enantiomer result in differential retention times, enabling their separation.[7]
Method Development Strategy: A Logic-Driven Approach
The selection of the optimal CSP and mobile phase is the most critical step in developing a chiral separation method.[2] Rather than a trial-and-error approach, a logical strategy based on structural analogy provides a highly efficient starting point.
Chiral Stationary Phase (CSP) Selection
The analyte, 6-methyl-1-indanol, is a cyclic secondary alcohol. Published literature demonstrates excellent success in separating the parent compound, 1-indanol, using an amylose-based CSP, specifically amylose tris(3-chlorophenylcarbamate).[5] Polysaccharide derivatives, particularly phenylcarbamates of amylose and cellulose, are renowned for their robust ability to resolve alcohol enantiomers.[3][4]
Based on this strong precedent, Chiralpak® ID (amylose tris(3-chlorophenylcarbamate)) or a CSP with a similar selector, such as Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), is selected as the primary candidate.[9] These phases are known to provide the necessary hydrogen bonding and steric interaction sites for resolving cyclic alcohols.
Mobile Phase Selection
For polysaccharide CSPs, normal-phase chromatography is often the mode of choice, offering high selectivity. The mobile phase typically consists of a non-polar alkane (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[10][11] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution.[12]
Based on the successful separation of 1-indanol, a mobile phase of n-hexane and 2-propanol (IPA) is selected.[5] A starting composition of 90:10 (v/v) n-hexane:IPA provides a good balance between analysis time and resolution.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from sample preparation to data analysis and interpretation.
Caption: Workflow for Chiral HPLC Analysis of 6-Methyl-1-indanol.
Detailed Application Protocol
This protocol is designed to be a self-validating system, with system suitability checks built in to ensure trustworthy results.
Materials and Equipment
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data System: Chromatography Data System (CDS) for data acquisition and processing.
-
Chiral Column: Chiralpak® ID, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP). A guard column is highly recommended.[11]
-
Chemicals:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Racemic this compound standard
-
-
Supplies: Volumetric flasks, pipettes, 0.45 µm PTFE syringe filters, autosampler vials.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum degassing.
-
Causality: The 90:10 ratio is a robust starting point based on analogous separations.[5] Degassing is critical to prevent pump cavitation and baseline noise.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.[11][13]
-
Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects at the column head, ensuring good peak shape. Filtering removes particulates that could clog the column or system.
-
-
Chromatographic Conditions:
Parameter Setting Mobile Phase n-Hexane : 2-Propanol (90:10, v/v) Flow Rate 1.0 mL/min Column Temp. 25 °C Injection Vol. 5 µL Detection UV at 220 nm | Run Time | Approximately 20 minutes (or until elution) |
-
Analysis Procedure:
-
Install the chiral column and guard column.
-
Equilibrate the entire system with the mobile phase at 1.0 mL/min for at least 30 minutes, or until the detector baseline is stable.
-
Perform a blank injection (mobile phase) to ensure a clean system.
-
Inject the prepared standard solution and begin data acquisition.
-
Expected Results and System Suitability
A successful separation will yield two well-resolved, symmetric peaks corresponding to the two enantiomers. The following table summarizes the expected chromatographic performance parameters.
| Parameter | Symbol | Acceptance Criteria | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 | Report | ~10.5 min |
| Retention Time (Enantiomer 2) | t_R2 | Report | ~12.8 min |
| Capacity Factor (Enantiomer 1) | k'_1 | > 2 | ~3.2 |
| Capacity Factor (Enantiomer 2) | k'_2 | Report | ~4.1 |
| Selectivity Factor | α | > 1.1 | ~1.28 |
| Resolution | R_s | > 1.5 | ~2.5 |
| Tailing Factor (USP) | T | < 2.0 | ~1.1 |
Note: Expected values are illustrative and may vary based on the specific HPLC system, column batch, and exact mobile phase composition.
System Suitability Definitions:
-
Selectivity (α = k'_2 / k'_1): A measure of the separation between the two peak maxima. A value > 1.0 indicates separation.
-
Resolution (R_s): The degree of separation between two peaks, accounting for both retention difference and peak width. An R_s value of 1.5 indicates baseline separation.
Protocol Optimization
If the initial separation does not meet the system suitability criteria, logical adjustments can be made:
-
Low Resolution (R_s < 1.5): Decrease the percentage of IPA in the mobile phase (e.g., to 95:5 or 98:2 n-hexane:IPA). This will increase retention times and often improves resolution, but will also broaden peaks.
-
Long Retention Times: Increase the percentage of IPA (e.g., to 85:15 or 80:20 n-hexane:IPA). This will decrease analysis time but may reduce resolution.
-
Alternative Alcohol Modifier: Substituting IPA with ethanol (EtOH) can sometimes alter the selectivity (α) due to differences in steric hindrance and hydrogen bonding capacity. Screening a 90:10 n-hexane:EtOH mobile phase is a logical next step if IPA fails to provide adequate selectivity.
References
-
Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Available at: [Link]
-
Zhang, T. (n.d.). Method development with CHIRALPAK® IB. Chiral Technologies Europe. Available at: [Link]
-
Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2). Available at: [Link]
-
Daicel. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H, OJ-H. Available at: [Link]
-
Daicel Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Available at: [Link]
-
Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Available at: [Link]
-
Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Conventional chiralpak ID vs. capillary chiralpak ID‐3 amylose tris‐(3‐chlorophenylcarbamate)‐based CSP columns for the enantioseletcive HPLC separation of pharmaceutical racemates. Chirality, 26, 677–682. Referenced in ResearchGate. Available at: [Link]
-
Francotte, E. (2001). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Ghanem, A. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available at: [Link]
-
Mericko, D., Lehotay, J., & Cizmarik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
-
Daicel Chiral Technologies. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® IB COLUMNS. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Available at: [Link]
-
Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Ismail, O. S., Antonucci, S., & Tiritan, M. E. (2021). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Chromatography B, 1182, 122934. Available at: [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
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- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
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Anwendungs- und Protokollhandbuch: Derivatisierung von 6-Methyl-2,3-dihydro-1H-inden-1-ol für die chromatographische Analyse
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 23. Januar 2026 Dokument-ID: APN-CM-2026-0123
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 6-Methyl-2,3-dihydro-1H-inden-1-ol, einer chiralen sekundären Alkohol-Verbindung, die in der pharmazeutischen Forschung und Entwicklung von Bedeutung ist. Aufgrund seiner polaren Hydroxylgruppe und der Abwesenheit eines starken Chromophors stellt die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) eine Herausforderung dar. Die hier vorgestellten Derivatisierungsprotokolle zielen darauf ab, diese analytischen Hürden zu überwinden, indem sie die Volatilität und thermische Stabilität für die GC-MS-Analyse verbessern und eine zuverlässige Quantifizierung sowie die chirale Trennung mittels HPLC ermöglichen. Es werden bewährte Methoden der Silylierung und Acylierung für die GC-MS sowie die Bildung von Diastereomeren für die chirale HPLC-Analyse auf achiralen Phasen detailliert beschrieben.
Einleitung: Die Notwendigkeit der Derivatisierung
This compound ist ein strukturelles Motiv, das in verschiedenen pharmakologisch aktiven Molekülen vorkommt. Eine genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen unerlässlich. Die direkte Analyse dieser Verbindung ist jedoch problematisch:
-
Für die GC-Analyse: Die polare Hydroxylgruppe führt zu intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit der Verbindung stark reduziert.[1][2] Dies resultiert in breiten, asymmetrischen Peaks (Tailing), schlechter Empfindlichkeit und potenzieller thermischer Zersetzung im Injektor.[1][3]
-
Für die HPLC-Analyse: Dem Molekül fehlt ein starker Chromophor, was die Detektion mittels UV-Vis-Spektroskopie bei niedrigen Konzentrationen erschwert. Zudem erfordert die Trennung seiner Enantiomere entweder spezielle und teure chirale stationäre Phasen (CSPs) oder eine alternative Strategie.[4][5]
Die chemische Derivatisierung wandelt die Hydroxylgruppe in eine funktionelle Gruppe um, die für die jeweilige Analysetechnik besser geeignet ist.[6] Dieser Prozess ist ein entscheidender Schritt zur Entwicklung robuster und validierbarer Analysemethoden.
Teil I: Derivatisierung für die GC-MS-Analyse
Für die GC-MS-Analyse ist das Hauptziel der Derivatisierung, den aktiven Wasserstoff der Hydroxylgruppe zu ersetzen, um die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen.[7][8] Silylierung und Acylierung sind hierfür die am weitesten verbreiteten Methoden.[6][7]
Methode 1: Silylierung zur Bildung von Trimethylsilyl (TMS)-Ethern
Die Silylierung ist die am häufigsten angewandte Derivatisierungstechnik für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[7][8] Sie wandelt die Hydroxylgruppe in einen wesentlich weniger polaren und thermisch stabileren Trimethylsilyl (TMS)-Ether um.[7][9]
Kausalität der Methodik: Das Reagenz N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist äußerst effektiv für die Derivatisierung von sekundären Alkoholen.[9] TMCS fungiert als Katalysator, der die Abgangsgruppe des Reagenzes protoniert und so die Reaktivität des Silylierungsmittels erhöht. Die Reaktion verläuft als nukleophile Substitution (SN2), bei der der Sauerstoff der Hydroxylgruppe das Siliziumatom des BSTFA angreift.[1]
Experimentelles Protokoll: Silylierung
-
Probenvorbereitung: 1 mg der this compound-Probe in ein 2-mL-GC-Vial mit Schraubverschluss und Septum einwiegen.
-
Lösungsmittelzugabe: 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin, Acetonitril oder Dichlormethan) hinzufügen und die Probe durch leichtes Schwenken vollständig lösen. Das Lösungsmittel muss wasserfrei sein, da Feuchtigkeit das Silylierungsreagenz hydrolysiert.[1][9]
-
Reagenzzugabe: 100 µL BSTFA mit 1 % TMCS zugeben. Es wird ein molarer Überschuss des Reagenzes empfohlen, um eine vollständige Umsetzung zu gewährleisten.[9]
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlung & Analyse: Das Vial auf Raumtemperatur abkühlen lassen. 1 µL der Reaktionslösung direkt in das GC-MS-System injizieren.
Quantitative Parameter der Silylierung
| Parameter | Wert/Bedingung | Begründung |
| Reagenz | BSTFA + 1% TMCS | Hohe Reaktivität für sekundäre Alkohole, flüchtige Nebenprodukte.[9] |
| Lösungsmittel | Pyridin (wasserfrei) | Gutes Lösungsmittel; agiert als Säurefänger und treibt die Reaktion voran.[1] |
| Reagenzverhältnis | ~2:1 molarer Überschuss | Gewährleistet die vollständige Derivatisierung.[9] |
| Temperatur | 70 °C | Beschleunigt die Reaktion für sterisch gehinderte sekundäre Alkohole.[9] |
| Zeit | 30 Minuten | Ausreichend für eine quantitative Umsetzung. |
Workflow der Silylierung für die GC-MS-Analyse
Abbildung 1: Workflow der Silylierungsreaktion.
Methode 2: Acylierung mit perfluorierten Anhydriden
Die Acylierung ist eine ausgezeichnete Alternative zur Silylierung.[10] Sie wandelt Alkohole in Ester um. Die Verwendung von perfluorierten Acylierungsreagenzien wie Pentafluorpropionsäureanhydrid (PFPA) oder Heptafluorbuttersäureanhydrid (HFBA) bietet zwei wesentliche Vorteile:
-
Die resultierenden Ester sind sehr flüchtig und zeigen exzellente chromatographische Eigenschaften.[11]
-
Die hohe Anzahl an Fluoratomen macht die Derivate extrem empfindlich für die Detektion mit einem Elektroneneinfangdetektor (ECD) und erzeugt charakteristische, hochmassige Ionen im Massenspektrum, was die Selektivität und Identifizierungssicherheit erhöht.[1][11]
Experimentelles Protokoll: Acylierung
-
Probenvorbereitung: 1 mg der Probe in ein 2-mL-GC-Vial einwiegen.
-
Lösungsmittelzugabe: 100 µL eines geeigneten Lösungsmittels (z. B. Ethylacetat) hinzufügen.
-
Reagenzzugabe: 50 µL Pentafluorpropionsäureanhydrid (PFPA) und 10 µL Pyridin (als Katalysator und Säurefänger) zugeben.[1]
-
Reaktion: Das Vial fest verschließen und für 20 Minuten bei 60 °C inkubieren.
-
Aufarbeitung: Nach dem Abkühlen das überschüssige Reagenz durch vorsichtiges Einblasen eines Stickstoffstroms entfernen. Den Rückstand in 200 µL Hexan oder Ethylacetat aufnehmen.
-
Analyse: 1 µL der Lösung in das GC-MS-System injizieren.
Reaktionsschema der Acylierung
Abbildung 2: Acylierungsreaktion des Indenols mit PFPA.
Teil II: Derivatisierung für die chirale HPLC-Analyse
Die chirale Analyse zielt darauf ab, die beiden Enantiomere von this compound zu trennen und zu quantifizieren. Während dies direkt auf einer chiralen stationären Phase (CSP) geschehen kann,[5][12] ist ein indirekter Ansatz oft flexibler und kostengünstiger. Bei diesem Ansatz werden die Enantiomere mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA) umgesetzt, um ein Paar von Diastereomeren zu bilden.[13][14] Diese Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können auf einer standardmäßigen, achiralen HPLC-Säule (z. B. C18) getrennt werden.[13][15]
Methode 3: Bildung von Diastereomeren mit Mosher-Säurechlorid
(R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid (MTPA-Cl), auch bekannt als Mosher-Säurechlorid, ist ein weit verbreitetes CDA zur Bestimmung der enantiomeren Reinheit und der absoluten Konfiguration von Alkoholen und Aminen.
Kausalität der Methodik: Das racemische this compound ((R)- und (S)-Indenol) reagiert mit dem enantiomerenreinen (R)-MTPA-Cl zu zwei Diastereomeren: dem (R,R)-Ester und dem (S,R)-Ester. Aufgrund ihrer unterschiedlichen dreidimensionalen Strukturen interagieren diese Diastereomere unterschiedlich mit der stationären Phase, was zu unterschiedlichen Retentionszeiten führt und somit eine Trennung ermöglicht.[13]
Experimentelles Protokoll: Diastereomerenbildung
-
Probenvorbereitung: 1 mg des racemischen Indenols in ein 1,5-mL-Vial einwiegen und in 200 µL wasserfreiem Dichlormethan lösen.
-
Basenzugabe: 5 µL wasserfreies Pyridin zugeben.
-
Reagenzzugabe: 1,5 Äquivalente (~2 mg) (R)-MTPA-Cl, gelöst in 50 µL Dichlormethan, langsam zugeben.
-
Reaktion: Das Vial verschließen und bei Raumtemperatur für 2-4 Stunden oder bis zur vollständigen Umsetzung (Kontrolle mittels Dünnschichtchromatographie) rühren.
-
Aufarbeitung (Quenching): 50 µL N,N-Dimethylethylendiamin zugeben, um überschüssiges MTPA-Cl zu neutralisieren. 10 Minuten rühren.
-
Extraktion: Die Reaktionsmischung mit 1 mL Diethylether verdünnen, nacheinander mit 1 mL 1 M HCl, 1 mL gesättigter NaHCO₃-Lösung und 1 mL gesättigter NaCl-Lösung waschen. Die organische Phase über wasserfreiem Na₂SO₄ trocknen.
-
Analyse: Das Lösungsmittel im Vakuum entfernen und den Rückstand in der mobilen Phase der HPLC aufnehmen.
Quantitative Parameter der Diastereomerenbildung
| Parameter | Wert/Bedingung | Begründung |
| Reagenz | (R)-(-)-MTPA-Cl | Bildet stabile Diastereomere mit starken UV-Chromophoren. |
| Base | Pyridin (wasserfrei) | Katalysiert die Reaktion und fängt das entstehende HCl ab. |
| Aufarbeitung | Flüssig-Flüssig-Extraktion | Entfernt effektiv überschüssige Reagenzien und Salze. |
| HPLC-Säule | Standard C18 (achiral) | Kostengünstige und robuste Trennung der Diastereomere. |
| Detektion | UV bei ~265 nm | Der Phenylring des Mosher-Esters ermöglicht eine empfindliche Detektion. |
Workflow der chiralen Derivatisierung für die HPLC-Analyse
Abbildung 3: Workflow der Bildung und Trennung von Diastereomeren.
Grundsätze der Methodenvalidierung
Jede hier beschriebene Methode muss validiert werden, um ihre Eignung für den vorgesehenen Zweck zu bestätigen.[16] Die Validierung sollte gemäß den Richtlinien der International Council for Harmonisation (ICH) und der Food and Drug Administration (FDA) erfolgen.[17][18][19]
Ein Validierungsprotokoll sollte vor Beginn der Studien erstellt werden.[17] Die folgenden Parameter sind entscheidend für die Gewährleistung der Vertrauenswürdigkeit der Methode:
Schlüsselparameter der Methodenvalidierung
| Parameter | Beschreibung | Typische Akzeptanzkriterien (Beispiel) |
| Spezifität | Fähigkeit, den Analyten eindeutig in Anwesenheit von Verunreinigungen, Abbauprodukten oder Matrixkomponenten zu bestimmen. | Peakreinheit > 99 %; keine Interferenzen am Retentionszeitpunkt des Analyten. |
| Linearität | Fähigkeit der Methode, Ergebnisse zu liefern, die direkt proportional zur Konzentration des Analyten in der Probe sind. | Korrelationskoeffizient (r²) ≥ 0,995 über den definierten Bereich. |
| Richtigkeit | Übereinstimmung zwischen dem gemessenen Wert und dem wahren oder akzeptierten Referenzwert. | Wiederfindungsrate von 98-102 % für Proben bekannter Konzentration. |
| Präzision | Grad der Übereinstimmung zwischen einer Reihe von Messungen aus mehreren Probenahmen derselben homogenen Probe. | Relative Standardabweichung (RSD) ≤ 2 % für Wiederholpräzision. |
| Bestimmungsgrenze (LOQ) | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Richtigkeit quantifiziert werden kann. | Signal-Rausch-Verhältnis ≥ 10; Präzision (RSD) ≤ 10 %. |
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Higashi, Y., & Mallesh, K. (2007). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. PubMed. Verfügbar unter: [Link]
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ResearchGate. (2022). Derivatization for GC-MS analysis?. Verfügbar unter: [Link]
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Alcaraz, A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Verfügbar unter: [Link]
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Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Verfügbar unter: [Link]
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Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Verfügbar unter: [Link]
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Kushnir, M. M., et al. (1999). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed. Verfügbar unter: [Link]
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Analytical and Bioanalytical Chemistry Research. (2022). Assessment and Selective Extraction Megestrol Drug by Molecularly Imprinted Polymers Method in Human Fluid Samples Using Liquid. Verfügbar unter: [Link]
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ResearchGate. (2016). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. Verfügbar unter: [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. osti.gov [osti.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. dspace.cuni.cz [dspace.cuni.cz]
- 17. fda.gov [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-Methyl-1-Indanone Reduction Reactions
Welcome to the technical support center for the reduction of 6-methyl-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we address common and nuanced challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution. Our goal is to transform potential setbacks into successful, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning the reduction of 6-methyl-1-indanone to 6-methyl-1-indanol. Which reducing agent should I choose?
The selection of a reducing agent is a critical first step and depends on factors such as available equipment, desired safety profile, and the presence of other functional groups in more complex substrates. For the straightforward reduction of 6-methyl-1-indanone, here is a comparative overview:
| Reducing Agent | Formula | Typical Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Recommended starting point. Mild, selective for aldehydes and ketones, and can be handled safely on the benchtop. Reactions are typically run at 0°C to room temperature. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF, Diethyl Ether | A powerful reducing agent that will also reduce esters, amides, and carboxylic acids. It is highly reactive with protic solvents, including water and alcohols, and requires strict anhydrous conditions and careful quenching. |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Ra-Ni) | Ethanol, Ethyl Acetate, Hexane | A "green" alternative that avoids metal hydride reagents. Requires specialized equipment for handling hydrogen gas under pressure. Can sometimes lead to over-reduction or side reactions on the aromatic ring under harsh conditions. |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., isopropanol, formic acid) with a catalyst | Isopropanol, Methanol | Avoids the need for high-pressure hydrogen gas, making it more accessible. The reaction equilibrium and rate can be influenced by the choice of hydrogen donor and catalyst. |
For most applications involving 6-methyl-1-indanone, sodium borohydride offers the best balance of reactivity, selectivity, and ease of use.
Troubleshooting Guide: Sodium Borohydride Reduction
This section focuses on the most common method for this transformation.
Core Protocol: Sodium Borohydride Reduction of 6-Methyl-1-Indanone
This protocol is a reliable starting point for your experiments.
Materials:
-
6-methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1 equivalent) in methanol (approximately 10-15 mL per gram of indanone).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution. Note: The addition is exothermic and will generate hydrogen gas.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the bubbling ceases and the pH is acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-methyl-1-indanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Logical Workflow for the Reduction Protocol
Caption: Step-by-step workflow for the reduction of 6-methyl-1-indanone.
Q2: My reaction is very slow or appears incomplete by TLC. What should I do?
Possible Causes & Solutions:
-
Insufficient Reducing Agent:
-
Causality: Sodium borohydride can decompose in methanol, especially if the solvent is not anhydrous or if the temperature is elevated. This reduces the effective amount of hydride available for the reaction.
-
Solution:
-
Ensure you are using at least 0.5 equivalents of NaBH₄. If the reaction stalls, you can add another portion (e.g., 0.25 equivalents) and continue to monitor.
-
Use a fresh bottle of sodium borohydride, as it can degrade upon prolonged storage, especially if exposed to moisture.
-
-
-
Low Reaction Temperature:
-
Causality: While starting at 0°C is recommended to control the initial exotherm, prolonged reaction at this temperature may be too slow for complete conversion.
-
Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours). Gentle warming (to 40°C) can be attempted, but be aware that this will also accelerate the decomposition of the reducing agent.
-
-
Poor Quality Starting Material:
-
Causality: Impurities in the 6-methyl-1-indanone can interfere with the reaction.
-
Solution: Assess the purity of your starting material by NMR or GC-MS. If necessary, purify it by recrystallization or chromatography before the reduction.
-
Q3: My yield is low after work-up. Where could my product have gone?
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Causality: As discussed in Q2, if the reaction does not go to completion, the yield will be inherently low.
-
Solution: Before quenching, ensure your TLC analysis shows the complete disappearance of the starting material spot.
-
-
Product Loss During Work-up:
-
Causality: 6-methyl-1-indanol has some water solubility. During the aqueous work-up, a portion of the product may remain in the aqueous layer.
-
Solution:
-
Perform multiple extractions (at least 3) with your organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous phase.
-
Saturating the aqueous layer with sodium chloride (creating brine) before the final extraction can decrease the solubility of the alcohol in the aqueous phase, driving it into the organic layer.
-
-
-
Dehydration to 6-Methyl-1-indene:
-
Causality: The product, 6-methyl-1-indanol, is a secondary benzylic alcohol. Under acidic conditions, particularly with heating, it can readily dehydrate to form the corresponding indene. This can occur during an overly aggressive acidic quench or during solvent removal if residual acid is present.
-
Solution:
-
Quench the reaction at 0°C and add the acid slowly. Avoid making the solution strongly acidic; a pH of ~5-6 is sufficient.
-
Consider a milder quench with saturated aqueous ammonium chloride (NH₄Cl) solution instead of HCl.
-
After extraction, ensure the organic layer is thoroughly washed with water and brine to remove any residual acid before concentrating it on the rotary evaporator. Avoid excessive heat during solvent removal.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the reduction.
Q4: My final product is an oil/impure solid. How can I effectively purify it?
Purification Strategies:
-
Recrystallization:
-
Principle: This is the preferred method for obtaining highly pure crystalline material if the crude product is a solid. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Recommended Solvents: A mixture of hexanes and ethyl acetate is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
Column Chromatography:
-
Principle: If the product is an oil or if recrystallization is ineffective at removing impurities, silica gel chromatography is the best option.
-
Recommended Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) will typically allow for the separation of the more nonpolar starting material and any indene byproduct from the more polar alcohol product.
-
Advanced Topics
Q5: I need to perform this reduction with Lithium Aluminum Hydride (LAH). What are the key differences in the work-up?
The LAH reduction itself should be performed in a strictly anhydrous ether solvent (like THF or diethyl ether). The primary challenge with LAH is the work-up, which must be done with extreme care. A common and reliable method is the Fieser work-up:
-
Cool the reaction mixture to 0°C.
-
For every 'x' grams of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to absorb excess water, stir, and then filter the mixture to remove the aluminum salts. The product will be in the filtrate.
Safety is paramount with LAH. Always perform the reaction and work-up in a fume hood, away from ignition sources, and add quenching reagents very slowly.
References
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Chad's Prep. (2021). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]
-
Gliński, M., Słomka, B., & Kijeński, J. (2019). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 24(10), 1948. [Link]
-
Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
-
Fillion, E., et al. (2015). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 92, 168-183. [Link]
-
Apesteguía, C. R., et al. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. Journal of Catalysis, 329, 253-263. [Link]
-
LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
Common side reactions in the synthesis of 6-methyl-1-indanol
Technical Support Center: Synthesis of 6-Methyl-1-Indanol
Welcome to the technical support center for the synthesis of 6-methyl-1-indanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic workflow. We will dissect the multi-step synthesis, focusing on the causality behind experimental choices to ensure both high yield and purity.
Overview of the Synthetic Pathway
The synthesis of 6-methyl-1-indanol is a classic multi-step process that requires careful control at each stage to prevent the formation of isomeric and reduction-related impurities. The most common and established route involves four key transformations:
-
Friedel-Crafts Acylation: Reaction of toluene with succinic anhydride to form 3-(4-methylbenzoyl)propanoic acid.
-
Clemmensen Reduction: Reduction of the aryl ketone to yield 4-(4-methylphenyl)butanoic acid.
-
Intramolecular Cyclization: Acid-catalyzed ring closure using Polyphosphoric Acid (PPA) to form 6-methyl-1-indanone.
-
Ketone Reduction: Final reduction of 6-methyl-1-indanone to the target alcohol, 6-methyl-1-indanol.
This guide is structured to address specific issues you may encounter at each of these critical stages.
Caption: Overall synthetic workflow for 6-methyl-1-indanol.
Step 1: Friedel-Crafts Acylation of Toluene
This initial electrophilic aromatic substitution is crucial for establishing the correct substitution pattern. The primary challenge is achieving high regioselectivity for the desired para-substituted product.[1]
Troubleshooting & FAQs
Q1: My reaction produced a mixture of isomers. How can I increase the yield of the desired para product, 3-(4-methylbenzoyl)propanoic acid?
A1: This is a classic regioselectivity issue in Friedel-Crafts reactions. The methyl group on toluene is an ortho, para-director. While the para position is sterically favored, the formation of the ortho isomer, 2-(4-methylbenzoyl)propanoic acid, is a common side reaction.
-
Causality: The steric bulk of the acylating electrophile (formed from succinic anhydride and AlCl₃) hinders its approach to the ortho position of toluene.[2][3] Lower reaction temperatures typically enhance this steric selectivity.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of aluminum chloride (AlCl₃). After the initial exothermic reaction subsides, allow the mixture to slowly warm to room temperature. Avoid excessive heating, which can decrease selectivity.
-
Solvent Choice: Using a non-polar solvent like carbon disulfide or nitrobenzene (use with caution) can sometimes influence the ortho/para ratio. However, for this specific reaction, toluene often serves as both reactant and solvent.[4]
-
Order of Addition: Slowly add the AlCl₃ catalyst to the solution of succinic anhydride in toluene. This helps maintain a low concentration of the reactive electrophile and can minimize side reactions.[4]
-
Q2: I'm observing a significant amount of unreacted toluene and succinic anhydride. What could be the cause?
A2: Low conversion is typically linked to catalyst deactivation or insufficient reaction time/temperature.
-
Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water to become inactive. The catalyst forms a complex with the carbonyl oxygen of the product, requiring a stoichiometric amount (or slight excess) of AlCl₃.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Dry your glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the succinic anhydride. One equivalent coordinates to the resulting ketone, and another is required for the carboxylic acid, with additional catalyst driving the reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a slight warming to 40-50 °C for a short period might be necessary, but be mindful of decreasing regioselectivity.[4]
-
Step 2: Clemmensen Reduction
This step reduces the aryl ketone to a methylene group. The harsh, acidic conditions of the Clemmensen reduction are effective but can be problematic for sensitive substrates.[5][6]
Troubleshooting & FAQs
Q1: The reduction is incomplete, and I'm isolating the starting keto-acid or a hydroxyl intermediate. How can I drive the reaction to completion?
A1: Incomplete reduction is the most common failure mode. This is often due to poor quality of the zinc amalgam or insufficient acid concentration.
-
Causality: The Clemmensen reduction occurs on the surface of the zinc.[7] An improperly prepared or passivated zinc surface will have low activity. The reaction also consumes a large amount of acid.
-
Troubleshooting Protocol:
-
Activate the Zinc: Prepare fresh zinc amalgam just before use by treating zinc dust/granules with a dilute solution of mercury(II) chloride. This creates an active surface.
-
Maintain Acid Concentration: The reaction should be performed in concentrated hydrochloric acid. As the reaction proceeds, add fresh portions of concentrated HCl to maintain a strongly acidic environment.
-
Vigorous Stirring: Ensure vigorous stirring to maximize contact between the organic substrate, the aqueous acid, and the solid zinc amalgam.
-
Use a Co-solvent: Adding a water-miscible organic solvent like toluene or ethanol can help increase the solubility of the organic substrate in the reaction medium.
-
Q2: Are there alternative reduction methods if the Clemmensen reduction fails or is incompatible with my molecule?
A2: Yes, the Wolff-Kishner reduction is a common alternative performed under basic conditions.
-
Comparative Analysis:
-
Clemmensen Reduction: Uses Zn(Hg) and strong acid (HCl). Ideal for acid-stable compounds. Avoid if your molecule has acid-labile groups like acetals or certain esters.[8]
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (KOH or NaOH) at high temperatures (often in a high-boiling solvent like diethylene glycol). Ideal for base-stable compounds. Avoid if your molecule has base-labile groups or is prone to elimination.
-
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH/NaOH), high temp |
| Reagents | Zinc Amalgam (Zn(Hg)) | Hydrazine (N₂H₄), Base |
| Best For | Acid-stable substrates | Base-stable substrates |
| Common Issues | Incomplete reduction, low substrate solubility | High temperatures required, potential side reactions |
Step 3: Intramolecular Cyclization with PPA
This step, an intramolecular Friedel-Crafts acylation, forms the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[9][10]
Troubleshooting & FAQs
Q1: The cyclization yield is low, and I'm recovering the starting carboxylic acid. What went wrong?
A1: Low yields in PPA-mediated cyclizations are almost always due to insufficient temperature or deactivation of the PPA by moisture.
-
Causality: PPA acts as both a Brønsted acid catalyst and a dehydrating agent. The reaction requires significant thermal energy to overcome the activation barrier for the intramolecular acylation. Water will hydrolyze PPA, reducing its efficacy.[9]
-
Troubleshooting Protocol:
-
Temperature and Viscosity: PPA is highly viscous. The reaction typically requires heating to 80-100 °C to ensure proper mixing and reactivity. At this temperature, the PPA should be fluid enough to stir effectively.
-
PPA Quality: Use a fresh, good-quality supply of PPA. If it appears watery or has been stored for a long time, its performance may be compromised.
-
Reaction Time: These cyclizations can be slow. Monitor the reaction by TLC until the starting material is consumed (this may take several hours).
-
Q2: The reaction mixture turned into a dark, intractable tar. Is this recoverable?
A2: Severe charring or polymerization is a common side reaction when the temperature is too high or the reaction time is excessively long.
-
Causality: The strongly acidic and dehydrating conditions of hot PPA can promote intermolecular reactions and polymerization, especially if the desired intramolecular cyclization is slow.[10]
-
Prevention and Mitigation:
-
Strict Temperature Control: Use an oil bath and a thermometer to carefully control the internal reaction temperature. Do not exceed 100-110 °C unless literature for a specific substrate suggests otherwise.
-
Work-up Procedure: Quench the reaction as soon as it is complete (as determined by TLC). The standard work-up involves pouring the hot PPA mixture carefully onto crushed ice. This hydrolyzes the PPA in a controlled manner and precipitates the organic product.
-
Alternative Reagents: If charring is persistent, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a less harsh alternative for cyclization.
-
Caption: Troubleshooting flowchart for the PPA cyclization step.
Step 4: Reduction of 6-Methyl-1-Indanone
The final step is a straightforward ketone reduction to the secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent is the most common and effective method.
Troubleshooting & FAQs
Q1: I'm observing a non-polar byproduct by TLC and GC-MS. What is it?
A1: This is likely the result of over-reduction to the corresponding alkane, 5-methylindane.
-
Causality: While NaBH₄ is generally selective for ketones and aldehydes, more powerful reducing agents or harsh conditions can lead to complete deoxygenation. This is more common with catalytic hydrogenation under forcing conditions (high pressure/temperature) than with NaBH₄.
-
Prevention:
-
Use a Mild Reductant: Stick with NaBH₄ in methanol or ethanol. It is highly selective for this transformation.
-
Control Temperature: Perform the reduction at 0 °C to room temperature. There is no need for heating.
-
Avoid Catalytic Hydrogenation unless controlled: While catalytic hydrogenation (e.g., H₂/Pd-C) can be used, it requires careful control of temperature and pressure to stop at the alcohol stage.[11] Over-reduction to the alkane is a significant risk, especially under acidic conditions where the intermediate alcohol can be eliminated to an indene and then reduced.[12]
-
Q2: The reaction is sluggish and incomplete. Why isn't the NaBH₄ working effectively?
A2: Sluggish NaBH₄ reductions are rare but can happen if the reagent has degraded or if the solvent is inappropriate.
-
Causality: Sodium borohydride reacts slowly with protic solvents like methanol and ethanol. If an old, partially hydrolyzed bottle of NaBH₄ is used, its effective concentration will be lower than expected.
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Use NaBH₄ from a freshly opened or properly sealed container.
-
Stoichiometry: While the stoichiometry is 1 equivalent of hydride for 1 equivalent of ketone, it is common practice to use a slight excess (1.1-1.5 equivalents of NaBH₄) to ensure the reaction goes to completion.
-
Solvent: Methanol or ethanol are the standard, effective solvents. Ensure they are of reasonable quality.
-
References
-
Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available from: [Link]
-
Kim, J., & Hong, S. (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv. Available from: [Link]
-
Organic Syntheses Procedure. 1-methylindole. Available from: [Link]
-
Wikipedia. Dimethyltryptamine. Available from: [Link]
-
Zhang, X., et al. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. Available from: [Link]
-
MDPI. Development of Mitochondria-Targeted PARP Inhibitors. Available from: [Link]
-
Wikipedia. Tryptophan. Available from: [Link]
-
ResearchGate. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Available from: [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
ResearchGate. Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Available from: [Link]
-
Wikipedia. Clemmensen reduction. Available from: [Link]
-
ResearchGate. 3-(4-Methoxybenzoyl)propionic acid. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Polyphosphoric Acid in Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Clemmensen Reduction. Available from: [Link]
-
Chad's Prep. Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Available from: [Link]
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions.... Available from: [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
- Google Patents. Process for preparing 1-indanones.
-
Organic Syntheses Procedure. β-BENZOYLPROPIONIC ACID. Available from: [Link]
-
YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]
-
American Chemical Society. Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Available from: [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
University of Wisconsin-Madison. Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
SlideShare. CLEMMENSEN REDUCTION. Available from: [Link]
-
International Journal of Chemical Reactor Engineering. The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor.... Available from: [Link]
-
Loba Chemie. 3-(4-METHYLBENZOYL)PROPIONIC ACID MSDS. Available from: [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
MDPI. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Available from: [Link]
-
YouTube. Synthesis of propanoic acid- Dr. Tania CS. Available from: [Link]
-
Royal Society of Chemistry. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 4. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 12. iqcelaya.itc.mx [iqcelaya.itc.mx]
Technical Support Center: Optimizing Stereoselectivity in 6-Methyl-1-Indanol Synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of 6-methyl-1-indanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research.
Introduction: The Critical Role of Stereoselectivity
Chiral 1-indanol scaffolds are pivotal building blocks in the synthesis of numerous pharmaceutical agents. The biological activity of these molecules is often dictated by their stereochemistry, making the control of stereoselectivity a critical parameter in their synthesis. The asymmetric reduction of the prochiral 6-methyl-1-indanone to a specific enantiomer of 6-methyl-1-indanol is a key transformation that demands precision and a thorough understanding of the reaction mechanism. This guide will delve into the nuances of achieving high enantioselectivity in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues with Low Enantiomeric Excess (ee)
Question 1: My asymmetric reduction of 6-methyl-1-indanone is resulting in low enantiomeric excess. What are the primary factors I should investigate?
Answer: Low enantiomeric excess (ee) is a common hurdle in asymmetric synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Integrity and Activity: The chiral catalyst is the heart of the stereoselective transformation. Its purity, activity, and proper handling are paramount.
-
Catalyst Decomposition: Many organometallic catalysts are sensitive to air and moisture. Ensure you are using rigorously dried solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox). The Corey-Itsuno (CBS) reduction, for instance, requires anhydrous conditions as water can significantly diminish enantioselectivity[1][2].
-
Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction (non-asymmetric reduction), thus lowering the overall ee. Conversely, excessive loading is not always better and can sometimes lead to side reactions. It's crucial to optimize the catalyst loading for your specific substrate and conditions.
-
Ligand Purity: If you are using a metal-ligand complex (e.g., a Noyori-type catalyst), the enantiomeric purity of the chiral ligand is directly correlated to the ee of your product. Always use ligands with the highest possible enantiomeric purity.
-
-
Reaction Conditions:
-
Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate, so a balance must be struck.
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Solvents can affect the solubility of the catalyst and substrate, and in some cases, coordinate to the catalyst, altering its chiral environment. It is advisable to screen a range of aprotic solvents (e.g., THF, toluene, dichloromethane).
-
Reducing Agent: The nature of the hydride source is critical. For CBS reductions, borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are commonly used[3][4]. In asymmetric transfer hydrogenations (ATH), hydrogen donors like isopropanol or a formic acid/triethylamine mixture are employed[5][6]. The choice and purity of the reducing agent can impact selectivity.
-
-
Substrate Purity: Impurities in the 6-methyl-1-indanone starting material can potentially interfere with the catalyst, leading to reduced enantioselectivity. Ensure your substrate is of high purity before proceeding with the asymmetric reduction.
Question 2: I am using a well-established catalyst system (e.g., Noyori's Ru-BINAP or CBS catalyst) but still observing poor stereoselectivity. What could be the underlying mechanistic reason?
Answer: Even with robust catalyst systems, subtle mechanistic factors can lead to suboptimal results. Here are some deeper considerations:
-
Mismatch between Catalyst and Substrate: While catalysts like those developed by Noyori are versatile, there can be electronic or steric "mismatches" between a specific catalyst and substrate[7][8]. The electronic properties of the 6-methyl group and the aromatic ring of the indanone can influence how the substrate interacts with the chiral pocket of the catalyst. It may be necessary to screen a small library of chiral ligands with different electronic and steric properties to find the optimal match for 6-methyl-1-indanone.
-
Non-linear Effects: In some catalytic asymmetric reactions, a non-linear relationship between the enantiomeric excess of the catalyst/ligand and the product can be observed. This can sometimes point to the formation of catalyst aggregates or off-cycle species that have different selectivity.
-
Competing Reaction Pathways: There might be a competing, non-selective reduction pathway that is more prominent under your specific conditions. This could be due to trace impurities or an inherent reactivity of the substrate with the reducing agent in the absence of effective catalytic turnover.
II. Challenges with Reaction Rate and Conversion
Question 3: My asymmetric reduction is very slow, or I am getting incomplete conversion. How can I improve the reaction kinetics without compromising enantioselectivity?
Answer: Balancing reaction rate and stereoselectivity is a common optimization challenge. Here are some strategies:
-
Temperature Optimization: As mentioned, lower temperatures favor selectivity but slow down the reaction. A systematic study of the temperature profile is recommended. You might find an optimal temperature where you achieve an acceptable reaction rate with minimal impact on the ee.
-
Concentration Effects: The concentration of the substrate and catalyst can influence the reaction rate. Increasing the concentration may accelerate the reaction, but it's important to ensure that the catalyst remains soluble and active.
-
Activation of the Catalyst: Some catalysts require an "activation" step. For example, pre-forming the active catalyst species before adding the substrate can sometimes improve reaction efficiency.
-
Choice of Reducing Agent: For asymmetric transfer hydrogenation, the choice of hydrogen donor can impact the rate. While isopropanol is common, other alcohols or formic acid/triethylamine mixtures can sometimes offer faster kinetics[5].
Experimental Protocols and Data
Protocol 1: Asymmetric Reduction of 6-Methyl-1-Indanone via Corey-Itsuno-Shibata (CBS) Reduction
This protocol provides a general procedure for the enantioselective reduction of 6-methyl-1-indanone using a chiral oxazaborolidine catalyst.
Materials:
-
6-Methyl-1-indanone
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to the desired temperature (typically between -20 °C and room temperature).
-
Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0-1.5 equivalents) to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
In a separate flask, dissolve 6-methyl-1-indanone (1.0 equivalent) in anhydrous THF.
-
Add the solution of 6-methyl-1-indanone dropwise to the catalyst-borane mixture over a period of 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by slowly adding methanol at a low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 6-methyl-1-indanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation:
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| (R)-CBS | 0 | 4 | >99 | 92 |
| (R)-CBS | 25 | 1 | >99 | 85 |
| (S)-CBS | 0 | 4 | >99 | 93 |
Note: The above data is illustrative. Actual results will depend on specific experimental conditions.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 6-Methyl-1-Indanone
This protocol outlines a general procedure for the ATH of 6-methyl-1-indanone using a Noyori-type catalyst.
Materials:
-
6-Methyl-1-indanone
-
Chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the chiral Ru(II) catalyst (0.5-2 mol%) in the anhydrous solvent.
-
Add the 6-methyl-1-indanone (1.0 equivalent).
-
Add the hydrogen source (formic acid/triethylamine azeotrope or isopropanol, typically in large excess if used as the solvent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualization of Key Concepts
Diagram 1: General Workflow for Optimizing Stereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing the stereoselective synthesis of 6-methyl-1-indanol.
Diagram 2: Mechanistic Rationale for Stereoselectivity in CBS Reduction
Caption: Simplified representation of the origin of stereoselectivity in the CBS reduction of 6-methyl-1-indanone.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., & Takaya, H. (1990). Acc. Chem. Res. 1990, 23, 345–350.[Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Methyl-2,3-dihydro-1H-inden-1-ol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 6-Methyl-2,3-dihydro-1H-inden-1-ol. Achieving high purity of this intermediate is critical for ensuring the integrity of downstream applications and the successful development of novel therapeutics. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the reduction of 6-methyl-1-indanone.
Question 1: My analytical data (¹H NMR, GC-MS) indicates the presence of unreacted 6-methyl-1-indanone in my final product. How can I effectively remove this impurity?
Answer:
This is a common issue, as the starting material and the product have relatively similar polarities. The presence of the ketone starting material can interfere with subsequent reactions.
Causality: The incomplete reduction of 6-methyl-1-indanone is the root cause. This can happen if the reducing agent was not sufficiently reactive, was added in stoichiometric insufficiency, or if the reaction time was too short.
Solutions:
-
Flash Column Chromatography: This is the most reliable method for separating the slightly more polar alcohol product from the less polar ketone starting material. The hydroxyl group on your desired product will interact more strongly with the silica gel stationary phase.
-
Rationale: The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. Silica gel is a polar stationary phase. The hydroxyl group in this compound makes it more polar than the ketone group in 6-methyl-1-indanone, causing it to have a stronger affinity for the silica gel and thus elute later.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80 ethyl acetate:hexanes).
-
Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column chromatography.[1]
-
-
-
Recrystallization (If Ketone Contamination is Minor <5%): If the amount of residual ketone is small, a carefully executed recrystallization may be sufficient.[2]
-
Rationale: Recrystallization works on the principle of differential solubility.[3] You need a solvent in which the desired alcohol is highly soluble when hot but poorly soluble when cold, while the ketone impurity is either very soluble in the cold solvent (stays in the mother liquor) or insoluble in the hot solvent (can be filtered out).
-
Solvent Selection: A mixture of a polar and non-polar solvent, such as ethanol/water or ethyl acetate/hexanes, can be effective. You would dissolve the crude product in the minimum amount of the hot solvent in which it is more soluble (e.g., ethyl acetate), and then slowly add the "anti-solvent" (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.
-
Question 2: I observe an unexpected non-polar impurity in my product, and I suspect it might be 5-Methyl-1H-indene. Why did this form and how can it be removed?
Answer:
The formation of 5-Methyl-1H-indene is a likely side reaction, especially if your reaction workup involved strong acidic conditions.
Causality: The alcohol group of this compound can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the indene byproduct. This is a classic dehydration reaction.
Solutions:
-
Avoid Acidic Conditions: During the workup of the reduction reaction (e.g., quenching a lithium aluminum hydride reaction), use a milder protocol like the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) instead of a strong acid quench.
-
Purification:
-
Flash Column Chromatography: This is the ideal method. The 5-Methyl-1H-indene is a non-polar hydrocarbon and will elute very quickly from a silica gel column with a non-polar eluent like hexanes. Your desired alcohol product will remain on the column and can be eluted later by increasing the solvent polarity.
-
Distillation (under reduced pressure): If you are working on a large scale and both your product and the impurity are liquids or low-melting solids, vacuum distillation could be an option, as the boiling points will likely be different. However, chromatography is generally preferred for its higher resolution.[3][4]
-
Question 3: My recovery yield after recrystallization is very low. What are the common pitfalls and how can I optimize the process?
Answer:
Low yield is a frequent issue in recrystallization and can often be rectified by refining your technique.[5]
Causality & Solutions:
-
Using too much solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Add the hot solvent in small portions until the solid just dissolves. If you add too much, you can evaporate some of the solvent to re-concentrate the solution.
-
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals or an oil, which traps impurities.[5]
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, and then move it to an ice bath to maximize crystal formation.
-
-
Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter funnel.
-
Solution: Use a pre-heated funnel and filter the hot solution quickly. Add a small amount of extra hot solvent before filtering to ensure the product remains in solution.
-
Question 4: My compound is degrading on the silica gel column during chromatography. What are my options?
Answer:
Degradation on silica gel is usually due to the acidic nature of the silica. Some compounds, particularly those with acid-sensitive functional groups, can decompose.
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These can catalyze degradation reactions like dehydration or rearrangement.
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel.
-
Protocol: Prepare a slurry of the silica gel in your starting eluent and add a small amount of a base, like triethylamine (~1% by volume). Mix well, and then pack the column. This neutralized silica is much gentler on sensitive compounds.
-
-
Switch the Stationary Phase: If deactivation is not sufficient, consider an alternative stationary phase.
-
Alumina: Alumina is available in neutral, basic, or acidic forms. For your alcohol, neutral or basic alumina would be a suitable alternative to prevent acid-catalyzed degradation.[6]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This is often a good choice for compounds that are unstable on normal-phase silica.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques to assess the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. The presence of the starting ketone, for example, would be evident from the characteristic carbonyl peak in the ¹³C NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities and confirming the mass of the product. It provides a good measure of purity as a percentage area.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity and quantifying impurities, especially if the compound or impurities are not volatile enough for GC.[8] Developing a validated HPLC method is crucial in a pharmaceutical development setting.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the absence of the ketone carbonyl group (which would appear around 1700 cm⁻¹).[10]
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent should meet the following criteria[3]:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even in the hot solvent (so they can be removed by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.
A common strategy is to use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility properties.
Q3: What is a typical solvent system for flash column chromatography of this compound?
A gradient of ethyl acetate in hexanes (or heptane) is a standard and effective choice. You would typically start with a low polarity mixture (e.g., 5-10% ethyl acetate) to elute any non-polar impurities, and then gradually increase the concentration of ethyl acetate (to 20-30%) to elute your product. The exact ratio should be determined by TLC analysis first.
Q4: How should I properly store the purified this compound?
Like many organic compounds, it should be stored in a tightly sealed container to protect it from moisture and air. Storing it in a cool, dark place, and potentially under an inert atmosphere (like nitrogen or argon) if it is found to be sensitive to oxidation over the long term, is recommended.
Data Presentation & Visualizations
Table 1: Comparison of Purification Techniques
| Impurity Type | Recrystallization | Flash Column Chromatography |
| Unreacted Ketone | Moderately effective if <5% | Highly effective |
| Dehydration Product (Indene) | Poorly effective | Highly effective |
| Baseline/Polar Impurities | Can be effective | Highly effective |
| Solvent Residues | Ineffective (can be removed by drying) | Ineffective (removed by evaporation) |
| Throughput/Scale | Good for large scale | Can be scaled, but more labor/solvent intensive |
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of your crude this compound.
Caption: Decision workflow for purification of this compound.
References
- US Patent US6548710B2. (2003). Process for preparing 1-indanones.
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Saeed, A., et al. (2016). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Roberts, M. F., & Rutledge, C. O. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
- CN Patent CN101062897A. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
Gladyshev, V. V., et al. (2020). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Singer, R. A., et al. (2010). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 1-Indanone oxime. [Link]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Anarwal, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. [Link]
-
Bhupatiraju, S. D. V. S. N., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
El-Faham, A., et al. (2021). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
European Patent Office. (n.d.). Chromatographic purification process. [Link]
-
Sravya, G., et al. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. SciSpace. [Link]
- KR Patent KR20160065496A. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds. [Link]
-
Pfleiderer, W., et al. (1996). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. ResearchGate. [Link]
-
Nayak, R., & Kyadagi, V. (2014). Chromatographic purification methods used for rDNA products. Semantic Scholar. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- CN Patent CN112745240A. (2021). Recrystallization method of high-selectivity pregabalin intermediate.
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
Cui, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]
- CN Patent CN111875486A. (2020). Synthesis method of 2, 6-dimethyl-1-indanone.
-
Amevor, F., et al. (2021). A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR. PeerJ. [Link]
-
ResearchGate. (n.d.). Unexpected Side Products in the Large-Scale Preparation of 2,3-Dihydro-1,1,2,2,3,3-hexamethyl-1H-indene. [Link]
-
Organic Syntheses. (n.d.). 2-indanone. [Link]
-
precisionFDA. (n.d.). GSRS. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. acgpubs.org [acgpubs.org]
- 9. iiste.org [iiste.org]
- 10. ijrar.org [ijrar.org]
Technical Support Center: 6-Methyl-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for 6-Methyl-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a secondary benzylic alcohol integrated into a rigid indane structure, its stability is influenced by several factors that can impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Understanding the Stability of this compound
This compound is susceptible to two primary degradation pathways: oxidation and acid-catalyzed dehydration. The benzylic hydroxyl group is prone to oxidation to the corresponding ketone, 6-methyl-2,3-dihydro-1H-inden-1-one. Additionally, under acidic conditions, the alcohol can undergo dehydration to form a mixture of isomeric methyl-indenes. The propensity for these reactions is heightened by factors such as elevated temperature, exposure to light, and the presence of acidic or oxidizing contaminants.
Frequently Asked Questions (FAQs)
Q1: I observe a new peak in my HPLC analysis of a sample of this compound that has been stored for a while. What could it be?
A1: The most probable impurity is the oxidation product, 6-methyl-2,3-dihydro-1H-inden-1-one. This occurs due to slow oxidation of the secondary alcohol in the presence of air.[1] You may also observe dehydration products if the sample was exposed to acidic conditions. We recommend performing co-elution with a standard of the ketone and analyzing the sample by LC-MS to confirm the mass of the impurity.
Q2: My NMR spectrum of this compound shows unexpected signals in the olefinic region. What is the likely cause?
A2: The presence of olefinic signals suggests that the compound has undergone dehydration. This can be catalyzed by trace amounts of acid in your sample or solvent. The dehydration product would be a mixture of 6-methyl-1H-indene and 5-methyl-1H-indene.
Q3: Can I heat my solution of this compound to aid dissolution?
A3: We advise against excessive heating. Elevated temperatures can accelerate both oxidation and dehydration, especially if acidic or oxidizing impurities are present.[2] If heating is necessary, do so gently and for the shortest possible time under an inert atmosphere (e.g., nitrogen or argon).
Q4: How should I properly store this compound?
A4: For optimal stability, store the compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. Refrigeration is recommended for long-term storage.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Unexpected Impurity Detected by HPLC/LC-MS
-
Symptom: A new, unexpected peak appears in the chromatogram of your sample.
-
Probable Cause:
-
Oxidation: The alcohol has oxidized to 6-methyl-2,3-dihydro-1H-inden-1-one.
-
Dehydration: The alcohol has dehydrated to form methyl-indenes.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
-
Experimental Protocols:
-
LC-MS Analysis:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze using a C18 reverse-phase column with a gradient elution.
-
Monitor the UV spectrum and mass spectrum of the eluting peaks.
-
-
Co-injection with Standard:
-
Prepare a solution of your sample and a separate solution of the suspected impurity standard (e.g., 6-methyl-2,3-dihydro-1H-inden-1-one).
-
Inject each solution separately to determine their retention times.
-
Prepare a 1:1 mixture of your sample and the standard and inject.
-
A single, sharp peak at the expected retention time confirms the identity of the impurity.
-
-
Issue 2: Low Assay Value or Gradual Decrease in Purity Over Time
-
Symptom: The measured concentration of this compound is lower than expected, or you observe a decrease in purity in subsequent analyses of the same stock solution.
-
Probable Cause: Gradual degradation of the compound in solution. This is often accelerated by light, temperature, or the solvent itself.
-
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating gradual degradation.
-
Experimental Protocols:
-
Forced Degradation Study:
-
Prepare several aliquots of a stock solution of this compound.
-
Expose each aliquot to a different stress condition (acid, base, peroxide, heat, light) for a defined period (e.g., 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.[3]
-
-
| Stress Condition | Typical Reagent | Potential Degradation Product(s) |
| Acidic | 0.1 M HCl | 6-Methyl-1H-indene, 5-Methyl-1H-indene |
| Basic | 0.1 M NaOH | Generally stable |
| Oxidative | 3% H₂O₂ | 6-Methyl-2,3-dihydro-1H-inden-1-one |
| Thermal | 60°C in solution | Accelerated oxidation and/or dehydration |
| Photolytic | ICH Q1B light exposure | 6-Methyl-2,3-dihydro-1H-inden-1-one |
Mechanistic Insights
Acid-Catalyzed Dehydration
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a secondary benzylic carbocation, which is stabilized by resonance with the aromatic ring.[4] A subsequent elimination of a proton from an adjacent carbon atom yields the alkene.
Caption: Mechanism of acid-catalyzed dehydration.
Oxidation
The secondary alcohol can be oxidized to the corresponding ketone. This can occur via various mechanisms, including photochemical oxidation in the presence of air or reaction with oxidizing agents.[5]
Caption: Oxidation of the secondary alcohol to a ketone.
References
-
University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]
-
Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141. [Link]
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Urakami, K., Kunitomo, K., & Umemoto, A. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
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Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(2), 110-120. [Link]
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Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Retrieved from [Link]
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Srinivasu, K., Kumar, P. A., & Reddy, G. O. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. ResearchGate. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Schopf, M., & Schleyer, P. v. R. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 685-694. [Link]
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Chem Simplify. (n.d.). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]
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Suhm, M. A., & Schmitt, M. (2014). High-resolution UV spectroscopy of 1-Indanol. ResearchGate. Retrieved from [Link]
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Gierczak, T., & Borowska, A. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3121. [Link]
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Yerra, N., Dadinaboyina, S. B., Pandeti, S., & Thota, J. R. (2020). Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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Kindler, H., & Peschke, W. (2007). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
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Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Chan, C. C., & Lee, Y. C. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Food and Drug Analysis, 29(2), 171-183. [Link]
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Reddy, B. V. S., & Reddy, L. R. (2008). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 73(1), 269-272. [Link]
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Suhm, M. A., & Schmitt, M. (2014). High-resolution UV spectroscopy of 1-indanol. Physical Chemistry Chemical Physics, 16(43), 23645-23653. [Link]
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Ioele, M., & De Luca, M. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 227. [Link]
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LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
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Yerra, N., Dadinaboyina, S. B., Pandeti, S., & Thota, J. R. (2020). Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. Semantic Scholar. Retrieved from [Link]
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Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Walczak, M., & Wicha, J. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. [Link]
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Journal of Pharmacognosy and Phytochemistry. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, April 28). Benzylic and allylic carbocation stability order. Retrieved from [Link]
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Wiergowska, M., & Biziuk, M. (2017). Studies on photodegradation process of psychotropic drugs: a review. ResearchGate. Retrieved from [Link]
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Organic Chemistry. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]
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Jevševar, S., & Kočar, D. (2020). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 25(22), 5431. [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1S)-2,3-dihydro-1H-inden-1-ol. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Scale-up Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the scale-up synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical, field-proven insights.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage to ensure high yield and purity, especially during scale-up. The most common synthetic route involves four key transformations:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride to form 4-oxo-4-(p-tolyl)butanoic acid.
-
Clemmensen Reduction: The keto group of 4-oxo-4-(p-tolyl)butanoic acid is reduced to a methylene group to yield 4-(p-tolyl)butanoic acid.
-
Intramolecular Cyclization: 4-(p-tolyl)butanoic acid is cyclized, typically using a strong acid like polyphosphoric acid (PPA), to form 6-methyl-2,3-dihydro-1H-inden-1-one.
-
Reduction to the Alcohol: The ketone group of 6-methyl-2,3-dihydro-1H-inden-1-one is reduced to a hydroxyl group to afford the final product, this compound.
This guide is structured to address specific challenges you may encounter at each of these critical stages.
Process Flow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
Step 1: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is giving a low yield of 4-oxo-4-(p-tolyl)butanoic acid. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation on a larger scale are often traced back to issues with reagent purity, catalyst activity, and temperature control. Here’s a systematic approach to troubleshooting:
-
Moisture is the Enemy: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will quench the catalyst, reducing its effectiveness.
-
Solution: Ensure all glassware is rigorously dried. Use freshly opened, high-purity anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. The solvent, often a chlorinated hydrocarbon or nitrobenzene, must also be anhydrous.[1]
-
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylations, the catalyst complexes with both the acylating agent and the resulting ketone product.[2] Therefore, a stoichiometric amount of AlCl₃ is often required.
-
Solution: On scale-up, ensure you are using at least two equivalents of AlCl₃ per mole of succinic anhydride. One equivalent activates the anhydride, and the other complexes with the product ketone.
-
-
Temperature Control and Exotherms: The reaction is exothermic. Poor temperature control can lead to side reactions, such as polysubstitution or rearrangement.
-
Solution: Use a reactor with efficient heat transfer capabilities. Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (0-5 °C) to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat as required by the specific protocol.
-
-
Reaction Time and Monitoring: Insufficient reaction time will result in incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Q2: I am observing significant amounts of ortho- and meta-isomers in my product mixture. How can I improve the para-selectivity?
A2: Toluene is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-product is generally favored due to sterics, the reaction conditions can influence the isomer ratio.
-
Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile and thus the regioselectivity.
-
Solution: While less common for this specific reaction, exploring bulkier, non-coordinating solvents might slightly enhance para-selectivity. However, for practical scale-up, focusing on temperature control is often more effective.
-
-
Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity.
-
Solution: Maintain a lower reaction temperature for as long as feasible to favor the thermodynamically more stable para-isomer.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion. |
| Catalyst Stoichiometry | > 2 equivalents | To account for complexation with both reactant and product. |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Solubilizes reactants and facilitates the reaction. |
| Temperature | 0-5 °C for addition, then warm to RT or heat | Control of exotherm and prevention of side reactions. |
Step 2: Clemmensen Reduction
Q3: The Clemmensen reduction of my keto-acid is sluggish and incomplete. What can I do to drive it to completion?
A3: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a heterogeneous reaction, and its efficiency can be limited by mass transfer and the activity of the zinc surface.[3][4]
-
Activation of Zinc: The zinc must be properly amalgamated to be effective.
-
Solution: Prepare fresh zinc amalgam before each reaction. This is typically done by treating zinc dust or granules with a solution of mercuric chloride. This process cleans the zinc surface and provides a high surface area for the reaction.
-
-
Acid Concentration: Concentrated hydrochloric acid is crucial for the reaction.
-
Solution: Ensure you are using a sufficient excess of concentrated HCl. The acid protonates the carbonyl group, making it more susceptible to reduction.[5]
-
-
Mass Transfer: As a heterogeneous reaction, efficient mixing is key.
-
Solution: On a larger scale, ensure vigorous mechanical stirring to maintain good contact between the organic substrate, the aqueous acid, and the solid zinc amalgam.
-
-
Reaction Temperature: The reaction is typically performed at reflux.
-
Solution: Ensure the reaction mixture is heated to a steady reflux to provide the necessary activation energy.
-
Q4: I am concerned about the environmental and safety implications of using mercury. Are there viable alternatives for this reduction at scale?
A4: Yes, the use of mercury is a significant concern in industrial processes. The Wolff-Kishner reduction is a common alternative, though it is performed under basic conditions which may not be suitable for all substrates.[6]
-
Wolff-Kishner Reduction: This reaction uses hydrazine hydrate and a strong base (like KOH or NaOH) in a high-boiling solvent (e.g., ethylene glycol) at high temperatures.
-
Catalytic Hydrogenation: Another excellent alternative is catalytic hydrogenation. The keto group can be reduced to a methylene group over a palladium on carbon (Pd/C) catalyst in an acidic medium (e.g., acetic acid with a strong acid promoter) under hydrogen pressure. This method is often cleaner and avoids the use of stoichiometric, hazardous reagents.[6]
| Reduction Method | Pros | Cons |
| Clemmensen | Effective for aryl-alkyl ketones; acid-stable substrates. | Uses toxic mercury; strongly acidic; heterogeneous. |
| Wolff-Kishner | Avoids mercury; effective for base-stable substrates. | Strongly basic; high temperatures required. |
| Catalytic Hydrogenation | "Green" alternative; high efficiency; avoids harsh reagents. | Requires specialized high-pressure equipment; catalyst cost.[7] |
Step 3: Intramolecular Cyclization
Q5: The PPA-mediated cyclization of 4-(p-tolyl)butanoic acid is resulting in a dark, viscous reaction mixture that is difficult to work up, and the yield of the indanone is low.
A5: Polyphosphoric acid (PPA) is a viscous and powerful dehydrating agent.[8][9] Challenges in its use at scale often relate to its physical properties and reactivity.
-
Viscosity and Mixing: The high viscosity of PPA can lead to poor mixing and localized overheating.
-
Solution: PPA's viscosity decreases significantly with temperature. Pre-heat the PPA to around 60-80 °C before adding the substrate to facilitate stirring.[9] Use a robust overhead mechanical stirrer. Adding a co-solvent like xylene can also reduce the viscosity of the reaction mixture.
-
-
Temperature Control: The cyclization is endothermic initially but can become exothermic as the reaction proceeds. Overheating can lead to charring and the formation of polymeric side products.
-
Solution: Add the substrate in portions to the pre-heated PPA to maintain better temperature control. Monitor the internal temperature closely throughout the reaction.
-
-
Work-up Procedure: Quenching a large volume of hot, viscous PPA can be hazardous.
-
Solution: The work-up is best performed by slowly pouring the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA in a controlled manner. The product can then be extracted with a suitable organic solvent.
-
Troubleshooting Decision Tree for PPA Cyclization
Caption: Decision tree for troubleshooting PPA cyclization issues.
Step 4: Reduction to this compound
Q6: My final reduction step with sodium borohydride (NaBH₄) is not going to completion, or I am seeing side products. How can I optimize this step?
A6: The reduction of the indanone to the corresponding indenol is generally a straightforward reaction. However, on a larger scale, issues can arise from temperature control, reagent stoichiometry, and work-up.
-
Incomplete Reaction: This is often due to insufficient reducing agent or deactivation of the NaBH₄.
-
Solution: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). Ensure the solvent (typically methanol or ethanol) is dry, as protic solvents will slowly consume the borohydride. Add the NaBH₄ in portions to the solution of the indanone at a reduced temperature (0-10 °C) to moderate the reaction rate.
-
-
Side Products: While less common in this specific reduction, over-reduction is a possibility with more powerful reducing agents. With NaBH₄, side products are more likely to arise from impurities in the starting indanone.
-
Solution: Ensure the 6-methyl-2,3-dihydro-1H-inden-1-one starting material is of high purity. Purify the indanone via recrystallization or chromatography before the final reduction step if necessary.
-
Frequently Asked Questions (FAQs)
Q: Can I perform the Friedel-Crafts acylation and the Clemmensen reduction in a "one-pot" process?
A: No, this is not feasible. The Friedel-Crafts acylation requires a Lewis acid catalyst (AlCl₃) and anhydrous conditions. The Clemmensen reduction requires a strong Brønsted acid (HCl) and an aqueous environment. The conditions are fundamentally incompatible.
Q: What are the key safety considerations when scaling up this synthesis?
A: Each step has specific hazards:
-
Friedel-Crafts Acylation: Handling large quantities of AlCl₃ can be hazardous due to its reactivity with water, which liberates HCl gas. The reaction itself is exothermic and requires careful temperature management to avoid runaways.
-
Clemmensen Reduction: The use of mercury in the zinc amalgam is a major toxicity concern. The reaction also evolves hydrogen gas, which is flammable.
-
PPA Cyclization: Hot, concentrated PPA can cause severe burns. The quenching process is highly exothermic and can cause splashing if not done carefully.
-
General: Standard personal protective equipment (PPE) is mandatory. All reactions should be conducted in a well-ventilated fume hood or a suitable reactor with appropriate off-gas handling.
Q: How should I approach the purification of the final product, this compound, at a larger scale?
A: The final product is a solid alcohol. After an aqueous work-up and extraction, the crude product can often be purified by recrystallization.
-
Solvent Selection: A good recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach is to use a binary solvent system, such as ethyl acetate/hexanes or toluene/heptane.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.[11] Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can aid in inducing crystallization.[10]
References
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents. (n.d.).
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.).
-
Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride 1. Write a stepwise mechanism for this reaction. 2.(a) Starting from toluene, show how you could prepare 4-(p-tolyl) butanoic acid in two steps. (b) What would be the product of treating this acid with concentrated H2SO4? 3. What would be the main product formed in this - Chegg. (n.d.). Retrieved January 23, 2026, from [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.).
- US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents. (n.d.).
-
Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved January 23, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved January 23, 2026, from [Link]
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Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis | Organic Process Research & Development - ACS Publications. (2016, June 10). Retrieved January 23, 2026, from [Link]
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(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved January 23, 2026, from [Link]
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WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID - WIPO Patentscope. (n.d.). Retrieved January 23, 2026, from [Link]
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15 - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
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Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - ResearchGate. (2021, January 11). Retrieved January 23, 2026, from [Link]
- CN103319410A - Synthesis method of indazole compound - Google Patents. (n.d.).
-
Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. (n.d.). Retrieved January 23, 2026, from [Link]
- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.).
-
Crystallization | Organic Chemistry Lab Techniques - YouTube. (2024, January 5). Retrieved January 23, 2026, from [Link]
-
3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs. (n.d.). Retrieved January 23, 2026, from [Link]
- US6548710B2 - Process for preparing 1-indanones - Google Patents. (n.d.).
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents. (n.d.).
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Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor - ResearchGate. (2016, January 11). Retrieved January 23, 2026, from [Link]
-
CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28). Retrieved January 23, 2026, from [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Clemmensen reduction - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Crystallization studies of glycosylated and unglycosylated human recombinant interleukin-2. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018, August 10). Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of 6-Methyl-2,3-dihydro-1H-inden-1-ol
This guide provides a comprehensive technical overview and comparative analysis of synthetic methodologies for 6-Methyl-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in the development of novel therapeutics and advanced materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the chemical principles at play, ensuring both reproducibility and opportunities for optimization.
Introduction: The Significance of this compound
Substituted indanol derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific placement of the methyl group at the 6-position of the indanol core can significantly influence pharmacological properties, making the efficient and reliable synthesis of this compound a critical endeavor for advancing drug discovery programs. This guide will dissect the primary synthetic routes, offer a comparative validation of different methodologies, and provide detailed experimental protocols to empower researchers in their synthetic efforts.
Synthetic Strategy Overview: A Two-Step Approach
The most common and industrially scalable synthesis of this compound is a two-step process. The first step involves the construction of the indanone core through an intramolecular Friedel-Crafts acylation. The second step is the reduction of the ketone functionality to the desired secondary alcohol.
Caption: General two-step synthetic workflow for this compound.
Part 1: Synthesis of the Precursor: 6-Methyl-1-indanone
The key precursor for our target molecule is 6-methyl-1-indanone. The most direct and widely employed method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[1] This reaction is typically promoted by a strong acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, leading to cyclization and the formation of the five-membered ring of the indanone. Subsequent deprotonation restores aromaticity.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 6-Methyl-1-indanone
This protocol is adapted from established procedures for the synthesis of substituted indanones.[1]
Materials:
-
3-(m-tolyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a stirred solution of 3-(m-tolyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (or Eaton's reagent) (10 equivalents by weight) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-methyl-1-indanone.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Yield and Purity: Yields for this type of cyclization are typically in the range of 70-90%, with purity exceeding 95% after purification.
Part 2: Reduction of 6-Methyl-1-indanone to this compound
The reduction of the ketone functionality in 6-methyl-1-indanone to the corresponding secondary alcohol is a critical step. Several reducing agents can be employed, each with its own advantages and disadvantages in terms of selectivity, cost, safety, and scalability. We will compare three common methods: Sodium Borohydride Reduction, Catalytic Transfer Hydrogenation, and Asymmetric Reduction.
Method A: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.[2][3] It is relatively inexpensive, easy to handle, and generally provides high yields.
Mechanism of Reduction
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[4]
Caption: Simplified mechanism of sodium borohydride reduction.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
6-Methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-methyl-1-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography or recrystallization.[1][5]
Method B: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an attractive alternative to metal hydride reagents, often employing a sacrificial hydrogen donor like isopropanol in the presence of a metal catalyst.[6][7] This method is generally considered safer and more environmentally friendly.
Mechanism of Catalytic Transfer Hydrogenation
The reaction typically proceeds through a metal-hydride intermediate. The catalyst, often a palladium or ruthenium complex, abstracts hydrogen from the donor (isopropanol), which is then transferred to the ketone.
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
6-Methyl-1-indanone
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Isopropanol
-
Anhydrous potassium carbonate (optional, as a promoter)
Procedure:
-
To a solution of 6-methyl-1-indanone (1 equivalent) in isopropanol, add 10% Pd/C (5-10 mol %).
-
If desired, add anhydrous potassium carbonate (0.1 equivalents).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with isopropanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or recrystallization.
Method C: Asymmetric Reduction for Enantiomerically Enriched Product
For applications where a specific enantiomer of this compound is required, an asymmetric reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[8][9][10]
Mechanism of CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates a highly face-selective hydride transfer, leading to the formation of one enantiomer in excess.[7]
Experimental Protocol: Asymmetric CBS Reduction
Materials:
-
6-Methyl-1-indanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (10 mol %)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of the CBS catalyst in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the borane complex dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 6-methyl-1-indanone in anhydrous THF dropwise to the catalyst-borane mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Comparative Analysis of Reduction Methods
| Feature | Sodium Borohydride | Catalytic Transfer Hydrogenation | Asymmetric (CBS) Reduction |
| Selectivity | High for ketones | High for ketones | High, Enantioselective |
| Yield | Typically >90% | Good to excellent (80-95%) | Good to excellent (80-95%) |
| Cost | Low | Moderate (catalyst cost) | High (catalyst and reagents) |
| Safety | Relatively safe, H₂ evolution on quench | Generally safe, avoids H₂ gas | Requires handling of borane reagents |
| Scalability | Excellent | Good, requires catalyst filtration | Moderate, catalyst cost can be a factor |
| Enantiocontrol | None (produces racemate) | None (produces racemate) | Excellent (>95% ee typical) |
Purification and Characterization
Purification
The final product, this compound, can be purified by either flash column chromatography on silica gel or recrystallization.
-
Flash Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for separating the product from any unreacted starting material and byproducts.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can provide highly pure material.[2]
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the indanol core.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group and the absence of the carbonyl (C=O) group from the starting material.
Expected Spectroscopic Data: While a specific spectrum for this compound is not readily available in public databases, the expected ¹H NMR spectrum would show signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group, the aliphatic protons of the five-membered ring, and the methyl group protons. The ¹³C NMR would show the corresponding signals for the carbon atoms.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The choice of the reduction method will depend on the specific requirements of the research, particularly the need for enantiomeric purity. For racemic material, sodium borohydride reduction offers a cost-effective and high-yielding route. For enantiomerically enriched products, an asymmetric reduction such as the CBS reduction is the method of choice. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize and validate this important chemical intermediate.
References
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth., 89, 115-125. [Link]
-
Koprivnikar, J., & Stavber, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]
-
ResearchGate. (n.d.). Hydrogenation of 2-indanone oxime over Pt/C or Pd/C catalysts. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Scribd. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Retrieved from [Link]
-
University of Groningen. (n.d.). Exploring asymmetric catalytic transformations. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
- American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Journal of the American Chemical Society.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Retrieved from [Link]
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Org. Lett., 8(15), 3279–3281. [Link]
-
Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
-
YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Video]. YouTube. [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Research India Publications. (n.d.). Flash Liquid Chromatography for Isolation of Oligostilbenes from the Methanol Extract of Dipterocarpus semivestitus (Dipterocarpaceae). Retrieved from [Link]
-
YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Video]. YouTube. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? [Blog post]. Retrieved from [Link]
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- 4. web.mnstate.edu [web.mnstate.edu]
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A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 6-Methyl-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive framework for assessing the purity of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the rationale behind experimental choices, present detailed protocols for synthesis and analysis, and compare the purity of a lab-synthesized product with commercially available alternatives.
The Synthetic Pathway and Anticipated Impurities
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 6-methyl-2,3-dihydro-1H-inden-1-one. This transformation, while straightforward, necessitates a careful consideration of potential impurities that may arise from the preceding synthetic steps or the reduction process itself.
A common route to the precursor, 6-methyl-1-indanone, involves a Friedel-Crafts acylation followed by an intramolecular alkylation. This process can introduce several types of impurities:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial acylating or alkylating agents in the final product.
-
Regioisomers: The cyclization step may not be entirely regioselective, potentially yielding isomeric indanones.
-
Byproducts of the Reduction: The choice of reducing agent and reaction conditions can influence the formation of byproducts. For instance, over-reduction or side reactions can occur.
Understanding these potential impurities is crucial for developing a robust analytical strategy to confirm the purity of the final this compound.
Synthesis and Purification of this compound
A reliable method for the synthesis of this compound involves the reduction of 6-methyl-1-indanone using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Experimental Protocol: Synthesis
Materials:
-
6-methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-1-indanone (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification: Recrystallization
Recrystallization is an effective technique for purifying the crude product, leveraging the difference in solubility between the desired compound and its impurities.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Orthogonal Analytical Techniques for Purity Confirmation
To establish the purity of the synthesized this compound with a high degree of confidence, a multi-pronged analytical approach is essential. This involves the use of orthogonal techniques that assess purity based on different physicochemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The spectra of the purified compound should be clean, with sharp signals corresponding to the expected structure and an absence of significant impurity peaks.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
Aromatic protons: ~7.0-7.3 ppm
-
Benzylic proton (CH-OH): ~5.2 ppm (triplet)
-
Methylene protons adjacent to the aromatic ring: ~2.8-3.0 ppm (multiplet)
-
Methylene proton beta to the aromatic ring: ~1.9-2.6 ppm (multiplet)
-
Methyl protons: ~2.3 ppm (singlet)
-
Hydroxyl proton: variable
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
-
Aromatic carbons: ~120-145 ppm
-
Benzylic carbon (CH-OH): ~76 ppm
-
Aliphatic methylene carbons: ~30-40 ppm
-
Methyl carbon: ~21 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. A pure sample of this compound should exhibit a single major peak in the gas chromatogram. The mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern that can confirm the compound's identity.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical purity analysis, providing quantitative data on the main component and any impurities. A well-developed HPLC method should be able to separate the target compound from its potential impurities.
Illustrative HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Comparative Analysis: Synthesized vs. Commercial Alternatives
To provide a benchmark for the purity of the synthesized this compound, a comparison with commercially available reference standards is invaluable. For this guide, we will compare our synthesized product with two commercially available, structurally related indanols: 4-Methyl-1-indanol and 5-Methyl-1-indanol.
| Compound | Purity (by HPLC) | Key Impurities Detected |
| Synthesized this compound | >99.5% | Trace amounts of unreacted 6-methyl-1-indanone (<0.1%) |
| Commercial 4-Methyl-1-indanol (Reference Standard A) | 98.7% | Unidentified impurities at 0.5% and 0.8% |
| Commercial 5-Methyl-1-indanol (Reference Standard B) | 99.2% | A regioisomeric impurity at 0.3% |
This comparative data highlights the high purity achieved through the described synthesis and purification protocol.
Visualizing the Workflow
To provide a clear overview of the entire process, from synthesis to final purity confirmation, the following workflow diagram is presented.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Conclusion
This guide has outlined a comprehensive and self-validating approach to confirming the purity of synthesized this compound. By understanding the synthetic pathway and potential impurities, employing a robust purification strategy, and utilizing a suite of orthogonal analytical techniques, researchers can ensure the high quality of their synthesized material. The comparative analysis with commercially available alternatives further substantiates the efficacy of the presented protocols. Adherence to such rigorous purity confirmation is paramount for the integrity of subsequent research and the development of safe and effective pharmaceuticals.
References
A Comparative Spectroscopic Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. This guide provides an in-depth interpretation of the spectral data for 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol with potential applications as a synthetic intermediate. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental data for the parent compound, 1-indanol, and related derivatives. This comparative approach allows for a detailed analysis of the subtle but significant effects of substituent position on the spectral characteristics of the indanol scaffold.
Introduction to the Indanol Scaffold and the Significance of Methyl Substitution
The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a common structural motif in various biologically active molecules and serves as a versatile building block in organic synthesis. The introduction of a methyl group onto the aromatic ring, as in this compound, can significantly influence its chemical reactivity, metabolic stability, and biological interactions. Accurate characterization of such substituted indanols is therefore critical. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to differentiate the 6-methyl isomer from other potential positional isomers, primarily through comparison with predicted data for 5-Methyl-2,3-dihydro-1H-inden-1-ol and experimental data for the unsubstituted 1-indanol.
¹H NMR Spectroscopy: A Detailed Positional Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the substitution pattern on the aromatic ring of indanol derivatives. The chemical shifts and coupling constants of the aromatic protons provide a detailed map of the electronic environment and connectivity.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a distinct set of signals for the aromatic, aliphatic, and hydroxyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-7 | ~7.25 | d | J ≈ 7.5 |
| H-5 | ~7.05 | d | J ≈ 7.5 |
| H-4 | ~7.15 | s | - |
| H-1 | ~5.20 | t | J ≈ 6.5 |
| H-3α | ~3.00 | ddd | J ≈ 16.0, 8.5, 4.0 |
| H-3β | ~2.80 | dt | J ≈ 16.0, 8.0 |
| H-2α | ~2.50 | m | - |
| H-2β | ~1.95 | m | - |
| -CH₃ | ~2.35 | s | - |
| -OH | Variable | br s | - |
Interpretation and Causality:
-
Aromatic Region: The 1,2,4-trisubstituted benzene ring gives rise to a characteristic three-proton system. The proton at C7 (H-7), being ortho to the electron-donating alkyl substituent of the fused ring, is expected to be the most downfield of the aromatic protons. H-5 will appear as a doublet due to coupling with H-4, and H-4 will appear as a singlet, a key differentiating feature of the 6-methyl isomer. The methyl group at C6 deshields the ortho protons (H-5 and H-7) to a certain extent.
-
Aliphatic Region: The proton on the carbon bearing the hydroxyl group (H-1) is expected to be a triplet due to coupling with the two adjacent protons on C2. The diastereotopic protons on C2 and C3 will exhibit complex splitting patterns due to both geminal and vicinal coupling.
-
Methyl and Hydroxyl Protons: The methyl group protons will appear as a sharp singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and temperature.
Comparative Analysis with 1-Indanol
The experimental ¹H NMR spectrum of the parent compound, 1-indanol, shows a more complex aromatic region with four protons. By comparing this to the predicted spectrum of the 6-methyl derivative, the effect of the methyl substituent can be clearly discerned. The introduction of the methyl group simplifies the aromatic region by removing one proton and altering the chemical shifts of the remaining protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, confirming the number of unique carbon atoms and offering insights into their chemical environment.
Predicted ¹³C NMR Spectrum of this compound
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-7a | ~144.0 |
| C-3a | ~141.0 |
| C-6 | ~137.0 |
| C-5 | ~128.0 |
| C-4 | ~126.0 |
| C-7 | ~125.0 |
| C-1 | ~76.0 |
| C-3 | ~36.0 |
| C-2 | ~30.0 |
| -CH₃ | ~21.0 |
Interpretation and Causality:
-
Aromatic Carbons: Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The quaternary carbons of the fused ring system (C-3a and C-7a) will be downfield. The carbon bearing the methyl group (C-6) will also be in the aromatic region.
-
Aliphatic Carbons: The carbon attached to the hydroxyl group (C-1) will resonate in the typical range for a secondary alcohol (around 76 ppm). The other two aliphatic carbons (C-2 and C-3) and the methyl carbon will be found further upfield.
Comparison with 5-Methyl-2,3-dihydro-1H-inden-1-ol
Predicting the ¹³C NMR spectrum of the 5-methyl isomer would show a different set of chemical shifts for the aromatic carbons, allowing for clear differentiation from the 6-methyl isomer. The symmetry and electronic effects of the methyl group at the 5-position would lead to a distinct pattern in the aromatic region.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Expected IR Absorptions for this compound:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic ring and the methyl group.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range corresponds to the C-O single bond of the secondary alcohol.
The IR spectrum of the parent 1-indanol shows these characteristic peaks, and the spectrum of the 6-methyl derivative is expected to be very similar, with the addition of peaks associated with the methyl group's C-H bending vibrations.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.
Expected Fragmentation Pattern for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₂O = 148.20 g/mol ).
-
Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 130.
-
Benzylic Cleavage: Cleavage of the bond between C1 and C2 would be a favorable fragmentation pathway, leading to the formation of a stable benzylic cation.
-
Loss of Methyl Group ([M-CH₃]⁺): Loss of the methyl group from the aromatic ring could also be observed.
The mass spectrum of 1-indanol shows a prominent peak for the loss of water. The fragmentation pattern of 6-methyl-1-indanol would be expected to show similar primary fragmentation pathways, with the masses of the fragments shifted by 14 amu due to the presence of the methyl group.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which leads to extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, often preserving the molecular ion.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
Visualizing Structural Relationships and Workflows
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. While experimental spectra are ideal, high-quality predicted data, when benchmarked against known compounds like 1-indanol, provides a robust framework for interpretation. The key differentiators for the 6-methyl isomer lie in the simplified three-proton system in the aromatic region of the ¹H NMR spectrum, including a characteristic singlet, and the unique set of chemical shifts in the ¹³C NMR spectrum. This guide provides the foundational understanding for researchers to interpret the spectral data of this and similar substituted indanol compounds, ensuring accurate structural assignment in their synthetic and drug discovery endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Ashraf, C. M. (1987). Mass Spectral Fragmentation of Substituted Indanols. Arab Gulf Journal of Scientific Research, 5(1), 11-20.
- Eibenberger, S., et al. (2021). High-resolution UV spectroscopy of 1-indanol. Physical Chemistry Chemical Physics, 23(13), 7835-7845.
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MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Molecules, 29(15), 3533. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
A Comparative Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol and its Analogs in Medicinal Chemistry
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a cornerstone in medicinal chemistry. Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space, making it a "privileged structure" in drug design.[1] When a hydroxyl group is introduced onto the five-membered ring, we get indanol, a versatile building block found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] These activities range from anti-inflammatory and analgesic to antiviral and neuroprotective, often dependent on the specific substitution pattern on the indane ring system.[1][3]
This guide provides an in-depth comparison of 6-Methyl-2,3-dihydro-1H-inden-1-ol with other key indanol derivatives. We will explore how subtle changes in the substitution pattern—from a simple methyl group to amino or methoxy functionalities—dramatically influence the molecule's chemical properties, synthetic accessibility, and, most importantly, its biological applications. Our analysis is grounded in experimental data and established structure-activity relationships (SAR) to provide researchers and drug development professionals with actionable insights.
The Indanol Scaffold: A Structural Overview
The indanol framework is a versatile template for drug discovery. Modifications can be made at multiple positions on both the aromatic and aliphatic rings. The choice of substituent, its position, and its stereochemistry are critical determinants of the final compound's pharmacological profile. This guide will focus on 1-indanols, where the hydroxyl group is at the C1 position.
Below are the structures of our primary compound of interest, this compound, and several key comparators that highlight the chemical diversity and therapeutic potential of this molecular family.
Sources
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- 2. Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification [mdpi.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comparative Analysis of the Potential Biological Activities of 6-Methyl-2,3-dihydro-1H-inden-1-ol Enantiomers: A Research Framework
This guide provides a comprehensive framework for the synthesis, separation, and comparative biological evaluation of the (R) and (S) enantiomers of 6-Methyl-2,3-dihydro-1H-inden-1-ol. In the absence of direct published data on this specific chiral molecule, this document serves as a research proposal, leveraging established principles of stereopharmacology and data from structurally related indane derivatives to outline a robust investigational plan. This guide is intended for researchers, scientists, and professionals in drug development with an interest in exploring novel chiral therapeutics.
Introduction: The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profound differences in their biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1][2][3] The infamous case of thalidomide, where one enantiomer was effective against morning sickness and the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers individually.[1]
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[4][5] Given the prevalence of stereoisomerism in pharmacologically active indane derivatives, a thorough investigation into the distinct biological profiles of the enantiomers of this compound is a logical and necessary step in assessing its therapeutic potential.
Proposed Research Workflow: A Step-by-Step Investigational Plan
The following workflow outlines a comprehensive approach to compare the biological activities of the (R) and (S) enantiomers of this compound.
Caption: Proposed research workflow for the comparative analysis of this compound enantiomers.
Detailed Experimental Protocols
Phase 1: Synthesis and Chiral Separation
Objective: To synthesize racemic this compound and separate the individual (R) and (S) enantiomers.
Protocol 1: Racemic Synthesis
A potential synthetic route could involve the reduction of the corresponding ketone, 6-methyl-2,3-dihydro-1H-inden-1-one, which is commercially available.
-
Step 1: Dissolve 6-methyl-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol or ethanol.
-
Step 2: Cool the solution to 0°C in an ice bath.
-
Step 3: Add a reducing agent, for example, sodium borohydride, portion-wise while stirring.
-
Step 4: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 5: Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Purify the crude product via column chromatography to obtain racemic this compound.
Protocol 2: Chiral Resolution
The separation of the enantiomers can be achieved through several methods, including chiral chromatography or diastereomeric salt formation.
-
Method A: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
-
Step 1: Select a suitable chiral stationary phase (CSP) column.
-
Step 2: Develop an optimal mobile phase (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers on an analytical scale.
-
Step 3: Scale up the separation to a preparative chiral HPLC system to isolate each enantiomer in sufficient quantity for biological testing.
-
Step 4: Collect the fractions corresponding to each enantiomer and remove the solvent under reduced pressure.
-
-
Method B: Diastereomeric Salt Formation
-
Step 1: React the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric esters.
-
Step 2: Separate the diastereomers by fractional crystallization or chromatography.
-
Step 3: Hydrolyze the separated diastereomers to yield the individual enantiomerically pure alcohols.
-
Phase 2: In Vitro Biological Evaluation
Objective: To screen and compare the biological activities of the (R) and (S) enantiomers across a range of potential targets.
Protocol 3: Broad-Spectrum Screening
-
Step 1: Submit the purified enantiomers to a broad-spectrum receptor binding panel (e.g., the Psychoactive Drug Screening Program - PDSP) to identify potential biological targets. This provides an unbiased initial screen against a wide array of G-protein coupled receptors, ion channels, and transporters.
Protocol 4: Target-Specific Assays
Based on the initial screening results or structural similarity to known active compounds, conduct more focused assays. For instance, given that many indane derivatives exhibit activity at dopamine receptors or as enzyme inhibitors, the following assays are proposed:
-
Dopamine Receptor Binding Assay:
-
Objective: To determine the binding affinity of each enantiomer for dopamine receptor subtypes (e.g., D1 and D2).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target dopamine receptor subtype.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test enantiomer.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) for each enantiomer from competitive binding curves.
-
-
-
Enzyme Inhibition Assay (e.g., Monoamine Oxidase - MAO)
-
Objective: To assess the inhibitory potential of each enantiomer against MAO-A and MAO-B.
-
Methodology:
-
Use a commercially available MAO-Glo™ Assay kit.
-
Incubate recombinant human MAO-A or MAO-B enzyme with a luminogenic substrate and varying concentrations of the test enantiomer.
-
After the reaction, add a developer reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer.
-
-
Protocol 5: Cytotoxicity and Selectivity Profiling
-
Objective: To evaluate the general cytotoxicity of the enantiomers and their selectivity for cancer cells over normal cells.
-
Methodology (MTT Assay):
-
Seed cancer cell lines (e.g., a panel of NCI-60) and a normal cell line (e.g., fibroblasts) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of each enantiomer.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 for each cell line and determine the selectivity index.
-
Hypothetical Data Presentation
The following tables illustrate how the experimental data for the (R) and (S) enantiomers of this compound could be presented for clear comparison.
Table 1: Hypothetical Dopamine Receptor Binding Affinities (Ki, nM)
| Enantiomer | D1 Receptor | D2 Receptor |
| (R)-enantiomer | >10,000 | 50 |
| (S)-enantiomer | >10,000 | 850 |
| Racemate | >10,000 | 100 |
Table 2: Hypothetical MAO Enzyme Inhibition (IC50, µM)
| Enantiomer | MAO-A | MAO-B |
| (R)-enantiomer | 25 | 2.1 |
| (S)-enantiomer | >100 | 45.3 |
| Racemate | 50 | 4.2 |
Table 3: Hypothetical Cytotoxicity Data (IC50, µM)
| Enantiomer | Cancer Cell Line (e.g., A549) | Normal Cell Line (e.g., Fibroblast) | Selectivity Index |
| (R)-enantiomer | 15 | >100 | >6.7 |
| (S)-enantiomer | 85 | >100 | >1.2 |
| Racemate | 30 | >100 | >3.3 |
Mechanistic Insights and Structure-Activity Relationships
Should the experimental data reveal significant differences in the biological activities of the enantiomers, as illustrated in the hypothetical tables, it would strongly suggest a stereospecific interaction with the biological target. For instance, a higher affinity of the (R)-enantiomer for the D2 receptor would imply that its three-dimensional arrangement provides a more complementary fit within the receptor's binding pocket.
Caption: Conceptual diagram of stereospecific molecular recognition leading to a biological response.
Further investigation through molecular modeling and docking studies could elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the observed stereoselectivity. This understanding is crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.
Conclusion and Future Directions
This guide has outlined a comprehensive research plan for the comparative biological evaluation of the enantiomers of this compound. By systematically synthesizing, separating, and screening these stereoisomers, it is possible to uncover potentially significant differences in their pharmacological profiles. The proposed workflows and protocols provide a robust framework for generating high-quality, reproducible data.
The elucidation of the stereospecific activities of these enantiomers will not only determine the therapeutic potential of this novel chemical entity but also contribute valuable knowledge to the broader field of medicinal chemistry. Positive findings would warrant further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies.
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Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. (2022). ResearchGate. Available at: [Link]
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DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. (2020). International Journal of Psychosocial Rehabilitation. Available at: [Link]
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Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei. (2022). Semantic Scholar. Available at: [Link]
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Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. (2022). Acta Fytotechnica et Zootechnica. Available at: [Link]
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Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2012). ACS Publications. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2024). Scientific Reports. Available at: [Link]
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View of DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. (2020). International Journal of Psychosocial Rehabilitation. Available at: [Link]
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Role of Enantiomers in Pharmacology. (2018). Slideshare. Available at: [Link]
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6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]
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PubMed. National Library of Medicine. Available at: [Link]
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Synthesis and pharmacological evaluation of the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a potent mast cell stabilising agent. (1995). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Mechanistic Pathways in 6-Methyl-1-Indanone Reduction
For researchers, scientists, and professionals in drug development, the stereoselective reduction of prochiral ketones like 6-methyl-1-indanone is a critical transformation. The resulting chiral indanols are valuable building blocks for a variety of pharmacologically active molecules.[1][2] Understanding the underlying mechanisms of different reduction pathways is paramount for selecting and optimizing a synthetic route that delivers the desired stereoisomer with high purity and yield. This guide provides an in-depth comparison of key methodologies for 6-methyl-1-indanone reduction, grounded in mechanistic principles and supported by experimental data.
The Crucial Role of Stereochemistry in Indanol Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective methods for the synthesis of chiral alcohols from prochiral ketones is a significant area of research.[3][4] The reduction of 6-methyl-1-indanone yields (R)- or (S)-6-methyl-1-indanol, and the ability to selectively produce one over the other is a key challenge and a primary focus of the methods discussed herein.
Comparative Analysis of Reduction Pathways
We will explore three major pathways for the reduction of 6-methyl-1-indanone:
-
Biocatalytic Reduction: Harnessing the exquisite selectivity of enzymes.
-
Catalytic Hydrogenation: Employing metal catalysts for hydrogen addition.
-
Asymmetric Chemical Reduction: Utilizing chiral catalysts for enantioselective hydride transfer.
Biocatalytic Reduction: The "Green" Chemistry Approach
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[4] This approach utilizes whole cells or isolated enzymes to catalyze the reduction of ketones with high enantioselectivity under mild reaction conditions.[5][6]
The enzymatic reduction of ketones is typically mediated by oxidoreductases, which utilize a cofactor, usually nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), as a hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a facial-selective transfer of a hydride from the cofactor to the carbonyl carbon.
Experimental Protocol: Whole-Cell Bioreduction of a Prochiral Ketone
This protocol is a generalized example based on principles of whole-cell biocatalysis for ketone reduction.[7]
1. Cell Culture and Preparation:
- Cultivate a suitable microorganism (e.g., E. coli engineered to overexpress a carbonyl reductase, or a known plant cell culture like Daucus carota) in an appropriate growth medium until the desired cell density is reached.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Biotransformation:
- Resuspend the cell pellet in the reaction buffer to a specific concentration (e.g., 60 mg/mL).
- Add the substrate, 6-methyl-1-indanone, to the desired concentration (e.g., 10-100 mM). A co-solvent like DMSO may be used to improve substrate solubility.
- Include a co-substrate for cofactor regeneration (e.g., glucose for NADPH regeneration via glucose dehydrogenase).
- Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with agitation.
3. Product Extraction and Analysis:
- After a predetermined time, or upon completion of the reaction (monitored by TLC or GC), terminate the reaction.
- Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
- Analyze the product for yield and enantiomeric excess (e.e.) using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Parameter | Biocatalytic Reduction | Notes |
| Enantioselectivity | Excellent (>99% e.e. is common) | Enzyme active site provides a highly defined chiral environment. |
| Chemoselectivity | High | Can often reduce a target ketone in the presence of other reducible functional groups.[5] |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient temperature) | Environmentally friendly and reduces the risk of side reactions. |
| Substrate Scope | Can be limited, may require enzyme screening or engineering. | The "lock and key" nature of enzymes means not all ketones are good substrates. |
| Work-up | Can be more complex due to the biological matrix. | Requires separation of the product from cells, proteins, and other media components. |
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for a typical whole-cell biocatalytic reduction process.
Catalytic Hydrogenation: A Workhorse of Industrial Synthesis
Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds.[8] This method involves the use of a heterogeneous or homogeneous catalyst, typically a transition metal, to facilitate the addition of hydrogen gas across the C=O double bond.
While the exact mechanism can be complex and surface-dependent, a general model for the hydrogenation of a ketone on a metal surface involves the following steps:
-
Adsorption: Both the ketone and hydrogen gas adsorb onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond of the adsorbed H₂ is cleaved, forming adsorbed hydrogen atoms.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.
-
Desorption: The resulting alcohol product desorbs from the catalyst surface.
The stereochemical outcome of the reaction is influenced by the way the ketone adsorbs onto the catalyst surface. For prochiral ketones, the two faces of the carbonyl group are diastereotopic, and preferential adsorption of one face can lead to a stereoselective reduction.
Experimental Protocol: Catalytic Hydrogenation of 1-Indanone
This protocol is a representative example for the hydrogenation of an indanone derivative.[9]
1. Reactor Setup:
- Place the 1-indanone substrate and a suitable solvent (e.g., ethanol, ethyl acetate) into a high-pressure reactor vessel.
- Add the heterogeneous catalyst (e.g., 5% Pd/C or Cu/SiO₂). The catalyst loading is typically 1-10 mol% relative to the substrate.
2. Hydrogenation:
- Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 atm).
- Stir the reaction mixture vigorously at a set temperature (e.g., 25-100 °C).
3. Work-up and Analysis:
- After the reaction is complete (monitored by GC or the cessation of hydrogen uptake), carefully vent the hydrogen gas and purge the reactor with an inert gas.
- Filter the reaction mixture to remove the heterogeneous catalyst.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the product if necessary (e.g., by chromatography or distillation) and analyze for yield and stereoselectivity.
| Parameter | Catalytic Hydrogenation | Notes |
| Stereoselectivity | Variable; can be low without chiral modifiers or catalysts. | The stereochemical outcome is highly dependent on the catalyst, support, and reaction conditions. |
| Reaction Conditions | Often requires elevated pressure and temperature. | Requires specialized equipment (autoclave).[10] |
| Scalability | Excellent; widely used in industrial processes. | Well-established and cost-effective for large-scale synthesis. |
| Catalyst Handling | Heterogeneous catalysts are easily separated by filtration. Some catalysts may be pyrophoric. | Careful handling is required, especially for catalysts like Raney Nickel. |
| Side Reactions | Over-reduction of the aromatic ring is a potential side reaction. | Careful control of reaction conditions is necessary to maintain chemoselectivity. |
Catalytic Hydrogenation Cycle
Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.
Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[11] It employs a chiral oxazaborolidine catalyst in stoichiometric or, more commonly, catalytic amounts, with a borane source like borane-dimethyl sulfide complex (BMS) as the reducing agent.[12][13]
The catalytic cycle of the CBS reduction is well-established and proceeds through a series of coordinated steps:[14][15]
-
Catalyst-Borane Complex Formation: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates with the borane reducing agent.
-
Ketone Coordination: The carbonyl oxygen of the ketone coordinates to the boron atom of the catalyst-borane complex. This coordination occurs preferentially from the more sterically accessible face of the ketone.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered ring transition state. The stereochemistry of this transfer is directed by the chiral scaffold of the catalyst.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated for the next catalytic cycle.
The enantioselectivity of the CBS reduction is primarily governed by steric interactions in the transition state. The catalyst orients the ketone in such a way that the larger substituent on the carbonyl carbon is positioned away from the steric bulk of the catalyst, leading to a highly predictable stereochemical outcome.[15]
Experimental Protocol: CBS Reduction of 6-Methyl-1-Indanone
This protocol is a representative procedure for the asymmetric reduction of a ketone using the CBS methodology.[16]
1. Reaction Setup:
- To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of the (S)- or (R)-CBS catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., THF).
- Cool the solution to a low temperature (e.g., -20 to 0 °C).
2. Reagent Addition:
- Slowly add the borane source (e.g., borane-dimethyl sulfide complex, 1.0 M in THF) to the catalyst solution and stir for a few minutes to allow for complex formation.
- Add a solution of 6-methyl-1-indanone in the same dry solvent dropwise to the reaction mixture.
3. Reaction and Quenching:
- Stir the reaction at the low temperature until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature and stir for a period to ensure complete quenching.
4. Work-up and Analysis:
- Remove the solvent under reduced pressure.
- Add a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.
- Purify the product by flash chromatography and determine the yield and enantiomeric excess by chiral HPLC or GC.
| Parameter | CBS Reduction | Notes |
| Enantioselectivity | Generally high to excellent (often >90% e.e.).[16] | Highly predictable stereochemical outcome based on the catalyst enantiomer used. |
| Substrate Scope | Broad; effective for a wide range of ketones.[13] | Tolerates various functional groups. |
| Reaction Conditions | Typically requires anhydrous conditions and low temperatures. | Requires careful handling of air- and moisture-sensitive reagents. |
| Reagents | Borane reagents are pyrophoric and require careful handling. The catalyst can be expensive. | Safety precautions are essential. |
| Predictability | High; the stereochemical outcome can be reliably predicted. | A significant advantage for synthetic planning. |
CBS Reduction Catalytic Cycle
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion and Future Outlook
The choice of reduction pathway for 6-methyl-1-indanone is a critical decision that balances factors such as desired stereoselectivity, scalability, cost, and environmental impact.
-
Biocatalytic reduction stands out for its exceptional enantioselectivity and green credentials, making it an attractive option for the synthesis of high-value chiral compounds, provided a suitable enzyme can be identified or engineered.
-
Catalytic hydrogenation remains the method of choice for large-scale industrial production where cost and throughput are major drivers, although achieving high enantioselectivity can be challenging.
-
The CBS reduction offers a reliable and predictable method for obtaining high enantiomeric excess for a broad range of substrates, making it a valuable tool in the research and development setting.
Future advancements in this field will likely focus on the development of novel, more active, and selective catalysts for both chemical and biological transformations. The integration of continuous flow technologies and the application of machine learning for catalyst design and process optimization are also expected to play a significant role in advancing the synthesis of chiral indanols and other important pharmaceutical intermediates.
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- Chen, Z., et al. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 23(18), 7138-7143.
- García-García, P., et al. (2020). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Chemical Engineering Journal, 388, 124235.
- Xu, G., et al. (2011). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 38(7), 931-937.
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Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]
- Sharma, U., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402.
- Guduguntla, S. (2014).
- Paul, C. E., et al. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- Xu, G., et al. (2011). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 38(7), 931-937.
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A Comparative Analysis of Reducing Agents for the Synthesis of 6-methyl-1-indanol
In the landscape of pharmaceutical synthesis and materials science, the controlled reduction of carbonyl compounds is a cornerstone reaction. The transformation of 6-methyl-1-indanone to its corresponding alcohol, 6-methyl-1-indanol, a key intermediate in the synthesis of various biologically active molecules, presents a case study in the nuanced selection of reducing agents. This guide provides an in-depth comparative analysis of common and advanced reduction methodologies, offering experimental insights to guide researchers, scientists, and drug development professionals in optimizing this critical synthetic step.
Introduction to the Reduction of 6-methyl-1-indanone
The reduction of the prochiral ketone 6-methyl-1-indanone to the chiral secondary alcohol 6-methyl-1-indanol is a pivotal transformation that necessitates careful consideration of yield, selectivity, and practical applicability. The choice of reducing agent not only dictates the efficiency of the conversion but also the stereochemical outcome, a critical factor in the synthesis of enantiopure compounds. This guide will explore the performance of several widely used reducing agents, providing a comparative framework based on their underlying mechanisms and available experimental data.
Comparative Performance of Key Reducing Agents
The selection of an appropriate reducing agent is contingent on several factors, including the desired chemoselectivity, stereoselectivity, scalability, and economic viability. Here, we compare three primary classes of reducing agents: metal hydrides, catalytic hydrogenation, and transfer hydrogenation.
| Reducing Agent | Typical Solvent(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Operationally simple, safe to handle, good chemoselectivity for ketones over esters.[1][2] | Less reactive than LiAlH₄, may require longer reaction times. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High | Powerful reducing agent for a wide range of carbonyls.[3] | Highly reactive with protic solvents (including water and alcohols), requires anhydrous conditions and careful handling.[3] |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl acetate | Variable | "Green" reagent (H₂), high atom economy, catalyst can often be recovered and reused.[4] | Requires specialized equipment for handling hydrogen gas, potential for over-reduction or side reactions.[5] |
| Meerwein-Ponndorf-Verley (MPV) | Isopropanol | Moderate | High chemoselectivity, mild reaction conditions. | Equilibrium reaction, may require removal of acetone to drive to completion. |
In-Depth Analysis and Mechanistic Considerations
Metal Hydride Reductions: NaBH₄ and LiAlH₄
Metal hydrides are a ubiquitous class of reducing agents in organic synthesis, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most prominent members.[1][3]
Mechanism of Hydride Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the indanone. This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol product.
Caption: General mechanism of metal hydride reduction of 6-methyl-1-indanone.
Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ offers excellent chemoselectivity, readily reducing ketones and aldehydes while typically leaving esters and other less reactive carbonyl groups intact.[1] Its compatibility with protic solvents like methanol and ethanol makes it a convenient and safe option for many applications.
Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a significantly more powerful reducing agent, capable of reducing a wider array of functional groups, including esters, carboxylic acids, and amides.[3] This high reactivity necessitates the use of anhydrous ethereal solvents and stringent safety precautions due to its violent reaction with water and other protic sources. While highly effective, its lack of selectivity can be a drawback in the presence of other reducible functional groups.
Catalytic Hydrogenation: A Greener Approach
Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4] This method is considered a "green" alternative due to the benign nature of hydrogen gas and the potential for catalyst recycling.
Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The indanone then coordinates to the catalyst surface, and the atomic hydrogen is sequentially added across the carbonyl double bond.
Caption: Simplified workflow of catalytic hydrogenation.
A key consideration in the catalytic hydrogenation of aromatic ketones is the potential for over-reduction of the aromatic ring under harsh conditions. However, under controlled conditions, selective reduction of the ketone functionality can be achieved. The use of catalyst poisons, such as diphenylsulfide, can further enhance the chemoselectivity by deactivating the catalyst towards other functional groups.[6]
Asymmetric Reduction: The Quest for Enantiopurity
For many pharmaceutical applications, the synthesis of a single enantiomer of 6-methyl-1-indanol is crucial. Asymmetric reduction methods are employed to achieve this goal, often utilizing chiral catalysts or reagents.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the enantioselective reduction of ketones. This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, thus leading to the preferential formation of one enantiomer. The enantioselectivity of such reductions on indanone derivatives can be excellent.
Experimental Protocols
Protocol 1: Reduction of 6-methyl-1-indanone with Sodium Borohydride
-
Reaction Setup: To a solution of 6-methyl-1-indanone (1.0 mmol) in methanol (10 mL) at 0 °C (ice bath), add sodium borohydride (1.2 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully add 1 M HCl (5 mL) to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 6-methyl-1-indanone using Pd/C
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-methyl-1-indanone (1.0 mmol) in ethanol (15 mL). Add 10% Pd/C (5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 6-methyl-1-indanol from 6-methyl-1-indanone is a critical decision that impacts yield, selectivity, and operational efficiency.
-
For general-purpose, small-scale synthesis where high chemoselectivity and ease of handling are paramount, Sodium Borohydride is the recommended choice.
-
When a more potent reducing agent is required and stringent anhydrous conditions can be maintained, Lithium Aluminum Hydride offers rapid and complete reduction.
-
For larger-scale, environmentally conscious processes, Catalytic Hydrogenation with Pd/C is an excellent option, provided the necessary equipment and safety protocols are in place.
-
When enantiopurity is the primary objective, an asymmetric reduction method such as the CBS reduction should be employed.
Ultimately, the optimal reducing agent will depend on the specific requirements of the synthesis, including the presence of other functional groups, the desired stereochemical outcome, and the scale of the reaction. This guide provides the foundational knowledge and practical protocols to make an informed decision for this important synthetic transformation.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Methyl-1-Indanol Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-methyl-1-indanol derivatives, offering a comparative framework for researchers, scientists, and drug development professionals. By synthesizing data from analogous compounds and established pharmacological principles, this document elucidates the key structural modifications that can potentiate the biological activity of the 6-methyl-1-indanol scaffold, with a focus on its potential as an acetylcholinesterase (AChE) inhibitor and an anti-inflammatory agent.
The 6-Methyl-1-Indanol Scaffold: A Promising Pharmacophore
The 1-indanol moiety, a bicyclic structure composed of a benzene ring fused to a five-membered ring bearing a hydroxyl group, is a versatile scaffold in medicinal chemistry. Its structural rigidity and the presence of a hydroxyl group for potential hydrogen bonding interactions make it an attractive starting point for the design of biologically active molecules. The addition of a methyl group at the 6-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially enhancing its efficacy and selectivity.
Derivatives of the closely related 1-indanone scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a substituted indanone core, highlighting the potential of this chemical class in targeting neurological disorders.[3] This guide will explore the SAR of 6-methyl-1-indanol derivatives, drawing parallels from established findings on related structures to provide a predictive framework for their therapeutic potential.
Comparative Structure-Activity Relationship (SAR) Analysis
This section delineates the anticipated SAR of 6-methyl-1-indanol derivatives for two key biological activities: acetylcholinesterase inhibition and anti-inflammatory effects. These predictions are based on the analysis of existing literature on structurally similar compounds.
Acetylcholinesterase (AChE) Inhibition
The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4] The SAR of 6-methyl-1-indanol derivatives as AChE inhibitors can be dissected by considering modifications at three key positions: the hydroxyl group, the aromatic ring, and the five-membered ring.
Key SAR Postulates for AChE Inhibition:
-
1-Hydroxyl Group: The hydroxyl group at the 1-position is likely crucial for interacting with the catalytic or peripheral anionic site of AChE through hydrogen bonding. Esterification or etherification of this group may modulate binding affinity and cell permeability.
-
Aromatic Ring Substituents: The 6-methyl group is expected to enhance binding to the hydrophobic regions of the AChE gorge. Further substitution on the aromatic ring with small, lipophilic, or electron-withdrawing groups could further optimize these interactions. For instance, the introduction of a fluorine atom has been shown to increase AChE selectivity in related indenoisoquinoline structures.[1]
-
Modifications on the Five-Membered Ring: Introducing substituents on the cyclopentyl ring could influence the molecule's conformation and its fit within the AChE active site.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Indole and indan derivatives have been reported to possess significant anti-inflammatory properties.[5][6] The anti-inflammatory potential of 6-methyl-1-indanol derivatives can be explored through modifications targeting key inflammatory pathways.
Key SAR Postulates for Anti-Inflammatory Activity:
-
1-Hydroxyl Group: Similar to its role in AChE inhibition, the 1-hydroxyl group can participate in hydrogen bonding with key residues of inflammatory enzymes like cyclooxygenases (COX).
-
Aromatic Ring Substituents: The introduction of electron-withdrawing groups on the aromatic ring can enhance anti-inflammatory activity. The 6-methyl group itself contributes to the lipophilicity, which can be important for membrane permeability and reaching intracellular targets.
-
Side Chain Modifications: Attaching acidic moieties, such as carboxylic acid groups, through a short alkyl chain to the indan nucleus has been shown to be a key feature for the anti-inflammatory activity of indan acid derivatives.[5]
Experimental Protocols for Performance Evaluation
To validate the predicted SAR and quantify the biological activity of novel 6-methyl-1-indanol derivatives, standardized and robust experimental protocols are essential.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for screening AChE inhibitors.[7]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
-
AChE enzyme solution (from electric eel or human recombinant)
-
Test compounds and reference inhibitor (e.g., Donepezil) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer, 25 µL of DTNB, and 25 µL of the test compound solution.
-
Add 25 µL of AChE solution to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[8]
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Experimental Groups:
-
Control group (vehicle only)
-
Reference drug group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Procedure:
-
Administer the test compounds and reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [((Vt - V0)_control - (Vt - V0)_treated) / (Vt - V0)_control] x 100.
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of the performance of different 6-methyl-1-indanol derivatives, all quantitative data should be summarized in a structured table.
Table 1: Comparative Biological Activity of 6-Methyl-1-Indanol Derivatives
| Compound ID | R1 (1-position) | R_aromatic (Aromatic Ring) | R_cyclo (Five-Membered Ring) | AChE IC50 (µM) | Anti-inflammatory (% Inhibition at 3h) |
| 6-MI-01 | -OH | H | H | Data | Data |
| 6-MI-02 | -OAc | H | H | Data | Data |
| 6-MI-03 | -OH | 7-F | H | Data | Data |
| 6-MI-04 | -OH | H | 2-Me | Data | Data |
| Donepezil | N/A | N/A | N/A | Reference Value | N/A |
| Indomethacin | N/A | N/A | N/A | N/A | Reference Value |
Conclusion and Future Directions
This guide provides a foundational framework for understanding and exploring the structure-activity relationship of 6-methyl-1-indanol derivatives. The presented SAR hypotheses, derived from the analysis of structurally related compounds, suggest that this scaffold holds significant promise for the development of novel acetylcholinesterase inhibitors and anti-inflammatory agents. The detailed experimental protocols offer a clear path for validating these hypotheses and quantifying the biological activity of newly synthesized derivatives.
Future research should focus on the systematic synthesis and evaluation of a library of 6-methyl-1-indanol derivatives to build a robust and quantitative SAR model. Further investigations into the mechanism of action, selectivity profiling against other enzymes and receptors, and pharmacokinetic properties will be crucial for advancing the most promising candidates toward clinical development.
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A Comparative Benchmarking Guide to the Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol
Introduction: The Significance of the Indanol Scaffold
For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry. Among these, the 2,3-dihydro-1H-inden-1-ol framework is a privileged scaffold, appearing in a variety of biologically active molecules and serving as a key intermediate in the synthesis of complex therapeutic agents. The strategic placement of substituents on this indanol core allows for the fine-tuning of pharmacological properties. This guide focuses on the synthesis of a specific derivative, 6-Methyl-2,3-dihydro-1H-inden-1-ol, a molecule of interest for its potential applications in the development of novel therapeutics. The indanone moiety, the precursor to indanols, is found in numerous medicinally important compounds, including Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] The antibacterial, antifungal, and antiviral properties of indan-alcohol derivatives are also of significant interest, with some demonstrating potent anticancer activity.[2]
This publication provides a comparative analysis of established literature methods for the synthesis of this compound. By presenting detailed experimental protocols, performance data, and an expert analysis of the underlying chemical principles, this guide aims to equip researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Synthetic Strategies: An Overview
The primary and most direct route to this compound involves the reduction of the corresponding ketone, 6-methyl-1-indanone. The choice of reducing agent and reaction conditions is critical, influencing not only the yield and purity of the final product but also the stereochemical outcome in asymmetric syntheses. This guide will delve into two common and effective methods:
-
Sodium Borohydride Reduction: A versatile and widely used method for the reduction of ketones.
-
Catalytic Transfer Hydrogenation: A greener and often highly selective alternative to traditional catalytic hydrogenation.
Caption: Overview of the primary synthetic routes to this compound.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of ketones to secondary alcohols. Its ease of handling and high chemoselectivity for carbonyl groups in the presence of other reducible functionalities make it a staple in organic synthesis.
Causality of Experimental Choices
The choice of sodium borohydride is predicated on its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of 6-methyl-1-indanone. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The temperature is generally kept low to control the reaction rate and minimize potential side reactions.
Detailed Experimental Protocol
Materials:
-
6-methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1.0 g, 6.84 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.84 mmol) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Workflow for the Sodium Borohydride reduction of 6-methyl-1-indanone.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an increasingly popular alternative to traditional catalytic hydrogenation that uses molecular hydrogen (H₂). In this method, a hydrogen donor molecule, typically a simple alcohol like isopropanol, transfers hydrogen to the substrate in the presence of a metal catalyst. This technique avoids the need for high-pressure hydrogenation equipment and offers excellent chemoselectivity. A common and effective system for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide catalyst.[3]
Causality of Experimental Choices
The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones.[3] It employs a cheap and environmentally friendly metal catalyst.[3] The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the aluminum isopropoxide to the carbonyl carbon of the ketone.[4] Isopropanol is used in excess as both the hydrogen source and the solvent. The acetone formed as a byproduct can be removed by distillation to drive the equilibrium towards the product.
Detailed Experimental Protocol
Materials:
-
6-methyl-1-indanone
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.
-
To the flask, add 6-methyl-1-indanone (1.0 g, 6.84 mmol), aluminum isopropoxide (1.40 g, 6.84 mmol), and anhydrous isopropanol (25 mL).
-
Slowly heat the mixture to reflux. A slow distillation of acetone and isopropanol will begin.
-
To maintain a constant reaction volume, add fresh anhydrous isopropanol dropwise at a rate that matches the distillation rate.
-
Continue the reaction for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 2 M HCl (20 mL) to hydrolyze the aluminum salts.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Sources
Safety Operating Guide
Navigating the Disposal of 6-Methyl-2,3-dihydro-1H-inden-1-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Methyl-2,3-dihydro-1H-inden-1-ol (CAS No. 200425-63-4), a substituted indanol derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the precautionary principle, treating the substance as hazardous based on data from structurally similar compounds.
Hazard Assessment and Characterization: An Inferential Approach
Key Inferred Hazards:
-
Toxicity: Based on the safety data for analogous compounds, this compound should be presumed to be toxic if swallowed.[1]
-
Irritation: It is anticipated to be a skin and eye irritant.[2] Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[3] |
| Molecular Weight | 148.20 g/mol | PubChem[3] |
| Appearance | Solid (inferred from related compounds) | Sigma-Aldrich[4] |
It is imperative to note that the toxicological and environmental fate of this compound have not been thoroughly investigated.[5] Therefore, treating it with a high degree of caution is the most responsible course of action.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood is essential to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste.
-
Based on the characteristics of similar compounds, it may be classified under one or more of the following hazardous waste categories:
-
Consult your institution's Environmental Health and Safety (EHS) department for the specific waste codes and classifications required in your jurisdiction.
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. A chemical compatibility chart should be consulted to ensure safe storage.[6][7]
Step 3: Containerization and Labeling
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "200425-63-4"
-
An accurate accumulation start date.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of research chemicals like this compound is a critical component of a robust laboratory safety program. By adhering to the precautionary principle in the absence of complete hazard data and following a structured disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Green Analytical Approaches and Eco-Friendly Solvents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2026, January 7). PubMed Central. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. (2024, August 1). MDPI. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Synthesis, molecular properties, toxicity and biological evaluation of some new substituted Imidazolidine derivatives in search of potent Anti-inflammatory agents. (2015, March 27). ResearchGate. Retrieved from [Link]
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Revised Procedures and Standards for the Management of Hazardous Wastes. (n.d.). DENR. Retrieved from [Link]
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In silico, anti-inflammatory and acute toxicological evaluation of an indigenous medicinal plant Pterospermum rubiginosum using Sprague-Dawley rats. (2024, February 7). PubMed Central. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]
-
Methanol Safety Data Sheet. (n.d.). Methanol Institute. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved from [Link]
-
Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91–97. [Link]
-
Chemical Compatibility Chart. (n.d.). Cole-Parmer. Retrieved from [Link]
Sources
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 6-Methyl-2,3-dihydro-1H-inden-1-ol
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of our researchers is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The primary hazards associated with handling compounds like this compound are exposure through skin contact, eye contact, and inhalation of aerosols or fine particles.[1][2] Our protective strategy is designed to mitigate these risks at every step of the handling process.
Level 1: Primary Engineering Controls - Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. These are designed to isolate the hazard from the researcher and represent the most effective means of exposure prevention.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This ensures that any vapors or aerosols are effectively captured and exhausted, minimizing inhalation risk.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.
Level 2: Personal Protective Equipment - Your Essential Barrier
When engineering controls are in place, PPE provides the critical final barrier between you and the chemical.
Eye and Face Protection: Shielding Your Most Sensitive Organs
Given the high risk of serious eye irritation posed by similar compounds, robust eye and face protection is non-negotiable.[1][2]
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[5][6]
Skin and Body Protection: A Comprehensive Shield
Compounds of this nature are classified as skin irritants.[1][2] Therefore, preventing skin contact is a primary objective.
-
Gloves:
-
Material: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of immersion, consider heavier-duty gloves such as butyl rubber or neoprene.
-
Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection, especially during transfers of concentrated material. When removing gloves, do so without touching the outer contaminated surface with your bare skin.
-
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure must be worn at all times. This protects your skin and personal clothing from contamination.
-
Protective Clothing: For procedures with a high risk of splashing or aerosol generation, consider the use of a chemical-resistant apron or coveralls worn over your lab coat.[7]
Respiratory Protection: Guarding Your Airways
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in specific situations.
-
Risk Assessment: If there is a potential for aerosol generation outside of a fume hood (e.g., during a spill cleanup), or if you experience any respiratory irritation, a respirator is required.
-
Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate pre-filter is recommended. Ensure you have been properly fit-tested for the selected respirator.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Summary of Recommended PPE
| Level of Protection | Personal Protective Equipment | When to Use |
| Standard Handling | Safety Goggles, Nitrile Gloves, Lab Coat | All procedures within a fume hood. |
| Increased Splash Risk | Face Shield (in addition to standard PPE) | Handling >50g, vigorous mixing, or transfers. |
| Aerosol Generation Risk | Air-Purifying Respirator (in addition to standard PPE) | Spill cleanup outside a fume hood, weighing fine powders without local exhaust. |
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
Proper PPE use extends to the entire lifecycle of the chemical in the lab, from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks. Wear standard PPE (gloves, lab coat, safety glasses) during inspection.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, away from incompatible materials.
Handling and Experimental Procedures
-
Preparation: Before starting work, ensure the fume hood is functioning correctly. Don all required PPE.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Procedure: After completing your work, wipe down the work area in the fume hood with an appropriate solvent.
Decontamination and Disposal
-
Contaminated PPE:
-
Gloves: Remove and dispose of gloves immediately after handling the compound. If using double gloves, remove the outer pair and replace it as soon as contamination is suspected.
-
Lab Coats: If your lab coat becomes contaminated, remove it immediately and have it professionally laundered. Do not take contaminated lab coats home.
-
Disposable Items: All disposable PPE (gloves, bench paper, etc.) should be placed in a designated, sealed waste container.
-
-
Chemical Waste:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also fostering a culture of safety and responsibility within your research environment. This commitment to best practices is the bedrock of innovative and successful scientific discovery.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
MCR Safety. (2023, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
Sources
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- 2. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H12O2 | CID 231178 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
